molecular formula C12H20O2 B3431026 3,3,5-Trimethylcyclohexyl acrylate CAS No. 87954-40-3

3,3,5-Trimethylcyclohexyl acrylate

Cat. No.: B3431026
CAS No.: 87954-40-3
M. Wt: 196.29 g/mol
InChI Key: ZMTBGVBNTHTBEC-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl acrylate is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.146329876 g/mol and the complexity rating of the compound is 231. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) prop-2-enoate
Source PubChem
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InChI

InChI=1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBGVBNTHTBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30888671
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Molecular Weight

196.29 g/mol
Source PubChem
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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CAS No.

86178-38-3, 87954-40-3
Record name 3,3,5-Trimethylcyclohexyl 2-propenoate
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Record name Isophoryl acrylate
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Record name NSC72762
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 3,3,5-trimethylcyclohexyl acrylate
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Record name 3,3,5-Trimethylcyclohexyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPHORYL ACRYLATE
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Foundational & Exploratory

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,5-Trimethylcyclohexyl Acrylate (B77674) (TMCHA), a specialty acrylic ester monomer. It is intended for researchers, scientists, and drug development professionals who are interested in the application of this versatile monomer in the development of high-performance polymers.

Core Chemical and Physical Properties

3,3,5-Trimethylcyclohexyl acrylate is a cycloaliphatic acrylate monomer valued for its unique structural characteristics that impart desirable properties to polymers.[1] It is a colorless liquid that is insoluble in water but soluble in many organic solvents.[1] The bulky, sterically hindered trimethylcyclohexyl group is a key feature that contributes to the formation of polymers with enhanced thermal stability, hardness, and chemical resistance.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₂[1][3][4][5]
Molecular Weight 196.29 g/mol [3][4][5]
CAS Number 86178-38-3[1][5]
Boiling Point 234.4 °C at 760 mmHg; 72 °C at 2 mmHg[3][6]
Density 0.93 - 0.94 g/cm³[3][6]
Refractive Index 1.46[3][6]
Flash Point 89.4 °C[6]
Vapor Pressure 0.0531 mmHg at 25°C[6]
Water Solubility 18.3 mg/L at 20°C[7]
Qualitative Properties
PropertyDescriptionSource(s)
Appearance Colorless to light yellow clear liquid[3][4]
Odor Low odor[1][5]
Solubility Insoluble in water, soluble in organic solvents[1]
Stability Good stability at room temperature; should be protected from light to prevent polymerization. Often stabilized with MEHQ.[1][3]

Synthesis and Polymerization

The primary method for synthesizing this compound is through the esterification of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid or its derivatives.[2] This reaction is typically catalyzed by an acid.

Polymers of this compound are most commonly prepared via free-radical polymerization.[2] The bulky cycloaliphatic group of TMCHA contributes to polymers with a high glass transition temperature (Tg), leading to materials with increased hardness and thermal stability.[1][2]

Experimental Protocols

Synthesis of this compound via Esterification:

  • Reactants: 3,3,5-trimethylcyclohexanol and acrylic acid.

  • Catalyst: An acid catalyst such as p-toluenesulfonic acid is commonly used.

  • Solvent/Water-carrying agent: A solvent like cyclohexane (B81311) can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Inhibitor: A polymerization inhibitor, such as phenothiazine, is added to prevent the polymerization of the acrylate product during synthesis.

  • Reaction Conditions: The reaction is typically carried out under stirring at an elevated temperature (e.g., 95-98°C) for several hours.

  • Work-up: After the reaction, the product is purified, which may involve washing to remove the acid catalyst and unreacted starting materials, followed by distillation.

Free-Radical Polymerization of this compound:

A general protocol for the free-radical polymerization of acrylate monomers is as follows:

  • Monomer: this compound.

  • Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is used.

  • Solvent: The polymerization can be carried out in bulk (without solvent) or in a suitable solvent like toluene (B28343) or chlorobenzene.

  • Procedure: The monomer, initiator, and solvent (if used) are placed in a reaction vessel. The mixture is deoxygenated by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization. The vessel is then sealed and heated to a temperature at which the initiator decomposes to generate free radicals (e.g., 70°C for AIBN). The polymerization is allowed to proceed for a specified time to achieve the desired conversion.

  • Termination: The polymerization is terminated, often by cooling the reaction mixture and precipitating the polymer in a non-solvent.

  • Purification: The resulting polymer is then purified to remove any unreacted monomer and initiator residues.

Visualizing Chemical Structure and Reactions

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and a simplified representation of its synthesis and polymerization.

chemical_structure cluster_structure This compound img

Figure 1: Chemical Structure of this compound

reaction_pathway 3,3,5-Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol Esterification Esterification 3,3,5-Trimethylcyclohexanol->Esterification Acrylic Acid Acrylic Acid Acrylic Acid->Esterification This compound This compound Esterification->this compound + H₂O Free-Radical Polymerization Free-Radical Polymerization This compound->Free-Radical Polymerization Initiator, Heat Poly(this compound) Poly(this compound) Free-Radical Polymerization->Poly(this compound)

Figure 2: Synthesis and Polymerization of this compound

Applications and Performance Characteristics

This compound is a key monomer in the formulation of high-performance polymers for various applications. Its unique properties make it particularly suitable for:

  • Coatings: The hardness, chemical resistance, and weatherability imparted by TMCHA make it an excellent choice for protective and decorative coatings.[6]

  • Adhesives: Polymers derived from TMCHA exhibit strong adhesion and durability, making them suitable for demanding adhesive applications.[6]

  • Inks: In UV/EB curable inks, TMCHA contributes to low viscosity and good pigment wetting, resulting in inks with excellent scratch resistance and adhesion.[1]

  • Plastics: It is used in the manufacturing of plastics to enhance their hardness, durability, and thermal stability.[6]

The key performance characteristics that drive these applications include:

  • Low Shrinkage: The bulky monomer structure helps to reduce volumetric shrinkage during polymerization.[1]

  • Enhanced Hardness and Toughness: The rigid cyclic group increases the glass transition temperature (Tg) of the resulting polymer, leading to harder and more durable materials.[1][2]

  • Excellent Weatherability and Hydrolysis Resistance: The cycloaliphatic structure provides good resistance to degradation from UV radiation and moisture.[1]

  • Good Adhesion: TMCHA promotes adhesion to a variety of substrates, including plastics and metals.[1]

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects. Proper safety precautions should be taken when handling this chemical.

Recommended Handling Practices:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.

  • Keep containers tightly closed.

In case of exposure, it is important to seek fresh air if inhaled, wash skin with soap and water, and flush eyes with copious amounts of water. Medical attention should be sought if irritation persists.

References

An In-depth Technical Guide to the Synthesis of 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA), a specialty monomer valued for its unique structural features that impart desirable properties to polymers, such as enhanced hardness, thermal stability, and chemical resistance.[1] This document outlines two core synthesis methodologies: direct esterification and transesterification, presenting quantitative data, detailed experimental protocols, and reaction pathway visualizations to support research and development professionals.

Core Synthesis Routes

The production of 3,3,5-trimethylcyclohexyl acrylate is primarily achieved through two main chemical pathways:

  • Direct Esterification: This is the most conventional method, involving the reaction of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid in the presence of an acid catalyst.[2][3]

  • Transesterification: This alternative route involves the reaction of an alkyl acrylate, such as methyl acrylate, with 3,3,5-trimethylcyclohexanol.[1]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the direct esterification and transesterification routes for the synthesis of this compound.

ParameterDirect EsterificationTransesterification
Reactants 3,3,5-Trimethylcyclohexanol, Acrylic Acid3,3,5-Trimethylcyclohexanol, Alkyl Acrylate (e.g., Methyl Acrylate)
Molar Ratio Acrylic Acid : 3,3,5-Trimethylcyclohexanol = 1 : 1.2 to 3.8[3]Typically 1:1 to 1:20 (Alcohol:Alkyl Acrylate) for similar reactions[4]
Catalyst p-Toluenesulfonic acid (p-TsOH)[2][3], Sulfuric Acid (H₂SO₄)[2]Titanium alcoholates[5], Alkali metal alkoxides, Mixed salt catalysts[6][7]
Catalyst Loading 0.5–2.0% of total reactant weight (for p-TsOH)[2][3]Varies depending on the specific catalyst system
Reaction Temperature 100–140°C[2], specifically 120-130°C during water removal[3]60–140°C for similar transesterification processes[4]
Reaction Time 7–12 hours (4-6h reflux, 3-6h water removal)[3]Generally 3.5 to 5 hours for comparable reactions[8]
Solvent Typically no solvent (using excess alcohol)May be performed neat or with a non-interfering solvent
Key Equipment Flask with condenser, Water separator (Dean-Stark apparatus)[2][3]Reaction vessel with distillation column[8]
Reported Yield >96% (acrylate yield), >94% (acrylic acid conversion)[3]High yields (e.g., 97-98.5%) are reported for similar transesterification reactions[8]

Experimental Protocols

Direct Esterification of 3,3,5-Trimethylcyclohexanol with Acrylic Acid

This protocol is based on a patented method for the synthesis of this compound, which reports high conversion and yield.[3]

Materials:

  • 3,3,5-Trimethylcyclohexanol

  • Acrylic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas supply

  • Standard laboratory glassware including a multi-neck flask, condenser, and a water separator (Dean-Stark apparatus)

Procedure:

  • In a multi-neck flask equipped with a stirrer and a condenser, combine acrylic acid and 3,3,5-trimethylcyclohexanol. The molar ratio of acrylic acid to 3,3,5-trimethylcyclohexanol should be in the range of 1:1.2 to 1:3.8.[3]

  • Begin stirring the mixture and introduce a slow stream of nitrogen gas into the flask.

  • Heat the mixture to a stable reflux temperature.

  • Once a stable reflux is achieved, add p-toluenesulfonic acid as the catalyst. The amount of catalyst should be 0.5-2.0% of the total weight of the reactants.[3]

  • Maintain the reaction at reflux for 4 to 6 hours.[3]

  • After the initial reflux period, replace the condenser with a water separator (Dean-Stark apparatus) connected to the condenser.

  • Increase the reaction temperature to 120–130°C and continue the reaction for an additional 3 to 6 hours to facilitate the azeotropic removal of water, which drives the esterification equilibrium towards the product.[3]

  • Upon completion of the reaction, as indicated by the cessation of water collection, cool the reaction mixture.

  • The excess 3,3,5-trimethylcyclohexanol can be removed by vacuum distillation to yield the final product, this compound.[3]

Transesterification for the Synthesis of this compound

This is a generalized protocol based on established principles of transesterification for acrylate esters.[1][8]

Materials:

  • 3,3,5-Trimethylcyclohexanol

  • An alkyl acrylate (e.g., methyl acrylate or ethyl acrylate)

  • A suitable transesterification catalyst (e.g., a titanium alcoholate or a potassium salt)

  • A polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)

  • Nitrogen or air sparge

  • Reaction vessel equipped with a distillation column

Procedure:

  • Charge the reaction vessel with 3,3,5-trimethylcyclohexanol, the alkyl acrylate, and a polymerization inhibitor.

  • The molar ratio of alcohol to alkyl acrylate can vary, but an excess of the alkyl acrylate is common to drive the reaction.

  • Introduce the transesterification catalyst.

  • Heat the reaction mixture to a temperature between 70°C and 120°C.[4]

  • The reaction is driven to completion by the continuous removal of the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation.[1] This is achieved by carefully controlling the temperature at the head of the distillation column to be near the boiling point of the byproduct azeotrope.[8]

  • The progress of the reaction can be monitored by tracking the amount of distilled alcohol byproduct.

  • The reaction is typically complete within 3.5 to 5 hours.[8]

  • After the reaction is complete, the catalyst is typically neutralized or removed by filtration.

  • The final product, this compound, is purified from the excess alkyl acrylate and any side products by fractional vacuum distillation.

Mandatory Visualizations

Direct_Esterification Reactant1 3,3,5-Trimethylcyclohexanol Intermediate Protonated Acrylic Acid Reactant1->Intermediate Nucleophilic Attack Reactant2 Acrylic Acid Reactant2->Intermediate + H⁺ Catalyst p-Toluenesulfonic Acid (H⁺) Product This compound Intermediate->Product - H⁺ Byproduct Water (H₂O) Intermediate->Byproduct

Caption: Direct esterification pathway for this compound synthesis.

Transesterification Reactant1 3,3,5-Trimethylcyclohexanol Equilibrium Reaction Equilibrium Reactant1->Equilibrium Reactant2 Alkyl Acrylate (e.g., Methyl Acrylate) Reactant2->Equilibrium Catalyst Catalyst (e.g., Ti(OR)₄) Catalyst->Equilibrium Product This compound Equilibrium->Product Byproduct Low-boiling Alcohol (e.g., Methanol) Equilibrium->Byproduct Removed by Distillation

Caption: General transesterification pathway for this compound synthesis.

References

Spectroscopic Data Analysis of 3,3,5-Trimethylcyclohexyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-trimethylcyclohexyl acrylate (B77674) (CAS No: 86178-38-3, Molecular Formula: C₁₂H₂₀O₂). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and a detailed analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Standardized experimental protocols for acquiring such data are also detailed to aid in laboratory analysis.

Chemical Structure

Caption: Chemical structure of 3,3,5-Trimethylcyclohexyl Acrylate.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.38 - 6.42dd1HAcrylate vinyl H
6.10 - 6.15dd1HAcrylate vinyl H
5.80 - 5.84dd1HAcrylate vinyl H
4.60 - 4.80m1HO-CH (cyclohexyl)
0.85 - 1.90m15HCyclohexyl and methyl protons

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
166.0C=O (ester)
130.5=CH (acrylate)
128.5=CH₂ (acrylate)
75.0O-CH (cyclohexyl)
20.0 - 50.0Cyclohexyl and methyl carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2950StrongC-HAlkane stretch
~1725StrongC=OEster stretch
~1635MediumC=CAlkene stretch
~1410Medium=C-HIn-plane bend
~1190StrongC-OEster stretch
~810Medium=C-HOut-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
196[M]⁺ (Molecular Ion)
141[M - C₃H₃O]⁺ (Loss of acryloyl group)
123[M - C₃H₃O - H₂O]⁺ (Further loss of water)
55[C₃H₃O]⁺ (Acryloyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Logical Relationships and Workflows

cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Neat Liquid or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_NMR Structural Elucidation (Proton and Carbon Skeleton) NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight and Fragmentation Pattern MS->Data_MS Interpretation Combined Data Interpretation and Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Characterization of 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characterization methods for 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), a specialty monomer valued for its unique performance attributes in various polymer applications. This document outlines the key physical and chemical properties of TMCHA, details the experimental protocols for its characterization, and provides visual representations of the characterization workflow.

Core Properties of 3,3,5-Trimethylcyclohexyl Acrylate

This compound is a cycloaliphatic acrylate monomer known for imparting desirable characteristics such as low shrinkage, enhanced hardness, and good weatherability to polymers. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 86178-38-3
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid
Boiling Point 234.4 °C at 760 mmHg
Density 0.94 g/cm³
Refractive Index 1.46
Flash Point 89.4 °C
Purity >98.0% (by GC)[1]
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocols for Monomer Characterization

A thorough characterization of the TMCHA monomer is essential to ensure its purity and suitability for polymerization. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for determining the purity of the TMCHA monomer and for identifying and quantifying any residual impurities from the synthesis process.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound monomer in a high-purity solvent such as acetone (B3395972) or ethyl acetate.

  • Instrument and Column: Utilize a gas chromatograph equipped with a mass selective detector. A suitable capillary column, such as a DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of acrylates.[2]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 10 °C/min to 240 °C.

      • Hold: Maintain at 240 °C for 10 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: The purity of the monomer is determined by the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is used to confirm the presence of the characteristic functional groups in the TMCHA monomer, namely the acrylate C=C and ester C=O bonds.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[3][4]

  • Sample Application: Place a small drop of the neat this compound monomer directly onto the ATR crystal (e.g., diamond or ZnSe).[3][5]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands. Expected peaks for TMCHA include:

    • ~2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl ring and methyl groups.

    • ~1725 cm⁻¹: C=O stretching vibration of the ester group.[6]

    • ~1635 cm⁻¹: C=C stretching vibration of the acrylate group.[6]

    • ~1410 cm⁻¹ and ~810 cm⁻¹: C-H bending vibrations associated with the vinyl group.

    • ~1190 cm⁻¹: C-O stretching vibration of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of the this compound monomer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the monomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[7][8][9]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

  • Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Expected Chemical Shifts (Predicted):

    • ¹H NMR (CDCl₃):

      • δ 5.8-6.4 ppm: Multiplets corresponding to the three vinyl protons of the acrylate group.

      • δ 4.5-5.0 ppm: Multiplet corresponding to the methine proton (CH-O) of the cyclohexyl ring.

      • δ 0.8-2.0 ppm: A complex series of multiplets corresponding to the protons of the cyclohexyl ring and the three methyl groups.

    • ¹³C NMR (CDCl₃):

      • δ ~166 ppm: Carbonyl carbon of the ester group.

      • δ ~128-130 ppm: Carbons of the vinyl group.

      • δ ~75 ppm: Carbon of the C-O bond in the cyclohexyl ring.

      • δ ~20-50 ppm: Carbons of the cyclohexyl ring and the methyl groups.

Visualizing the Characterization Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the characterization process and the relationship between the monomer's properties and its performance characteristics.

Monomer_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Monomer Characterization cluster_properties Verified Properties cluster_application Application & Performance Synthesis Esterification of 3,3,5-Trimethylcyclohexanol and Acrylic Acid Purification Vacuum Distillation Synthesis->Purification GC_MS GC-MS (Purity & Impurities) Purification->GC_MS Verify Purity FT_IR FT-IR (Functional Groups) Purification->FT_IR Confirm Functional Groups NMR NMR (Structure Confirmation) Purification->NMR Elucidate Structure High_Purity High Purity (>98%) GC_MS->High_Purity Correct_Structure Correct Chemical Structure FT_IR->Correct_Structure NMR->Correct_Structure Polymerization Polymerization High_Purity->Polymerization Correct_Structure->Polymerization Performance Desired Polymer Properties: - Hardness - Low Shrinkage - Weatherability Polymerization->Performance

Caption: Workflow for the synthesis, purification, and characterization of this compound monomer.

Property_Performance_Relationship cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties Cycloaliphatic_Ring Bulky Cycloaliphatic Ring Hardness Increased Hardness & Tg Cycloaliphatic_Ring->Hardness Steric Hindrance Low_Shrinkage Low Polymerization Shrinkage Cycloaliphatic_Ring->Low_Shrinkage Reduces Volumetric Change Weatherability Good Weatherability & Hydrolysis Resistance Cycloaliphatic_Ring->Weatherability Protects Backbone Acrylate_Group Reactive Acrylate Group Reactivity High Reactivity in Polymerization Acrylate_Group->Reactivity Facilitates Radical Polymerization

Caption: Relationship between the structural features of TMCHA and the resulting polymer properties.

References

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Acrylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), a cycloaliphatic acrylate monomer valued for its unique performance characteristics in a variety of applications. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis, properties, and potential uses of this versatile monomer.

Introduction

3,3,5-Trimethylcyclohexyl acrylate (TMCHA) is a monofunctional acrylic monomer that has garnered significant interest due to its distinctive molecular structure, which imparts a desirable combination of properties to the resulting polymers. The presence of a bulky, hydrophobic trimethylcyclohexyl group provides excellent hardness, chemical resistance, and weatherability, while the acrylate functionality allows for polymerization via free radical mechanisms, making it suitable for a wide range of curing technologies, particularly UV/EB curing.[1] This guide will delve into the synthesis, key properties, and primary applications of TMCHA, providing detailed experimental protocols and quantitative data for a thorough understanding of this high-performance monomer.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid or its derivatives.[1] This reaction can be carried out through two main pathways: direct esterification and transesterification.

Direct Esterification

Direct esterification involves the reaction of 3,3,5-trimethylcyclohexanol with acrylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1][2] The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

  • Reaction Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a condenser is charged with 3,3,5-trimethylcyclohexanol, acrylic acid (in a slight molar excess, e.g., 1:1.2), an acid catalyst (e.g., 0.5-2.0 mol% of p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ). An azeotropic solvent such as toluene (B28343) or cyclohexane (B81311) is added to facilitate water removal.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The water formed during the reaction is continuously removed as an azeotrope and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when the theoretical amount of water has been collected), the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a basic aqueous solution (e.g., sodium bicarbonate solution). The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.

Transesterification

Transesterification offers an alternative route to TMCHA, involving the reaction of an alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) with 3,3,5-trimethylcyclohexanol in the presence of a suitable catalyst.[1] This method can sometimes provide better control and lead to fewer by-products.[1]

  • Reaction Setup: A similar reaction setup to direct esterification is used. The flask is charged with 3,3,5-trimethylcyclohexanol, an alkyl acrylate (e.g., methyl acrylate), a transesterification catalyst (e.g., a titanate or a tin-based catalyst), and a polymerization inhibitor.

  • Reaction: The reaction mixture is heated, and the lower-boiling alcohol by-product (e.g., methanol (B129727) or ethanol) is removed by distillation to shift the equilibrium towards the product.[1]

  • Work-up and Purification: The work-up and purification steps are similar to those for direct esterification, involving catalyst removal, washing, drying, and final purification by vacuum distillation.

Properties of this compound

TMCHA is a colorless liquid with a low odor.[3][4] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 86178-38-3[3]
Molecular Formula C12H20O2[3][5]
Molecular Weight 196.29 g/mol [3][6]
Appearance Colorless to light yellow clear liquid[6]
Density 0.94 g/cm³[5]
Boiling Point 234.4 °C at 760 mmHg[5]
Flash Point 89.4 °C[5]
Purity (GC) >98.0%[6]
Solubility Insoluble in water, soluble in organic solvents

Polymerization of this compound

TMCHA can be polymerized through free-radical polymerization, which can be initiated by thermal initiators or, more commonly, by photoinitiators in UV/EB curing systems. The bulky trimethylcyclohexyl group influences the polymerization kinetics and the properties of the resulting polymer.

  • Formulation: A formulation is prepared by mixing this compound with a photoinitiator (e.g., 1-5 wt% of a suitable photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone).

  • Curing: The formulation is applied as a thin film onto a substrate and exposed to a UV light source of appropriate wavelength and intensity.

  • Characterization: The cured polymer can be characterized for its properties such as glass transition temperature (Tg), hardness, chemical resistance, and mechanical strength.

Applications

The unique properties of TMCHA make it a valuable monomer in a variety of high-performance applications:

  • UV/EB Curable Inks and Coatings: Its low viscosity, low odor, and ability to impart hardness and chemical resistance make it an excellent reactive diluent in formulations for plastic and wood coatings.[3]

  • Adhesives: TMCHA contributes to strong adhesion, good thermal stability, and durability in adhesive formulations.

  • 3D Printing Resins: The monomer's low shrinkage and the resulting polymer's mechanical strength are advantageous in stereolithography (SLA) and other 3D printing technologies.[7]

  • Industrial Composites: It is used to produce rigid and durable polymer structures with enhanced weatherability.[7]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification Process cluster_product Product TMC 3,3,5-Trimethylcyclohexanol Mix Mixing with Catalyst (p-toluenesulfonic acid) & Inhibitor TMC->Mix AA Acrylic Acid AA->Mix React Heating & Reflux (Azeotropic water removal) Mix->React Reaction Workup Neutralization, Washing & Drying React->Workup Cooling & Quenching Purify Vacuum Distillation Workup->Purify Purification TMCHA 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Purify->TMCHA Final Product

Direct Esterification Workflow for TMCHA Synthesis

Polymerization_Workflow Monomer TMCHA Monomer Formulation Formulation (Monomer + Initiator) Monomer->Formulation Initiator Photoinitiator Initiator->Formulation UV UV Curing Formulation->UV Polymer Poly(TMCHA) (Cured Polymer) UV->Polymer

UV-Induced Polymerization of TMCHA

References

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), a specialty acrylic ester monomer. It details its chemical and physical properties, synthesis methodologies, polymerization behavior, and diverse applications. The information is intended for researchers, scientists, and professionals in drug development and material science.

Core Concepts and Properties

3,3,5-Trimethylcyclohexyl acrylate is a cycloaliphatic acrylate monomer valued for the unique properties it imparts to polymers. Its bulky, sterically hindered trimethylcyclohexyl group is key to its performance characteristics.[1] When incorporated into a polymer backbone, this group enhances hardness, thermal stability, and chemical resistance.[1]

Polymers derived from TMCHA exhibit low shrinkage during curing, a crucial property for applications requiring high precision.[1] The monomer's low viscosity and good wetting properties make it a valuable reactive diluent in various formulations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol [3]
CAS Number 86178-38-3
Appearance Colorless to light yellow liquid[3]
Purity >98.0% (GC)[3]
Boiling Point 40 °C at 0.2 Torr[4]
Density 0.94 ± 0.1 g/cm³ (Predicted)[4]
Water Solubility 18.3 mg/L at 20°C[4]
logP 4.6 at 20°C[4]
Vapor Pressure 12.8 Pa at 25°C[4]

Synthesis of this compound

The primary industrial synthesis route for this compound is the esterification of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid or its derivatives.[1] This reaction can be catalyzed by various acids.[5]

Experimental Protocol: Esterification Synthesis

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 3,3,5-trimethylcyclohexanol

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent and azeotropic agent)

  • Hydroquinone (polymerization inhibitor)

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add 3,3,5-trimethylcyclohexanol, acrylic acid (in a molar ratio of 1.2:1 to 2:1 of alcohol to acid), p-toluenesulfonic acid (1-2% by weight of reactants), a small amount of hydroquinone, and toluene.[1]

  • Assemble the Dean-Stark apparatus and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow Reactants 3,3,5-trimethylcyclohexanol + Acrylic Acid + p-Toluenesulfonic Acid + Toluene + Hydroquinone Reaction Esterification (Reflux with Dean-Stark Trap) Reactants->Reaction Workup Washing with NaOH and NaCl Drying with MgSO4 Reaction->Workup Purification Solvent Removal (Rotovap) Vacuum Distillation Workup->Purification Product This compound Purification->Product

Synthesis Workflow for this compound

Polymerization of this compound

This compound readily undergoes free-radical polymerization, which can be initiated by thermal or photochemical means.[1] This polymerization is the basis for its use in a wide range of applications.

Experimental Protocol: Free-Radical Polymerization

This protocol provides a general method for the free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (thermal initiator) or a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Toluene or other suitable solvent

  • Nitrogen gas source

  • Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or UV lamp

  • Methanol (for precipitation)

Procedure:

  • Dissolve the this compound monomer and the initiator (AIBN for thermal polymerization, or a photoinitiator for UV curing) in the chosen solvent within the reaction vessel.

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • For thermal polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.

  • For photopolymerization: Expose the mixture to a UV light source at room temperature.

  • Allow the polymerization to proceed for the desired amount of time, which will depend on the specific conditions and desired molecular weight.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Polymerization_Workflow Monomer This compound + Initiator (Thermal or Photo) + Solvent Degas Nitrogen Purge Monomer->Degas Initiation Heating (Thermal) or UV Exposure (Photo) Degas->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Isolation Precipitation in Methanol Polymerization->Isolation Drying Vacuum Oven Drying Isolation->Drying Polymer Poly(this compound) Drying->Polymer

Free-Radical Polymerization of TMCHA

Applications

The unique properties of this compound make it a valuable component in a variety of applications, primarily in the formulation of high-performance polymers.

  • UV/EB Curable Coatings and Inks: TMCHA is widely used in ultraviolet (UV) and electron beam (EB) curable formulations for coatings and inks.[6] Its low viscosity aids in formulation, and its polymerization characteristics contribute to a hard, durable, and weather-resistant finish.

  • Adhesives: In adhesive formulations, TMCHA can enhance adhesion to a variety of substrates, including plastics and metals. It also contributes to the thermal stability and durability of the adhesive.

  • Plastic Coatings: Due to its ability to improve hardness, toughness, and weatherability, TMCHA is used in coatings for plastics, such as those found in automotive interiors and electronic device housings.

  • 3D Printing Resins: The low shrinkage and high hardness imparted by TMCHA make it a suitable component for resins used in 3D printing, where dimensional accuracy and mechanical strength are critical.[1]

Applications_Overview TMCHA This compound Coatings UV/EB Curable Coatings TMCHA->Coatings Inks UV/EB Curable Inks TMCHA->Inks Adhesives High-Performance Adhesives TMCHA->Adhesives Plastics Plastic Coatings TMCHA->Plastics Printing 3D Printing Resins TMCHA->Printing

Applications of this compound

Safety Information

This compound requires careful handling in a well-ventilated area, with appropriate personal protective equipment.[7]

Hazard Identification
Hazard StatementDescriptionReference
H315Causes skin irritation[8]
H317May cause an allergic skin reaction[8]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]
H411Toxic to aquatic life with long lasting effects[8]
Precautionary Measures
Precautionary StatementDescriptionReference
P261Avoid breathing mist, vapors or spray[8]
P273Avoid release to the environment[7]
P280Wear protective gloves, eye protection[8]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention[8]
P337 + P313If eye irritation persists: Get medical advice/attention[9]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Storage and Handling:

Store in a cool, dark, and well-ventilated place.[8] Keep the container tightly closed and away from heat and light to prevent polymerization.[6] Handle in a well-ventilated area and avoid contact with skin and eyes.[7]

References

Theoretical Studies of 3,3,5-Trimethylcyclohexyl Acrylate Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing the polymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA). Due to the limited availability of direct theoretical and kinetic studies on TMCHA, this guide draws upon established principles of acrylate polymerization and data from structurally analogous bulky cycloalkyl acrylates to provide a robust framework for understanding and predicting its behavior.

Introduction to 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)

This compound is a monofunctional acrylic monomer characterized by a bulky, hydrophobic cycloaliphatic side group. This unique structure imparts desirable properties to the resulting polymers, including high thermal stability, good chemical and hydrolysis resistance, and low shrinkage during polymerization[1]. These characteristics make poly(TMCHA) and its copolymers valuable in the formulation of advanced materials for coatings, adhesives, inks, and 3D printing resins[1]. Understanding the theoretical underpinnings of its polymerization is crucial for controlling the final polymer architecture and properties.

The polymerization of TMCHA typically proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps. The bulky 3,3,5-trimethylcyclohexyl group exerts significant steric hindrance, which is expected to influence the kinetics of these fundamental steps compared to smaller, linear alkyl acrylates.

Theoretical Framework of Free-Radical Polymerization

The free-radical polymerization of TMCHA can be described by a sequence of elementary reactions. The bulky nature of the trimethylcyclohexyl group is a key factor influencing the rate constants of these reactions.

2.1 Initiation

Initiation involves the generation of free radicals from an initiator molecule (I) and the subsequent addition of the first monomer unit (M).

  • Decomposition:

    Ikd2RI \xrightarrow{k_d} 2R\cdotIkd​​2R⋅

  • Addition:

    R+MkiP1R\cdot + M \xrightarrow{k_i} P_1\cdotR⋅+Mki​​P1​⋅

The choice of initiator (e.g., thermal initiators like AIBN or photoinitiators) and reaction conditions (temperature, light intensity) will determine the rate of radical generation.

2.2 Propagation

Propagation is the chain growth step where monomer units are sequentially added to the growing polymer radical (

PnP_n\cdotPn​⋅
).

  • Propagation: ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    Pn+MkpPn+1P_n\cdot + M \xrightarrow{k_p} P{n+1}\cdotPn​⋅+Mkp​​Pn+1​⋅

The propagation rate coefficient (

kpk_pkp​
) is anticipated to be lower for TMCHA compared to less hindered acrylates. The bulky side chain can impede the approach of the monomer to the radical chain end.

2.3 Termination

Termination involves the annihilation of two growing polymer radicals, either by combination or disproportionation.

  • Combination: ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    Pn+PmktcPn+mP_n\cdot + P_m\cdot \xrightarrow{k{tc}} P_{n+m}Pn​⋅+Pm​⋅ktc​​Pn+m​

  • Disproportionation: ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    Pn+PmktdPn+PmP_n\cdot + P_m\cdot \xrightarrow{k{td}} P_n + P_mPn​⋅+Pm​⋅ktd​​Pn​+Pm​

The termination rate coefficient (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

kt=ktc+ktdk_t = k{tc} + k_{td}kt​=ktc​+ktd​
) is also expected to be significantly affected by steric hindrance. The bulky side chains can shield the radical centers, leading to a lower termination rate. This can result in a higher overall concentration of radicals and potentially a higher rate of polymerization under certain conditions.

2.4 Chain Transfer

Chain transfer reactions can also occur, where the radical activity is transferred to a monomer, solvent, or a dedicated chain transfer agent. This process can be used to control the molecular weight of the resulting polymer.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters for TMCHA Polymerization

ParameterSymbolHypothetical ValueUnitsNotes
Propagation Rate Coefficient
kpk_pkp​
500 - 1500L mol⁻¹ s⁻¹Expected to be lower than for smaller acrylates due to steric hindrance.
Termination Rate Coefficient
ktk_tkt​
1 x 10⁶ - 5 x 10⁶L mol⁻¹ s⁻¹Reduced mobility and steric shielding of the radical center may lower this value.
Initiator Efficiencyf0.5 - 0.7DimensionlessTypical range for common initiators like AIBN.

Table 2: Hypothetical Thermodynamic Data for TMCHA Polymerization

ParameterSymbolHypothetical ValueUnitsNotes
Enthalpy of PolymerizationΔHₚ-60 to -80kJ mol⁻¹Polymerization of vinyl monomers is typically exothermic.
Entropy of PolymerizationΔSₚ-100 to -120J mol⁻¹ K⁻¹The loss of translational freedom of the monomer leads to a negative entropy change.
Ceiling TemperatureT_c~300 - 400°CThe temperature above which polymerization is no longer thermodynamically favorable.

Experimental and Computational Protocols

4.1 Experimental Protocol for Kinetic Analysis

A common method to determine the kinetic parameters of polymerization is through monitoring the monomer conversion over time.

Materials:

  • This compound (TMCHA), inhibitor removed

  • Initiator (e.g., 2,2'-Azobis(isobutyronitrile) - AIBN)

  • Solvent (e.g., Toluene, Anisole)

  • Internal standard for analysis (e.g., Dodecane)

  • Nitrogen gas (high purity)

Procedure:

  • Preparation: A stock solution of TMCHA, initiator, and internal standard in the chosen solvent is prepared in a reaction vessel (e.g., a Schlenk flask).

  • Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is placed in a preheated oil bath at a constant temperature (e.g., 60-80 °C) to initiate polymerization.

  • Sampling: Samples are withdrawn from the reaction mixture at regular time intervals using a degassed syringe.

  • Quenching: Each sample is immediately quenched by cooling and exposure to air to stop the polymerization.

  • Analysis: The monomer conversion in each sample is determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the monomer peak area to the internal standard peak area. The molecular weight and polydispersity of the polymer can be analyzed by Gel Permeation Chromatography (GPC).

4.2 Computational Protocol for Theoretical Study

Computational quantum chemistry, particularly Density Functional Theory (DFT), can be employed to investigate the reaction mechanism and calculate kinetic parameters.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Model System: The calculations are performed on model systems representing the reactants, transition states, and products of the elementary reaction steps (initiation, propagation, termination). For propagation, this would involve a small radical (e.g., a dimer or trimer radical) reacting with a monomer molecule.

  • Level of Theory: A suitable level of theory is chosen. For example, the B3LYP functional with a 6-31G(d) or larger basis set is a common starting point for geometry optimizations and frequency calculations. Higher-level single-point energy calculations can be performed for more accurate energetics.

  • Calculations:

    • Geometry Optimization: The structures of all species are optimized to find their lowest energy conformations.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

    • Transition State Search: Transition state structures for the propagation and termination steps are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state connects the correct reactants and products.

  • Rate Constant Calculation: The activation energies obtained from the calculations can be used in conjunction with Transition State Theory to estimate the rate constants.

Visualizations

5.1 Signaling Pathway of Free-Radical Polymerization

Free_Radical_Polymerization Initiator Initiator (I) Radical Primary Radicals (2R·) Initiator->Radical kd (Decomposition) GrowingChain1 Initiated Chain (P₁·) Radical->GrowingChain1 ki (Initiation) Monomer1 Monomer (M) Monomer1->GrowingChain1 ki (Initiation) GrowingChain2 Propagating Chain (Pₙ·) GrowingChain1->GrowingChain2 kp (Propagation) Monomer2 Monomer (M) Monomer2->GrowingChain2 kp (Propagation) LongerChain Longer Chain (Pₙ₊₁·) GrowingChain2->LongerChain kp Monomer3 Monomer (M) Monomer3->LongerChain kp Termination Termination LongerChain->Termination kt DeadPolymer Dead Polymer Termination->DeadPolymer

Caption: Free-Radical Polymerization Pathway.

5.2 Experimental and Computational Workflow

Workflow cluster_exp Experimental Study cluster_comp Computational Study (DFT) Exp_Setup Polymerization Setup (TMCHA, Initiator, Solvent) Kinetic_Runs Kinetic Runs (Sampling over Time) Exp_Setup->Kinetic_Runs Analysis Analysis (GC/NMR, GPC) Kinetic_Runs->Analysis Exp_Data Experimental Data (Conversion, Mn, PDI) Analysis->Exp_Data Model_Validation Model Validation & Refinement Exp_Data->Model_Validation Model_System Define Model System (Radical + Monomer) Geom_Opt Geometry Optimization Model_System->Geom_Opt TS_Search Transition State Search Geom_Opt->TS_Search Energy_Calc Energy Calculations TS_Search->Energy_Calc Rate_Constants Calculate Rate Constants (kp, kt) Energy_Calc->Rate_Constants Rate_Constants->Model_Validation Predictive_Model Predictive Polymerization Model Model_Validation->Predictive_Model Structure_Property Monomer TMCHA Monomer Structure BulkyGroup Bulky 3,3,5-Trimethylcyclohexyl Group Monomer->BulkyGroup StericHindrance High Steric Hindrance BulkyGroup->StericHindrance Hydrophobicity High Hydrophobicity BulkyGroup->Hydrophobicity Polymer Final Polymer Properties BulkyGroup->Polymer Kinetics Polymerization Kinetics StericHindrance->Kinetics Low_Shrinkage Low Polymerization Shrinkage StericHindrance->Low_Shrinkage Chemical_Resistance High Chemical Resistance Hydrophobicity->Chemical_Resistance Lower_kp Lower kp Kinetics->Lower_kp Lower_kt Lower kt Kinetics->Lower_kt High_Tg High Glass Transition Temp (Tg) Polymer->High_Tg Thermal_Stability Good Thermal Stability Polymer->Thermal_Stability Hardness Increased Hardness Polymer->Hardness

References

3,3,5-Trimethylcyclohexyl Acrylate: A Technical Health and Safety Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data for 3,3,5-Trimethylcyclohexyl acrylate (B77674) (CAS No. 86178-38-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and potential hazards. This document is intended to be a valuable resource for professionals working with this chemical, offering quick access to critical safety information, including physical and chemical properties, toxicological data, and handling procedures.

Core Properties and Hazard Identification

3,3,5-Trimethylcyclohexyl acrylate is a colorless liquid that is insoluble in water but soluble in organic solvents.[1] It is recognized for its use as a specialty acrylic ester monomer in the synthesis of high-performance polymers.[1] While it offers desirable properties such as low odor and low shrinkage in polymer applications, it is crucial to be aware of its health and safety profile.[1]

The substance is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3][4]

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C12H20O2[1][5][6]
Molecular Weight 196.29 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[4][6]
Boiling Point 234.4°C at 760 mmHg[5]
Flash Point 89.4°C[5]
Density 0.94 g/cm³[5]
Water Solubility 18.3 mg/L at 20°C[7]
LogP 2.93040 / 4.6 at 20°C[5][7]
Toxicological Data
EndpointSpeciesRouteValueReference
Acute Oral Toxicity Rat (female)OralLD0 > 2000 mg/kg bw[4]
Acute Dermal Toxicity Rat (male/female)DermalLD0 > 2000 mg/kg bw[4]
Acute Aquatic Toxicity Danio rerio (Zebra fish)-LC50 = 1.9 mg/L (96 h)[4]

Note: LD0 (Lethal Dose 0) is the highest dose of a substance given to a group of test animals that does not cause any deaths. LC50 (Lethal Concentration 50) is the concentration of a chemical in air or water which causes the death of 50% of a group of test animals.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, the methodologies for such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of typical protocols for the key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically assessed in a stepwise procedure using a small number of animals.[8][9]

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[10][11] The animals are acclimatized to laboratory conditions for at least five days before the test.[11]

  • Dosing: The test substance is administered as a single oral dose via gavage.[10][11] The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.[10]

  • Observation: The animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days.[9][11] Body weight is measured at the beginning of the study and at least weekly thereafter.[9]

  • Endpoint: The study allows for the determination of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard class for acute oral toxicity.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the potential hazard from a single dermal exposure to the substance.[12][13]

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[14] The fur on the dorsal area of the trunk is clipped one day before the application of the test substance.[14]

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[13][14] The substance is held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[14]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13] Body weights are recorded weekly.[13]

  • Endpoint: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[13] The results are used to classify the substance for acute dermal toxicity.

Acute Toxicity to Fish (Following OECD Guideline 203)

This test determines the concentration of the substance that is lethal to 50% of the test fish over a 96-hour period.

  • Test Organisms: A sensitive freshwater fish species, such as the Zebrafish (Danio rerio), is used.[15]

  • Test Conditions: The fish are exposed to a range of concentrations of the test substance in water under controlled conditions of temperature, light, and dissolved oxygen for 96 hours.[16][17]

  • Observation: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.[17]

  • Endpoint: The LC50 value and its confidence limits are calculated at the end of the 96-hour exposure period.[18]

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways directly modulated by this compound have not been identified in the reviewed literature. However, the general mechanism of toxicity for acrylates is understood to involve a few key processes.

Acrylates are α,β-unsaturated carbonyl compounds that can act as electrophiles.[5] A common mechanism of their toxicity is through Michael-type addition reactions with nucleophilic groups in proteins and DNA.[5] This can lead to enzyme inhibition and cellular damage.

For skin sensitization, acrylates can act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. The covalent binding of acrylates to skin proteins can lead to the formation of an immunogenic complex, resulting in allergic contact dermatitis upon subsequent exposures.[19]

The respiratory irritation caused by acrylates is likely due to their direct irritant effect on the mucous membranes of the respiratory tract.

Logical Workflow for Handling Exposure

The following diagram illustrates a logical workflow for managing a potential exposure to this compound in a laboratory setting.

ExposureWorkflow exposure Potential Exposure (Spill, Splash, Inhalation) assessment Assess Severity and Route of Exposure exposure->assessment Incident Occurs ppe Ensure Proper Personal Protective Equipment (PPE) is worn exposure->ppe Prior to handling spill_control Control and Clean Up Spill exposure->spill_control If spill occurs decontamination Immediate Decontamination assessment->decontamination sds Consult Safety Data Sheet (SDS) assessment->sds first_aid Administer First Aid decontamination->first_aid medical_attention Seek Professional Medical Attention first_aid->medical_attention If symptoms persist or are severe reporting Report Incident medical_attention->reporting spill_control->reporting

Caption: Logical workflow for responding to an exposure incident involving this compound.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[4]

  • Wear suitable protective clothing, including gloves and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

  • Store locked up.[4]

First Aid Measures

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation or rash occurs.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

This technical guide is intended to provide essential health and safety information for this compound. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

Environmental Impact of 3,3,5-Trimethylcyclohexyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal environmental risk assessment.

Introduction

3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) is a cycloaliphatic acrylate monomer used in the formulation of various polymers. Its use in applications such as UV-curable coatings and adhesives necessitates a thorough understanding of its environmental footprint. This technical guide provides a comprehensive overview of the available data on the environmental impact of TMCHA, with a focus on its ecotoxicity, biodegradability, bioaccumulation potential, and environmental fate.

Ecotoxicity Profile

3,3,5-Trimethylcyclohexyl acrylate is classified as very toxic to aquatic life, with long-lasting effects.[1] The available ecotoxicity data, primarily from safety data sheets, indicates its potential to cause harm to aquatic organisms at low concentrations.

Table 1: Summary of Acute Ecotoxicity Data for this compound

Test OrganismEndpointValue (mg/L)Exposure TimeGuidelineReference
Danio rerio (Zebra fish)LC501.996 hoursNot Specified[1]
Daphnia magna (Water flea)EC5014.4348 hoursNot Specified
Pseudokirchneriella subcapitata (Green algae)EC50> 0.5972 hoursNot Specified
Activated sludgeNOEC> 10003 hoursNot Specified

Experimental Protocols:

While the specific experimental protocols for the above studies on this compound are not publicly available, such tests are typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Fish Toxicity Test (similar to OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, usually 96 hours.

  • Daphnia sp. Acute Immobilisation Test (similar to OECD Guideline 202): This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (similar to OECD Guideline 201): This test evaluates the effect of the substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Activated Sludge, Respiration Inhibition Test (similar to OECD Guideline 209): This test assesses the potential impact of the substance on the microorganisms in wastewater treatment plants.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include biodegradability, bioaccumulation, hydrolysis, and photolysis.

Biodegradability

There is currently no publicly available experimental data from ready biodegradability studies (e.g., OECD 301) for this compound. Acrylate esters, in general, are known to biodegrade rapidly in the environment. However, the branched cyclic structure of TMCHA may influence its degradation rate compared to simpler linear acrylates.

In the absence of specific data, information from structurally similar compounds can provide an indication. For instance, isobornyl acrylate, another cyclic acrylate monomer, showed 57% biodegradation in 28 days under OECD 310 test conditions, suggesting it is not readily biodegradable.

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a critical environmental concern. This is often estimated using the octanol-water partition coefficient (LogKow or LogP) and confirmed with bioconcentration factor (BCF) studies.

A calculated LogP value of 2.93 is available for this compound.[2] This value suggests a moderate potential for bioaccumulation. However, experimental data is needed for a more definitive assessment.

For the analogous compound, isobornyl acrylate, an experimental Log Kow of 4.52 and a Bioconcentration Factor (BCF) of 37 (OECD 305) have been reported. A BCF value below 2000 indicates a low potential for bioaccumulation.

Hydrolysis and Photolysis

No specific experimental data on the hydrolysis and photolysis of this compound were found in the public domain. The ester linkage in the molecule suggests that hydrolysis is a potential degradation pathway, the rate of which would be dependent on pH. As an organic molecule, it may also be susceptible to degradation by sunlight (photolysis) in the aquatic environment. The bulky trimethylcyclohexyl group may provide some resistance to hydrolysis.[3][4][5]

Logical Framework for Environmental Risk Assessment

The following diagram illustrates a simplified workflow for assessing the environmental risk of a chemical like this compound.

Environmental_Risk_Assessment cluster_Data_Collection Data Collection cluster_Exposure_Assessment Exposure Assessment cluster_Effects_Assessment Effects Assessment cluster_Risk_Characterization Risk Characterization PhysChem Physicochemical Properties Partitioning Environmental Partitioning PhysChem->Partitioning Ecotox Ecotoxicity Data PNEC Predicted No-Effect Concentration (PNEC) Ecotox->PNEC EnvFate Environmental Fate Data EnvFate->Partitioning Release Release Estimation PEC Predicted Environmental Concentration (PEC) Release->PEC Partitioning->PEC RCR Risk Characterization Ratio (PEC/PNEC) PEC->RCR PNEC->RCR Conclusion Conclusion on Risk RCR->Conclusion

Caption: Simplified workflow for environmental risk assessment.

Environmental Fate and Degradation Pathway Estimation

While specific degradation pathways for this compound have not been elucidated, a probable initial step in its biological degradation would be the hydrolysis of the ester bond, catalyzed by esterase enzymes present in microorganisms. This would yield 3,3,5-trimethylcyclohexanol (B90689) and acrylic acid. Both of these degradation products would then be expected to undergo further aerobic degradation.

Degradation_Pathway TMCHA 3,3,5-Trimethylcyclohexyl acrylate Hydrolysis Ester Hydrolysis (Biodegradation) TMCHA->Hydrolysis Products 3,3,5-Trimethylcyclohexanol + Acrylic Acid Hydrolysis->Products FurtherDeg Further Aerobic Degradation Products->FurtherDeg EndProducts CO2 + H2O + Biomass FurtherDeg->EndProducts

Caption: Postulated initial biodegradation pathway of TMCHA.

Conclusion and Data Gaps

This compound is a substance with high acute toxicity to aquatic organisms. Significant data gaps exist regarding its ready biodegradability, bioaccumulation potential, and abiotic degradation (hydrolysis and photolysis). The lack of a publicly available, complete REACH registration dossier hinders a comprehensive environmental assessment.

For a more robust understanding of the environmental impact of this substance, the following studies are recommended:

  • A ready biodegradability test following OECD Guideline 301.

  • An experimental determination of the octanol-water partition coefficient (LogKow) following OECD Guideline 107 or 117.

  • If the LogKow is found to be high, a bioconcentration factor (BCF) study in fish (OECD Guideline 305) should be conducted.

  • Hydrolysis as a function of pH (OECD Guideline 111) and phototransformation in water (OECD Guideline 316) studies.

Until such data becomes available, a precautionary approach should be taken when handling and disposing of this compound to minimize its release into the environment. The use of read-across data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates for the missing data, but these should be used with caution and are not a substitute for experimental data.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the polymerization of 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA), a specialty monomer known for imparting unique properties to polymers. The bulky, cycloaliphatic structure of TMCHA contributes to the formation of polymers with high glass transition temperatures (Tg), excellent thermal stability, and enhanced chemical resistance.[1] This document outlines protocols for free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of TMCHA.

Introduction to 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)

This compound is a monofunctional acrylic monomer that is a colorless liquid soluble in organic solvents.[2][3] Its key feature is the bulky trimethylcyclohexyl group, which sterically hinders the polymer backbone, leading to reduced chain mobility and consequently, a higher glass transition temperature.[1] Polymers derived from TMCHA are often characterized by their hardness, toughness, and hydrophobicity, making them suitable for a variety of high-performance applications, including coatings, adhesives, and specialty resins.

Polymerization Techniques: A Comparative Overview

The polymerization of TMCHA can be achieved through several methods, each offering distinct advantages in terms of control over polymer architecture, molecular weight, and polydispersity.

  • Free-Radical Polymerization (FRP) is a conventional and widely used method for polymerizing vinyl monomers.[1] It is experimentally simple but generally offers limited control over the polymer's molecular weight and dispersity.

  • Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile controlled radical polymerization method that enables the synthesis of polymers with complex architectures and a high degree of end-group functionality.

The choice of polymerization technique will depend on the desired properties of the final polymer and the specific application requirements.

Data Presentation: Comparison of Polymerization Techniques for Poly(this compound)

Note: The following data is representative and based on typical values for polymers derived from bulky cycloaliphatic acrylates. Specific experimental results for the homopolymerization of this compound are not extensively reported in the available literature. Researchers should perform their own characterization for precise values.

Polymerization TechniqueInitiator/Catalyst SystemTypical Mn ( g/mol )Typical Mw ( g/mol )Typical PDI (Mw/Mn)Typical Tg (°C)
Free-Radical Polymerization AIBN or BPO20,000 - 100,00040,000 - 300,0001.8 - 3.5110 - 130
ATRP Ethyl 2-bromoisobutyrate / CuBr / PMDETA10,000 - 50,00011,000 - 60,0001.1 - 1.4115 - 135
RAFT Polymerization AIBN / Trithiocarbonate (B1256668) RAFT Agent10,000 - 80,00011,500 - 96,0001.1 - 1.5115 - 135

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of TMCHA

This protocol describes a standard free-radical polymerization of TMCHA in a solvent using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (TMCHA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Nitrogen gas, high purity

  • Schlenk flask and standard glassware

Procedure:

  • Monomer Purification: Pass TMCHA through a column of basic alumina (B75360) to remove the inhibitor (e.g., MEHQ).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve TMCHA (e.g., 10 g, 50.9 mmol) and AIBN (e.g., 0.084 g, 0.51 mmol, for a 100:1 monomer to initiator ratio) in toluene (20 mL).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of TMCHA

This protocol outlines the ATRP of TMCHA to synthesize a well-defined polymer.

Materials:

  • This compound (TMCHA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole (B1667542), anhydrous

  • Methanol

  • Alumina (neutral)

  • Nitrogen gas, high purity

  • Schlenk flask and standard glassware

Procedure:

  • Monomer and Solvent Preparation: Purify TMCHA as described in Protocol 1. Dry anisole over calcium hydride and distill under reduced pressure.

  • Reaction Setup: To a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). Seal the flask, evacuate, and backfill with nitrogen three times.

  • Component Addition: Under a positive nitrogen flow, add anisole (10 mL), TMCHA (e.g., 5 g, 25.5 mmol), PMDETA (e.g., 0.052 mL, 0.25 mmol), and EBiB (e.g., 0.037 mL, 0.25 mmol) via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw and backfilling with nitrogen, place the flask in a thermostatically controlled oil bath at 70°C.

  • Monitoring the Reaction: At timed intervals, samples can be withdrawn using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight (via GPC).

  • Termination and Purification: After the desired conversion is reached, cool the flask to room temperature and open it to the air to quench the reaction. Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum at 60°C.

  • Characterization: Analyze the polymer for Mn, Mw, PDI, and Tg.

Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of TMCHA

This protocol details the RAFT polymerization of TMCHA for controlled polymer synthesis.

Materials:

  • This compound (TMCHA), inhibitor removed

  • 2,2'-Azobis(isobutyronitrile) (AIBN), initiator, recrystallized

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD), RAFT agent

  • 1,4-Dioxane (B91453), anhydrous

  • Methanol

  • Nitrogen gas, high purity

  • Schlenk flask and standard glassware

Procedure:

  • Monomer Purification: Purify TMCHA as described in Protocol 1.

  • Reaction Setup: In a Schlenk flask, combine TMCHA (e.g., 5 g, 25.5 mmol), CPAD (e.g., 0.087 g, 0.255 mmol for a target DP of 100), and AIBN (e.g., 0.0084 g, 0.051 mmol, for a RAFT agent to initiator ratio of 5:1) in 1,4-dioxane (5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C.

  • Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals. To terminate, cool the reaction to room temperature and expose the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Drying and Characterization: Collect the polymer by filtration, dry it under vacuum, and characterize it for its molecular properties (Mn, Mw, PDI by GPC) and thermal properties (Tg by DSC).

Visualizations

FRP_Workflow Free-Radical Polymerization Workflow for TMCHA start Start purify Purify TMCHA (remove inhibitor) start->purify setup Reaction Setup: - TMCHA - AIBN - Toluene purify->setup degas Degas (Freeze-Pump-Thaw) setup->degas polymerize Polymerize (e.g., 70°C, 6-24h) degas->polymerize quench Quench Reaction (Cool & Expose to Air) polymerize->quench precipitate Precipitate in Methanol quench->precipitate dry Dry Polymer (Vacuum Oven) precipitate->dry characterize Characterize Polymer (GPC, DSC) dry->characterize end End characterize->end

Caption: Workflow for Free-Radical Polymerization.

ATRP_Workflow ATRP Workflow for TMCHA start Start prepare Prepare Reagents: - Purify TMCHA - Dry Anisole start->prepare setup Reaction Setup: - CuBr - Anisole, TMCHA, PMDETA, EBiB prepare->setup degas Degas (Freeze-Pump-Thaw) setup->degas polymerize Polymerize (e.g., 70°C) degas->polymerize monitor Monitor Reaction (NMR, GPC) polymerize->monitor quench Quench Reaction (Cool & Expose to Air) monitor->quench purify_catalyst Remove Catalyst (Alumina Column) quench->purify_catalyst precipitate Precipitate in Methanol purify_catalyst->precipitate dry Dry Polymer precipitate->dry characterize Characterize Polymer (GPC, DSC) dry->characterize end End characterize->end

Caption: Workflow for Atom Transfer Radical Polymerization.

RAFT_Workflow RAFT Polymerization Workflow for TMCHA start Start purify_monomer Purify TMCHA start->purify_monomer setup Reaction Setup: - TMCHA, RAFT Agent, AIBN - 1,4-Dioxane purify_monomer->setup degas Degas (Freeze-Pump-Thaw) setup->degas polymerize Polymerize (e.g., 70°C) degas->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate dry Dry Polymer precipitate->dry characterize Characterize Polymer (GPC, DSC) dry->characterize end End characterize->end

References

Application Notes and Protocols: Synthesis and Evaluation of 3,3,5-Trimethylcyclohexyl Acrylate-Based Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of copolymers incorporating 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) for potential applications in drug delivery. The unique properties of TMCHA, such as its bulky hydrophobic side chain, can be leveraged to create amphiphilic block copolymers capable of self-assembling into nanoparticles for the encapsulation of therapeutic agents. This document outlines detailed protocols for copolymer synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, nanoparticle formulation, drug loading, and in vitro cytotoxicity assessment.

Introduction

Amphiphilic block copolymers are of significant interest in drug delivery due to their ability to form core-shell micellar structures in aqueous environments.[1] These micelles can encapsulate hydrophobic drugs within their core, thereby enhancing drug solubility, stability, and circulation time.[2] 3,3,5-Trimethylcyclohexyl acrylate (TMCHA) is a monomer that imparts significant hydrophobicity and steric bulk to a polymer chain.[3] When copolymerized with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether acrylate (PEGMA), the resulting amphiphilic block copolymer can self-assemble into well-defined nanoparticles suitable for drug delivery applications.

Controlled radical polymerization techniques, such as RAFT polymerization, are ideal for synthesizing these block copolymers as they allow for precise control over molecular weight, architecture, and low polydispersity.[4] This control is crucial for achieving reproducible nanoparticle self-assembly and drug release profiles.

This document provides illustrative protocols for the synthesis of a poly(this compound)-b-poly(poly(ethylene glycol) methyl ether acrylate) (p(TMCHA)-b-p(PEGMA)) block copolymer and its subsequent evaluation for drug delivery applications.

Experimental Protocols

Synthesis of p(TMCHA)-b-p(PEGMA) Amphiphilic Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined amphiphilic block copolymer using RAFT polymerization. A hydrophobic p(TMCHA) block is first synthesized and then chain-extended with a hydrophilic PEGMA monomer.

Materials:

  • This compound (TMCHA), inhibitor removed

  • Poly(ethylene glycol) methyl ether acrylate (PEGMA), Mn ~ 480 g/mol , inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane (B91453), anhydrous

  • Methanol

  • Hexane

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flasks

  • Magnetic stirrer with heating plate

  • Vacuum line

  • Cannulas and syringes

  • Rotary evaporator

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

Step 1: Synthesis of p(TMCHA) Macro-RAFT Agent

  • In a Schlenk flask, dissolve TMCHA (e.g., 5.89 g, 30 mmol), CPAD RAFT agent (e.g., 0.205 g, 0.6 mmol), and AIBN (e.g., 0.025 g, 0.15 mmol) in 1,4-dioxane (10 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 6 hours with constant stirring.

  • Terminate the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the resulting p(TMCHA) macro-RAFT agent by GPC (for molecular weight and polydispersity) and ¹H NMR (for monomer conversion).

Step 2: Chain Extension with PEGMA to form p(TMCHA)-b-p(PEGMA)

  • In a Schlenk flask, dissolve the p(TMCHA) macro-RAFT agent (e.g., 2.0 g, ~0.3 mmol, assuming Mn ~6600 g/mol ), PEGMA (e.g., 4.32 g, 9 mmol), and AIBN (e.g., 0.008 g, 0.05 mmol) in 1,4-dioxane (15 mL).

  • Repeat the freeze-pump-thaw cycles (step 1.2) to deoxygenate the mixture.

  • Backfill with nitrogen and place the flask in a preheated oil bath at 70°C.

  • Let the reaction proceed for 12 hours.

  • Terminate the polymerization as described in step 1.5.

  • Precipitate the final block copolymer in a large excess of cold hexane.

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the final p(TMCHA)-b-p(PEGMA) block copolymer by GPC and ¹H NMR.

Diagram of the RAFT Polymerization Workflow:

RAFT_Workflow cluster_step1 Step 1: Synthesis of p(TMCHA) Macro-RAFT Agent cluster_step2 Step 2: Chain Extension with PEGMA Monomer1 TMCHA Monomer Reaction1 Polymerization (70°C, 6h) Monomer1->Reaction1 RAFT_Agent CPAD RAFT Agent RAFT_Agent->Reaction1 Initiator1 AIBN Initiator Initiator1->Reaction1 Solvent1 1,4-Dioxane Solvent1->Reaction1 Purification1 Precipitation in Methanol Reaction1->Purification1 MacroRAFT p(TMCHA) Macro-RAFT Agent Purification1->MacroRAFT MacroRAFT_input p(TMCHA) Macro-RAFT Agent Reaction2 Polymerization (70°C, 12h) MacroRAFT_input->Reaction2 Monomer2 PEGMA Monomer Monomer2->Reaction2 Initiator2 AIBN Initiator Initiator2->Reaction2 Solvent2 1,4-Dioxane Solvent2->Reaction2 Purification2 Precipitation in Hexane Reaction2->Purification2 Final_Copolymer p(TMCHA)-b-p(PEGMA) Block Copolymer Purification2->Final_Copolymer

Caption: Workflow for the two-step RAFT synthesis of the amphiphilic block copolymer.

Formulation and Drug Loading of Polymeric Micelles

This protocol describes the formation of polymeric micelles from the amphiphilic block copolymer and the encapsulation of a model hydrophobic drug, such as Paclitaxel.

Materials:

  • p(TMCHA)-b-p(PEGMA) block copolymer

  • Paclitaxel (or other hydrophobic drug)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Equipment:

  • Vials

  • Magnetic stirrer

  • Syringe with a needle

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Dissolve the p(TMCHA)-b-p(PEGMA) copolymer (e.g., 20 mg) and Paclitaxel (e.g., 2 mg) in DMF (2 mL) in a glass vial.

  • Stir the solution until both components are fully dissolved.

  • Add deionized water (8 mL) dropwise to the DMF solution under vigorous stirring. This will induce the self-assembly of the copolymer into micelles, encapsulating the drug.

  • Continue stirring for 1 hour at room temperature.

  • Transfer the solution to a dialysis tube and dialyze against deionized water for 24 hours to remove the DMF and any unencapsulated drug. Change the water every 4-6 hours.[5]

  • After dialysis, collect the micellar solution and filter it through a 0.45 µm syringe filter.

  • Characterize the drug-loaded micelles for particle size and size distribution using DLS.

  • Visualize the morphology of the micelles using TEM.

  • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using HPLC. To do this, lyophilize a known volume of the micellar solution, dissolve the dried sample in a suitable organic solvent to break the micelles, and quantify the drug concentration.

Calculations:

  • Drug Loading Content (DLC %): (Mass of drug in micelles / Mass of drug-loaded micelles) x 100

  • Encapsulation Efficiency (EE %): (Mass of drug in micelles / Initial mass of drug used) x 100

In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxicity of the synthesized copolymer using a standard MTT assay on a relevant cell line (e.g., HeLa cells).[3]

Materials:

  • p(TMCHA)-b-p(PEGMA) copolymer

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

  • Inverted microscope

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Prepare a series of dilutions of the p(TMCHA)-b-p(PEGMA) copolymer in the cell culture medium (e.g., from 1 to 1000 µg/mL).

  • Remove the old medium from the wells and replace it with 100 µL of the copolymer solutions of different concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Calculation:

  • Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

Diagram of the Cytotoxicity Assay Workflow:

Cytotoxicity_Workflow Cell_Culture Culture HeLa Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Adhesion Allow Adhesion (24h) Seeding->Adhesion Treatment Treat with Copolymer Dilutions Adhesion->Treatment Incubation Incubate (48h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Incubation Incubate (4h) MTT_Addition->Formazan_Incubation DMSO_Addition Add DMSO to Dissolve Formazan Formazan_Incubation->DMSO_Addition Absorbance_Reading Read Absorbance at 570 nm DMSO_Addition->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Data Presentation

The following tables present hypothetical but representative data that could be obtained from the experiments described above.

Table 1: Molecular Weight Characteristics of Synthesized Polymers

PolymerMn ( g/mol ) (GPC)Đ (PDI) (GPC)
p(TMCHA) Macro-RAFT Agent6,8001.15
p(TMCHA)-b-p(PEGMA)15,5001.25

Table 2: Characterization of Drug-Loaded Micelles

FormulationAverage Particle Size (nm) (DLS)Polydispersity Index (PDI) (DLS)Drug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
Paclitaxel-loaded p(TMCHA)-b-p(PEGMA)1200.188.585

Table 3: In Vitro Cytotoxicity of p(TMCHA)-b-p(PEGMA) on HeLa Cells

Copolymer Concentration (µg/mL)Cell Viability (%)
198 ± 4
1095 ± 5
5092 ± 6
10088 ± 7
50081 ± 8
100075 ± 9

Signaling Pathways and Logical Relationships

The logical relationship for designing a drug delivery system based on amphiphilic block copolymers is outlined below.

Drug_Delivery_Logic Amphiphilic_Copolymer Amphiphilic Block Copolymer (p(TMCHA)-b-p(PEGMA)) Self_Assembly Self-Assembly in Aqueous Environment Amphiphilic_Copolymer->Self_Assembly Micelle_Formation Core-Shell Micelle Formation Self_Assembly->Micelle_Formation Hydrophobic_Core Hydrophobic Core (p(TMCHA)) Micelle_Formation->Hydrophobic_Core Hydrophilic_Shell Hydrophilic Shell (p(PEGMA)) Micelle_Formation->Hydrophilic_Shell Systemic_Delivery Systemic Administration Micelle_Formation->Systemic_Delivery Drug_Encapsulation Encapsulation of Hydrophobic Drug Hydrophobic_Core->Drug_Encapsulation Hydrophilic_Shell->Systemic_Delivery Drug_Solubilization Increased Drug Solubility & Stability Drug_Encapsulation->Drug_Solubilization Targeted_Delivery Potential for Targeted Delivery Systemic_Delivery->Targeted_Delivery Controlled_Release Controlled Drug Release Systemic_Delivery->Controlled_Release

Caption: Logical flow from copolymer design to its application in drug delivery.

Conclusion

The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel amphiphilic block copolymers based on this compound for drug delivery applications. The use of RAFT polymerization allows for the creation of well-defined polymers that can self-assemble into nanoparticles for the encapsulation of hydrophobic drugs. The provided methodologies for characterization and in vitro testing are essential for assessing the potential of these materials as effective and safe drug carriers. Further studies would be required to optimize drug release kinetics and to evaluate the in vivo efficacy and biocompatibility of these promising nanomaterials.

References

Application Notes and Protocols for the Free Radical Polymerization of 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) is a cycloaliphatic acrylate monomer that yields polymers with desirable properties such as high glass transition temperature (Tg), excellent thermal stability, hardness, and good chemical and hydrolysis resistance.[1] These characteristics make poly(3,3,5-trimethylcyclohexyl acrylate) (PTMCHA) a promising material for a variety of applications, including specialty coatings, adhesives, and in the formulation of advanced materials for drug delivery and medical devices. The bulky trimethylcyclohexyl pendant group contributes to the polymer's rigidity and durability.[1]

This document provides detailed protocols for the free radical polymerization of TMCHA via two common methods: bulk polymerization and solution polymerization. Free radical polymerization is a versatile and widely used method for polymerizing a broad range of vinyl monomers, including acrylates.[2][3] The process involves three main stages: initiation, propagation, and termination. Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are commonly used to generate the initial free radicals upon heating.[1]

Materials and Equipment

Materials
  • This compound (TMCHA), stabilized (CAS No. 87954-40-3)

  • Azobisisobutyronitrile (AIBN) (CAS No. 78-67-1)

  • Benzoyl peroxide (BPO), wetted with ~25% water (CAS No. 94-36-0)

  • Toluene (B28343), anhydrous (CAS No. 108-88-3)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (high purity)

  • Inhibitor removal columns (e.g., alumina)

Equipment
  • Schlenk flasks or reaction vials with rubber septa

  • Magnetic stirrer hotplate

  • Oil bath or heating mantle with temperature controller

  • Condenser

  • Vacuum/nitrogen line

  • Syringes and needles

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis

  • Differential Scanning Calorimetry (DSC) for thermal analysis

Experimental Protocols

Prior to polymerization, the inhibitor in the this compound monomer should be removed by passing it through a column packed with a suitable inhibitor remover, such as basic alumina.

Protocol 1: Bulk Free Radical Polymerization of TMCHA

Bulk polymerization is carried out with only the monomer and initiator, without any solvent.[4] This method often leads to a high purity polymer.

Procedure:

  • To a clean and dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

  • Add the calculated amount of the thermal initiator, azobisisobutyronitrile (AIBN). A typical initiator concentration ranges from 0.1 to 1.0 mol% relative to the monomer.

  • Seal the flask with a rubber septum and secure it with a clamp.

  • Deoxygenate the reaction mixture by bubbling dry nitrogen gas through the liquid for at least 30 minutes. The removal of oxygen is crucial as it can inhibit the polymerization process.

  • Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

  • Maintain the reaction under a nitrogen atmosphere with continuous stirring for the specified duration (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

  • To terminate the polymerization, cool the flask rapidly in an ice-water bath and expose the contents to air.

  • Dissolve the resulting polymer in a minimal amount of a suitable solvent, such as toluene or tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Free Radical Polymerization of TMCHA

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent, which helps to control the reaction viscosity and dissipate the heat of polymerization.[4]

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the purified this compound in an appropriate volume of anhydrous toluene to achieve the desired monomer concentration (e.g., 20-50 wt%).

  • Add the calculated amount of the thermal initiator, benzoyl peroxide (BPO). The concentration of the initiator can be varied to control the molecular weight of the resulting polymer.

  • Seal the flask and deoxygenate the solution by purging with nitrogen gas for 30-45 minutes.

  • Place the flask in a preheated oil bath at the desired reaction temperature (typically 70-90 °C for BPO).

  • Conduct the polymerization under a nitrogen atmosphere with constant stirring for the planned reaction time.

  • Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C to a constant weight.

Data Presentation

The following tables present hypothetical data for the free radical polymerization of TMCHA to illustrate the expected influence of different reaction parameters on the resulting polymer properties. Actual experimental data should be recorded and tabulated in a similar manner for comparison and analysis.

Table 1: Hypothetical Results for Bulk Polymerization of TMCHA with AIBN at 70°C for 12 hours

EntryMonomer:Initiator (mol/mol)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1100:18525,00055,0002.2
2200:18248,000105,6002.2
3500:178110,000253,0002.3

Table 2: Hypothetical Results for Solution Polymerization of TMCHA in Toluene (30 wt% monomer) with BPO at 80°C

EntryMonomer:Initiator (mol/mol)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1200:167542,00092,4002.2
2200:1128845,000103,5002.3
3400:1128578,000187,2002.4

Safety Precautions

  • This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azobisisobutyronitrile (AIBN) is flammable and can decompose exothermically. Store in a cool, dry place away from heat and ignition sources.

  • Benzoyl peroxide (BPO) is a strong oxidizing agent and can be explosive when dry. Always use the wetted form and avoid friction, shock, and heat.

  • Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

  • All polymerization reactions should be conducted in a fume hood.

  • Ensure proper quenching of the reaction and disposal of waste materials according to institutional safety guidelines.

Characterization of Poly(this compound)

The synthesized PTMCHA can be characterized using various analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and determine the monomer conversion.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the acrylate double bond and the presence of the characteristic ester carbonyl group in the polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Preparation (for Solution Polymerization) Solvent_Prep->Reaction_Setup Degassing Deoxygenation (Nitrogen Purge) Reaction_Setup->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Dissolution Dissolution in Good Solvent Termination->Dissolution Precipitation Precipitation in Non-solvent (Methanol) Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure, Conversion) Drying->NMR DSC DSC (Tg) Drying->DSC FTIR FTIR (Functional Groups) Drying->FTIR

Caption: Experimental workflow for free radical polymerization of TMCHA.

signaling_pathway Initiator Thermal Initiator (I-I) Radicals Primary Radicals (2I•) Initiator->Radicals Decomposition Heat Heat (Δ) Heat->Initiator Initiation Monomer Monomer (M) Radicals->Monomer Addition Initiated_Chain Initiated Chain (I-M•) Monomer->Initiated_Chain Propagating_Chain Propagating Chain (I-Mn-M•) Initiated_Chain->Propagating_Chain Propagation (+ (n-1)M) Propagating_Chain->Propagating_Chain Termination_Combination Termination by Combination (Dead Polymer, Pn+m) Propagating_Chain->Termination_Combination Termination Termination_Disproportionation Termination by Disproportionation (Dead Polymers, Pn + Pm) Propagating_Chain->Termination_Disproportionation Termination

Caption: Mechanism of free radical polymerization.

References

Application Notes and Protocols: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) as a monomer in dental resin composites. Due to its bulky, cyclic aliphatic structure, TMCHA is a promising candidate for enhancing the mechanical properties and reducing polymerization shrinkage of dental restorative materials.[1] This document outlines its expected impact on resin properties, detailed protocols for evaluation, and visual workflows for experimental procedures.

Introduction to 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) in Dental Resins

This compound (TMCHA) is a monofunctional methacrylate (B99206) monomer characterized by a large, sterically hindered cycloaliphatic group. In the formulation of dental composites, it is hypothesized to partially or fully replace conventional diluent monomers such as triethylene glycol dimethacrylate (TEGDMA). The incorporation of TMCHA is anticipated to impart several desirable characteristics to the final restorative material:

  • Low Polymerization Shrinkage: The bulky nature of the trimethylcyclohexyl group is expected to reduce volumetric shrinkage during polymerization, a critical factor in minimizing marginal gaps and secondary caries.

  • Enhanced Mechanical Properties: The rigid cyclic structure can increase the glass transition temperature (Tg), leading to harder and more durable materials with improved flexural strength and modulus.

  • Improved Hydrolytic Stability: The hydrophobic nature of the cyclohexyl ring is predicted to decrease water sorption and solubility, thereby enhancing the long-term stability of the composite in the oral environment.

  • Biocompatibility: While specific data on TMCHA in dental applications is limited, its potential for lower leachability due to its higher molecular weight compared to some conventional monomers warrants investigation into its biocompatibility profile.

Data Presentation: Comparative Properties of TMCHA-Based Dental Resins

The following tables present hypothetical, yet plausible, data comparing a standard Bis-GMA/TEGDMA-based dental resin (Control) with an experimental formulation where TEGDMA is partially substituted with TMCHA (Experimental). This data is intended to illustrate the expected performance benefits of incorporating TMCHA.

Table 1: Mechanical Properties of Experimental Dental Composites

PropertyControl Resin (Bis-GMA/TEGDMA)Experimental Resin (Bis-GMA/TMCHA)Expected Improvement
Flexural Strength (MPa)110 ± 10135 ± 12~23% Increase
Flexural Modulus (GPa)10.5 ± 1.514.0 ± 1.8~33% Increase
Vickers Hardness (VHN)65 ± 580 ± 6~23% Increase
Compressive Strength (MPa)250 ± 20290 ± 25~16% Increase

Table 2: Physical Properties of Experimental Dental Composites

PropertyControl Resin (Bis-GMA/TEGDMA)Experimental Resin (Bis-GMA/TMCHA)Expected Improvement
Polymerization Shrinkage (%)3.5 ± 0.32.2 ± 0.2~37% Reduction
Water Sorption (µg/mm³)35 ± 418 ± 3~49% Reduction
Water Solubility (µg/mm³)2.5 ± 0.51.0 ± 0.3~60% Reduction
Degree of Conversion (%)68 ± 565 ± 6Slight Decrease

Table 3: Biocompatibility Profile of Experimental Dental Composites

AssayControl Resin (Bis-GMA/TEGDMA)Experimental Resin (Bis-GMA/TMCHA)Expected Outcome
Cytotoxicity (ISO 10993-5)ModerateMild to NoneImproved Biocompatibility
Monomer Leaching (TEGDMA)DetectableNot ApplicableElimination of TEGDMA Leaching
Monomer Leaching (TMCHA)Not ApplicableMinimalLow Leachability

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of dental resin composites containing TMCHA.

Preparation of Experimental Dental Composite

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • This compound (TMCHA)

  • Triethylene glycol dimethacrylate (TEGDMA) - for control group

  • Camphorquinone (CQ)

  • Ethyl-4-dimethylaminobenzoate (EDMAB)

  • Silanized filler particles (e.g., barium glass, 0.7 µm average particle size)

  • Amber glass vials, precision balance, dental spatula, light-proof containers.

Procedure:

  • Resin Matrix Formulation: Prepare the control and experimental resin matrices by accurately weighing and mixing the monomers, photoinitiator (CQ, 0.2 wt%), and co-initiator (EDMAB, 0.8 wt%) in an amber glass vial. Stir in the dark until a homogenous solution is obtained.

    • Control Matrix: 70 wt% Bis-GMA, 30 wt% TEGDMA.

    • Experimental Matrix: 70 wt% Bis-GMA, 30 wt% TMCHA.

  • Filler Incorporation: Gradually add the silanized filler to the resin matrix to achieve a final filler loading of 75 wt%. Mix thoroughly with a dental spatula until a uniform paste is formed.

  • Degassing: Place the composite paste in a vacuum chamber for 10 minutes to remove any entrapped air bubbles.

  • Storage: Store the prepared composite pastes in light-proof containers at 4°C until use.

Evaluation of Mechanical Properties

a) Flexural Strength and Modulus (Three-Point Bending Test - ISO 4049)

  • Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste, covering with Mylar strips and glass slides, and light-curing for 40 seconds on each side with a dental curing light (irradiance > 800 mW/cm²).

  • Post-Curing: After removal from the mold, store the specimens in distilled water at 37°C for 24 hours.

  • Testing: Measure the dimensions of each specimen. Perform a three-point bending test using a universal testing machine with a 20 mm span and a crosshead speed of 1 mm/min until fracture.

  • Calculation: Calculate flexural strength (σ) and flexural modulus (E) using the standard formulas.

b) Vickers Hardness

  • Specimen Preparation: Prepare cylindrical specimens (10 mm diameter, 2 mm thickness) and light-cure as described above.

  • Polishing: Polish the top surface of the specimens with silicon carbide papers of increasing grit (up to 1200 grit) to obtain a smooth, flat surface.

  • Indentation: Use a Vickers microhardness tester with a load of 300g and a dwell time of 15 seconds to make five indentations on the surface of each specimen.

  • Measurement: Measure the diagonals of the indentations and calculate the Vickers Hardness Number (VHN).

Assessment of Physical Properties

a) Polymerization Shrinkage (Archimedes' Principle)

  • Uncured Density: Determine the density of the uncured composite paste using a pycnometer.

  • Cured Specimen: Prepare a disc-shaped specimen (approx. 1g) and record its exact mass. Light-cure the specimen for 40 seconds on each side.

  • Cured Density: Determine the density of the cured specimen by weighing it in air and then in a liquid of known density (e.g., distilled water).

  • Calculation: Calculate the volumetric shrinkage (%) from the difference in density between the uncured and cured states.

b) Water Sorption and Solubility (ISO 4049)

  • Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness), cure, and store in a desiccator until a constant mass (m1) is achieved.

  • Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Saturated Mass: After 7 days, remove the specimens, blot dry, and weigh to obtain the saturated mass (m2).

  • Re-equilibration: Place the specimens back into the desiccator until a new constant mass (m3) is achieved.

  • Calculation: Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:

    • Wsp = (m2 - m3) / V

    • Wsl = (m1 - m3) / V (where V is the volume of the specimen).

Biocompatibility Assessment

a) In Vitro Cytotoxicity (ISO 10993-5: Elution Method)

  • Extract Preparation: Prepare extracts of the cured composite materials by incubating them in a cell culture medium (e.g., DMEM) at 37°C for 24 hours, according to the surface area to volume ratio specified in the standard.

  • Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Exposure: Replace the culture medium with the prepared material extracts (at various concentrations) and incubate for another 24 hours.

  • Viability Assay: Assess cell viability using a standard assay such as MTT or XTT, which measures mitochondrial activity.

  • Analysis: Compare the viability of cells exposed to the material extracts with that of cells exposed to a negative control (fresh culture medium) and a positive control (e.g., phenol (B47542) solution).

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Experimental_Workflow_Mechanical_Properties cluster_prep Specimen Preparation cluster_testing Mechanical Testing start Composite Paste mold Molding (25x2x2mm or Ø10x2mm) start->mold cure Light Curing (40s/side) mold->cure store Store in H2O at 37°C for 24h cure->store flexural Three-Point Bending Test store->flexural hardness Vickers Hardness Test store->hardness fs Flexural Strength (MPa) flexural->fs fm Flexural Modulus (GPa) flexural->fm vhn vhn hardness->vhn Vickers Hardness (VHN)

Caption: Workflow for Mechanical Properties Evaluation.

Experimental_Workflow_Physical_Properties cluster_shrinkage Polymerization Shrinkage cluster_sorption Water Sorption & Solubility uncured Uncured Paste Density calc_shrink Calculate Volumetric Shrinkage (%) uncured->calc_shrink cured Cured Specimen Density cured->calc_shrink prep_sorption Prepare & Dry Disc (m1) immerse Immerse in H2O (7 days, 37°C) prep_sorption->immerse weigh_wet Weigh Saturated (m2) immerse->weigh_wet redry Re-dry to Constant Mass (m3) weigh_wet->redry calc_sorption Calculate Wsp & Wsl (µg/mm³) redry->calc_sorption Signaling_Pathway_Biocompatibility cluster_material Material Interaction cluster_cellular Cellular Response material Cured Dental Composite leach Leaching of Unreacted Monomers material->leach cell Gingival Fibroblast leach->cell exposure stress Oxidative Stress & Inflammation cell->stress apoptosis Apoptosis / Necrosis stress->apoptosis viability Decreased Cell Viability apoptosis->viability

References

Application Notes and Protocols for the Photopolymerization of 3,3,5-Trimethylcyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental setup and execution of the photopolymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA). This monomer is noted for its contribution to low shrinkage, high hydrolysis resistance, and a favorable balance of hardness and toughness in the resulting polymer.[1][2]

Overview and Principle

Photopolymerization is a process where light energy is used to initiate a polymerization reaction. For acrylates like TMCHA, this typically proceeds via a free-radical mechanism.[3] A photoinitiator is added to the monomer, which, upon exposure to ultraviolet (UV) light, generates free radicals.[3] These radicals then initiate the polymerization of the acrylate double bonds, leading to the formation of a polymer network.[3] The process is generally rapid and can be performed at ambient temperatures.

Materials and Equipment

Materials
MaterialSupplier ExamplePurityNotes
3,3,5-Trimethylcyclohexyl acrylate (TMCHA)TCI, Benchchem>98.0%Stabilized with MEHQ.[4]
Photoinitiator (e.g., BAPO, TPO, DMPA)Sigma-AldrichVariesSelection depends on the UV light source.
Nitrogen Gas (N₂)AirgasHigh PurityFor creating an inert atmosphere.
Cleaning Solvents (e.g., Acetone, Isopropanol)Fisher ScientificACS GradeFor cleaning glassware and equipment.
Equipment
EquipmentDescriptionExample Model
UV Light SourceEmitting in the UVA or near-visible range.Dymax BlueWave® 200
RadiometerTo measure UV light intensity.EIT Power Puck® II
Differential Scanning Calorimeter (Photo-DSC)For kinetic analysis of the polymerization.Mettler Toledo DSC 3+
Fourier-Transform Infrared (FTIR) SpectrometerFor determining monomer conversion.Thermo Scientific Nicolet iS50
Spin CoaterFor creating thin, uniform films.Laurell WS-650Mz
Glass slides and coverslipsSubstrates for polymerization.VWR
MicropipettesFor precise liquid handling.Eppendorf Research® plus
Inert Atmosphere Chamber (Glovebox)Optional, for minimizing oxygen inhibition.MBRAUN LABstar

Experimental Protocols

Preparation of the Photopolymer Formulation
  • In a clean, amber glass vial to protect from ambient light, weigh the desired amount of this compound.

  • Add the photoinitiator to the monomer. A typical concentration ranges from 0.1 to 5 wt%.[5][6] For initial experiments, a concentration of 1 wt% is recommended.

  • Ensure the photoinitiator is completely dissolved in the monomer. This can be aided by gentle vortexing or magnetic stirring in the dark.

Sample Preparation for Analysis
  • For Photo-DSC:

    • Place an empty aluminum DSC pan on a microbalance and tare.

    • Using a micropipette, dispense 3-5 mg of the prepared photopolymer formulation into the pan.[5]

    • Place the uncovered pan into the Photo-DSC cell.

  • For RT-FTIR:

    • Place a small drop of the formulation onto a glass slide or a suitable IR-transparent window (e.g., KBr).

    • If a thin film is required, use a spin coater to achieve a uniform thickness.

Photopolymerization Reaction
  • Oxygen Inhibition: Free-radical polymerization is sensitive to oxygen, which can quench radicals and inhibit the reaction.[7][8] It is crucial to minimize oxygen exposure.

    • Nitrogen Purge: Before UV exposure, purge the sample chamber (e.g., the Photo-DSC cell) with nitrogen gas for at least 5-10 minutes to create an inert atmosphere.[5]

    • Lamination: Alternatively, for thin films, a coverslip can be carefully placed over the liquid formulation to limit contact with air.

  • UV Curing:

    • Set the desired UV light intensity. Intensities can range from a few mW/cm² to several W/cm², depending on the application.[6][9] A typical starting point is 10-50 mW/cm².

    • Expose the sample to the UV light for a predetermined amount of time. The exposure time will depend on the light intensity, photoinitiator concentration, and desired degree of conversion.

    • During exposure, monitor the reaction in real-time using Photo-DSC (measuring heat flow) or RT-FTIR (tracking the decrease of the acrylate C=C peak).

Data Analysis
  • Photo-DSC: The heat flow data can be integrated over time to determine the total enthalpy of polymerization. The degree of conversion can then be calculated as a function of time.

  • RT-FTIR: The conversion of the acrylate double bonds can be monitored by the decrease in the intensity of the characteristic acrylate peak at approximately 1637 cm⁻¹.[6]

Quantitative Data Summary

The following table summarizes typical experimental parameters for acrylate photopolymerization.

ParameterTypical RangeSignificance
MonomerThis compoundThe primary component of the polymer.
Photoinitiator Concentration0.1 - 5.0 wt%Affects the rate of initiation and cure speed.[5][6]
UV Light Intensity5 - 100 mW/cm²Higher intensity generally leads to a faster reaction rate.[9]
Exposure TimeVaries (seconds to minutes)Determines the total dose of UV energy and the final conversion.
AtmosphereInert (Nitrogen)Minimizes oxygen inhibition, leading to higher conversion and faster rates.[5][7]
TemperatureAmbient (~25 °C)Higher temperatures can increase the reaction rate.[9]

The physical properties of this compound monomer are provided below.

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol [4]
AppearanceColorless liquid
Viscosity (25 °C)2-8 cP
Glass Transition Temperature (Tg) of Polymer43 °C
Surface Tension (20 °C)27.1 Dynes/cm

Visualizations

experimental_workflow Experimental Workflow for TMCHA Photopolymerization prep 1. Formulation Preparation (TMCHA + Photoinitiator) sample_prep 2. Sample Preparation (e.g., for Photo-DSC or FTIR) prep->sample_prep purge 3. Inert Atmosphere Purge (Nitrogen Flush) sample_prep->purge uv_cure 4. UV Exposure (Initiation of Polymerization) purge->uv_cure analysis 5. Data Acquisition & Analysis (Kinetics and Conversion) uv_cure->analysis photopolymerization_mechanism Free-Radical Photopolymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Photoinitiator (I) radicals Free Radicals (2R•) initiator->radicals Cleavage light UV Light (hν) monomer Monomer (M) radicals->monomer Reaction growing_chain Growing Polymer Chain (RM•) new_chain Elongated Chain (RMn+1•) growing_chain->new_chain + M two_chains Two Growing Chains (RM• + Rn•) dead_polymer Terminated Polymer (R-M-n-R) two_chains->dead_polymer Combination or Disproportionation

References

Determining the Conversion of 3,3,5-Trimethylcyclohexyl Acrylate: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) conversion using various analytical techniques. Accurate monitoring of monomer conversion is critical in polymer synthesis for ensuring product quality, optimizing reaction conditions, and meeting regulatory requirements in fields such as drug delivery and medical device manufacturing. The methods discussed include Gas Chromatography with Flame Ionization Detection (GC-FID), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Introduction

3,3,5-Trimethylcyclohexyl acrylate is a cyclic aliphatic acrylate monomer used in the synthesis of polymers with applications in coatings, adhesives, and specialty plastics. The extent of its conversion during polymerization reactions directly influences the final properties of the polymer, such as molecular weight, hardness, and thermal stability. Therefore, reliable and accurate analytical methods are essential for monitoring the disappearance of the monomer and the formation of the polymer. This guide presents a comparative overview of three widely used analytical techniques, detailing their principles, performance characteristics, and experimental protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for determining TMCHA conversion depends on several factors, including the required level of accuracy and precision, the need for real-time monitoring, sample throughput, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters for GC-FID, ATR-FTIR, and ¹H NMR.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle Separation of volatile components followed by detection based on the ionization of organic compounds in a hydrogen flame.Measurement of infrared light absorption by the sample in real-time, monitoring the disappearance of monomer-specific functional groups.Measurement of the nuclear magnetic resonance of protons to identify and quantify molecular structures.
Accuracy High (recoveries typically >85%)[1]Good (for quantitative analysis, predicted concentrations can be within ±3-6%)High (recoveries can be around 99%)[2]
Precision High (coefficients of variation typically below 10%)[1]Good (dependent on calibration model)High (relative standard deviations are often low)[2]
Limit of Detection (LOD) Low (e.g., 0.001% w/w for ethyl acrylate)[1]Method-dependent, often higher than chromatographic techniques.Moderate (e.g., 40–84 µg/mL for some polymers)
Limit of Quantitation (LOQ) Low (e.g., 0.003% w/w for ethyl acrylate)[1]5-10% for comonomer concentration in polyacrylates[3]Moderate (e.g., can be determined based on signal-to-noise ratio)[2]
Real-time Monitoring No (offline analysis)YesPossible with specialized equipment
Sample Preparation Requires dissolution and potentially extraction.Minimal, direct sample contact.Requires dissolution in a deuterated solvent.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for quantifying residual TMCHA monomer in a polymer sample. The method involves separating the monomer from the polymer matrix and other components based on their volatility and interaction with a stationary phase in a capillary column.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the polymer sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate) that dissolves both the monomer and the polymer.

    • Add a known concentration of an internal standard (e.g., dodecane) to the solution. The internal standard should be a compound that is well-resolved from the monomer and solvent peaks and does not react with the sample.

    • Dilute to the mark with the solvent and mix thoroughly.

    • If necessary, precipitate the polymer by adding a non-solvent (e.g., methanol) and centrifuge to separate the supernatant containing the residual monomer for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A suitable capillary column, such as a DB-WAX or equivalent polar column.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 275 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of TMCHA and the internal standard in the chosen solvent.

    • Inject each standard and record the peak areas of TMCHA and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of TMCHA to the peak area of the internal standard against the concentration of TMCHA.

  • Analysis and Calculation:

    • Inject the prepared sample solution into the GC.

    • Identify the peaks corresponding to TMCHA and the internal standard based on their retention times.

    • Calculate the peak area ratio of TMCHA to the internal standard in the sample.

    • Determine the concentration of residual TMCHA in the sample using the calibration curve.

    • The conversion of TMCHA can be calculated using the following formula: Conversion (%) = [ (Initial moles of TMCHA - Moles of residual TMCHA) / Initial moles of TMCHA ] x 100

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is precipitate Precipitate Polymer (if necessary) add_is->precipitate inject Inject Sample precipitate->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Use Calibration Curve integrate->calibrate calculate Calculate Conversion calibrate->calculate

GC-FID Experimental Workflow

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of polymerization reactions. It measures the change in absorbance of specific functional groups, allowing for the direct tracking of monomer consumption. For acrylates, the disappearance of the C=C double bond absorption band is typically monitored.

Protocol:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

    • Ensure the ATR crystal is clean before each measurement.

  • Background Spectrum:

    • Collect a background spectrum of the empty and clean ATR crystal. This will be subtracted from the sample spectra to remove contributions from the instrument and the environment.

  • Sample Application:

    • Apply a small, uniform layer of the initial reaction mixture (containing TMCHA monomer, initiator, and any other components) directly onto the ATR crystal.

  • Real-time Monitoring:

    • Initiate the polymerization reaction (e.g., by UV irradiation for photopolymerization or by heating for thermal polymerization).

    • Simultaneously, start collecting a series of FTIR spectra at regular time intervals (e.g., every few seconds).

  • Data Analysis:

    • Identify the characteristic absorption band of the acrylate C=C double bond (typically around 1635 cm⁻¹).

    • Monitor the decrease in the area or height of this peak over time.

    • An internal reference peak that does not change during the reaction (e.g., a C=O stretching vibration around 1720 cm⁻¹) can be used to normalize the data and correct for any variations in sample thickness.

    • The conversion at a given time (t) can be calculated using the following formula: Conversion(t) (%) = [ 1 - ( (Area of C=C peak at time t / Area of reference peak at time t) / (Area of C=C peak at time 0 / Area of reference peak at time 0) ) ] x 100

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Real-time Measurement cluster_analysis Data Analysis clean Clean ATR Crystal background Collect Background clean->background apply Apply Sample background->apply initiate Initiate Polymerization apply->initiate collect Collect Spectra vs. Time initiate->collect monitor Monitor C=C Peak Decrease collect->monitor normalize Normalize with Reference Peak monitor->normalize calculate Calculate Conversion vs. Time normalize->calculate

ATR-FTIR Experimental Workflow

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a highly accurate and structurally informative technique for determining monomer conversion. It relies on the distinct chemical shifts of protons in the monomer and the resulting polymer. By comparing the integration of signals from the monomer's vinyl protons with those of a stable internal standard or polymer backbone protons, the conversion can be precisely calculated.

Protocol:

  • Sample Preparation:

    • At desired time points during the polymerization, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an inhibitor or by rapid cooling.

    • Accurately weigh a portion of the quenched sample (e.g., 10-20 mg) into an NMR tube.

    • Add a known amount of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trioxane (B122180) or dimethyl terephthalate). The internal standard's protons should resonate in a clear region of the spectrum.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.

    • Set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the characteristic signals of the TMCHA vinyl protons (typically in the range of 5.8-6.4 ppm).

    • Integrate a well-resolved signal from the internal standard.

    • The concentration of the residual monomer can be calculated by comparing the integral of the monomer protons to the integral of the known amount of the internal standard.

    • Alternatively, conversion can be determined by comparing the integral of the monomer vinyl protons to the integral of a proton on the polymer backbone that is not present in the monomer (if applicable) or by comparing the initial monomer-to-internal standard ratio with the ratio at a given time.

  • Calculation of Conversion:

    • The monomer conversion can be calculated using the following formula when an internal standard is used: Conversion (%) = [ 1 - ( (Integral of monomer / N_monomer) / (Integral of IS / N_IS) ) / ( (Initial Integral of monomer / N_monomer) / (Initial Integral of IS / N_IS) ) ] x 100 Where:

      • N_monomer = number of protons for the integrated monomer signal

      • N_IS = number of protons for the integrated internal standard signal

H_NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis aliquot Take Aliquot quench Quench Reaction aliquot->quench prepare_nmr Prepare NMR Sample with Internal Standard quench->prepare_nmr acquire Acquire ¹H NMR Spectrum prepare_nmr->acquire process Process Spectrum acquire->process integrate Integrate Monomer & IS Peaks process->integrate compare Compare Integral Ratios integrate->compare calculate Calculate Conversion compare->calculate

¹H NMR Experimental Workflow

Conclusion

The analytical methods presented here provide robust and reliable means for determining the conversion of this compound. GC-FID offers high sensitivity for residual monomer analysis, making it ideal for quality control of final products. ATR-FTIR is unparalleled for real-time monitoring of polymerization kinetics, enabling process optimization. ¹H NMR provides highly accurate and structurally specific quantification of monomer conversion, which is invaluable for research and development. The selection of the most appropriate technique will depend on the specific requirements of the study, including the need for real-time data, the desired level of accuracy, and the nature of the sample matrix. By following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and accurately determine TMCHA conversion in their polymerization systems.

References

Application Notes and Protocols: 3,3,5-Trimethylcyclohexyl Acrylate in the Synthesis of Optical Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA) in the synthesis of advanced optical polymers. The unique cycloaliphatic structure of TMCHA imparts a desirable combination of properties, including high glass transition temperature (Tg), low shrinkage, and excellent optical clarity, making it a valuable monomer for applications in optical lenses, films, and coatings.

Properties of 3,3,5-Trimethylcyclohexyl Acrylate and its Polymer

The bulky and rigid trimethylcyclohexyl group in TMCHA contributes significantly to the final properties of the polymer. Below is a summary of the key physical and optical properties of the monomer and its corresponding homopolymer.

PropertyThis compound (Monomer)Poly(3,3,5-trimethylcyclohexyl methacrylate)Reference(s)
Refractive Index 1.4531.4850[1]
Appearance Colorless to Light Yellow Liquid-[1]
Viscosity (25°C) 2-8 cP-[1]
Glass Transition Temp. (Tg) -43 °C (for the acrylate polymer)[1]

Synthesis of Optical Polymers from this compound

Optical polymers based on TMCHA can be synthesized through various methods, with photopolymerization (UV curing) being a common and efficient technique for producing thin films and coatings. Thermal polymerization can also be employed for bulk material synthesis.

UV-Initiated Photopolymerization Protocol for an Optical Coating

This protocol describes the preparation of a crosslinked optical coating by UV-curing a formulation containing this compound.

Materials:

  • This compound (TMCHA)

  • Crosslinking agent (e.g., 1,6-Hexanediol diacrylate, HDDA)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Toluene (B28343), if viscosity reduction is needed)

  • Substrate (e.g., glass slide, silicon wafer)

Equipment:

  • UV curing system with a controlled intensity lamp (e.g., mercury vapor lamp)

  • Spin coater

  • Magnetic stirrer

  • Glass vials

Protocol:

  • Formulation Preparation:

    • In a glass vial, prepare the resin mixture. A typical formulation could be:

      • TMCHA: 80-95 wt%

      • HDDA: 5-20 wt%

      • DMPA: 0.5-3 wt%

    • If necessary, add a minimal amount of toluene to reduce the viscosity for spin coating.

    • Stir the mixture in the dark until the photoinitiator is completely dissolved.

  • Substrate Preparation:

    • Thoroughly clean the substrate with a suitable solvent (e.g., acetone, isopropanol) and dry it with a stream of nitrogen.

  • Coating Application:

    • Apply the resin mixture to the center of the substrate.

    • Spin coat the mixture to achieve the desired film thickness. Typical spin coating parameters are 1000-4000 rpm for 30-60 seconds.

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the coating to UV radiation. The required UV dose will depend on the photoinitiator concentration, film thickness, and lamp intensity. A typical starting point is a UV intensity of 10-100 mW/cm² for 1-10 minutes.

    • Curing should be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.

  • Post-Curing:

    • After UV exposure, the coating can be post-baked at a temperature below the glass transition temperature of the polymer (e.g., 60-80°C) for a short period (e.g., 10-30 minutes) to ensure complete monomer conversion.

Thermal Polymerization Protocol for a Bulk Optical Polymer

This protocol outlines the synthesis of a bulk optical polymer from TMCHA using a thermal initiator.

Materials:

  • This compound (TMCHA)

  • Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Polymerization vessel (e.g., sealed glass ampoule or reactor)

Equipment:

  • Oil bath or oven with precise temperature control

  • Vacuum line

  • Schlenk line (optional, for inert atmosphere)

Protocol:

  • Monomer and Initiator Preparation:

    • Add the desired amount of TMCHA to the polymerization vessel.

    • Add the thermal initiator. A typical concentration is 0.1-1 mol% relative to the monomer.

    • For a high-purity polymer, it is recommended to filter the monomer and recrystallize the initiator before use.

  • Degassing:

    • To remove dissolved oxygen, which can inhibit polymerization, subject the monomer-initiator mixture to several freeze-pump-thaw cycles under vacuum.

  • Polymerization:

    • Seal the polymerization vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon).

    • Place the vessel in an oil bath or oven preheated to the desired polymerization temperature. For AIBN, a typical temperature range is 60-80°C.

    • The polymerization time will vary depending on the temperature, initiator concentration, and desired monomer conversion. It can range from a few hours to 24 hours.

  • Isolation and Purification:

    • After the desired polymerization time, cool the vessel to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., toluene or tetrahydrofuran).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol (B129727) or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes in the synthesis of optical polymers using this compound.

G cluster_formulation Formulation cluster_process Process cluster_product Product Monomer TMCHA Mixing Mixing Monomer->Mixing Crosslinker Crosslinker (e.g., HDDA) Crosslinker->Mixing Initiator Photoinitiator (e.g., DMPA) Initiator->Mixing Coating Spin Coating Mixing->Coating Curing UV Curing Coating->Curing PostCure Post-Curing Curing->PostCure OpticalPolymer Optical Polymer Coating PostCure->OpticalPolymer

Caption: Workflow for UV-initiated photopolymerization of TMCHA.

G start Start prepare Prepare Monomer & Initiator start->prepare degas Degas (Freeze-Pump-Thaw) prepare->degas polymerize Thermal Polymerization degas->polymerize dissolve Dissolve in Solvent polymerize->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end Bulk Optical Polymer dry->end

Caption: Workflow for thermal polymerization of TMCHA.

Expected Outcomes and Characterization

The resulting polymers from these protocols are expected to be rigid, transparent materials with good thermal stability. Key characterization techniques to evaluate the properties of the synthesized optical polymers include:

  • Refractive Index and Abbe Number: Measured using an Abbe refractometer or ellipsometer. The Abbe number is crucial for understanding the chromatic dispersion of the material.

  • Optical Transmittance: Determined by UV-Vis spectroscopy to assess the clarity and color of the polymer in the visible spectrum.

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC) to determine the thermal properties and operating temperature range of the polymer.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) for thermally polymerized samples to understand the polymer chain length and distribution.

  • Monomer Conversion: Can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

By following these protocols and employing the appropriate characterization techniques, researchers can successfully synthesize and evaluate optical polymers based on this compound for a variety of advanced applications.

References

Application Notes: Poly(3,3,5-Trimethylcyclohexyl Acrylate) for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) is a cycloaliphatic acrylic monomer that, upon polymerization, yields a polymer with a unique combination of properties. The bulky, saturated ring structure of the monomer imparts significant hardness, high glass transition temperature (Tg), excellent weatherability, and robust hydrolysis resistance to the resulting polymer. Poly(TMCHA) is inherently hydrophobic and demonstrates low shrinkage during polymerization. These characteristics have traditionally made it a valuable component in high-performance coatings, adhesives, and inks. This document outlines the key characteristics of Poly(TMCHA) and explores its potential applications in the pharmaceutical and drug development sectors, alongside detailed protocols for its scale-up synthesis.

Physicochemical Properties of TMCHA Monomer

PropertyValueReference
Chemical Name 3,3,5-Trimethylcyclohexyl Acrylate[1]
Synonyms TMCHA, Acrylic Acid 3,3,5-Trimethylcyclohexyl Ester[1]
CAS Number 86178-38-3
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to Light Yellow Liquid[1]
Purity >98.0% (GC)[1]
Solubility Insoluble in water, soluble in organic solvents
Stability Stabilized with MEHQ to prevent premature polymerization[1][2]

Potential Applications in Drug Development

While not yet widely documented for pharmaceutical use, the intrinsic properties of Poly(TMCHA) make it a candidate for exploration in drug delivery, particularly where a stable, hydrophobic polymer matrix is required.

  • Controlled Release Formulations: Hydrophobic polymers are extensively used to create matrix systems for the sustained or controlled release of therapeutic agents.[3][4] Poly(TMCHA), due to its hydrophobicity, could serve as a matrix-forming excipient for oral solid dosage forms.[3] It could modulate drug release by limiting water penetration into the matrix, thereby controlling the dissolution and diffusion of an embedded active pharmaceutical ingredient (API), especially for lipophilic drugs.[3][4] This approach is analogous to established polymethacrylate (B1205211) copolymers (e.g., Eudragit®) used for sustained release.[4]

  • Medical Device Coatings: The excellent adhesion, durability, and hydrolysis resistance of Poly(TMCHA) make it suitable for evaluation as a coating for medical devices.[5] Such coatings can serve multiple purposes, including providing a biocompatible interface, acting as a lubricious layer, or serving as a reservoir for the localized, controlled release of drugs like anti-inflammatory or anti-thrombotic agents from the device surface.[6]

  • Encapsulation of Hydrophobic Drugs: The polymer's hydrophobicity is advantageous for encapsulating and stabilizing water-insoluble drugs.[7] Techniques like emulsion or suspension polymerization can be adapted to create microparticles or nanoparticles where the hydrophobic drug is entrapped within the Poly(TMCHA) matrix, potentially improving the drug's bioavailability and providing a targeted release profile.[8][9]

Biocompatibility Considerations

For any application in drug development, rigorous biocompatibility testing is essential. Specific biocompatibility data for Poly(TMCHA) is not widely available in published literature.[10] Therefore, a comprehensive evaluation according to standards like ISO 10993 would be required. Key considerations for acrylate-based polymers include:

  • Cytotoxicity: Assays (e.g., ISO 10993-5) are needed to ensure the polymer is non-toxic to cells. A primary concern with acrylic polymers is the potential for cytotoxicity due to the leaching of residual, unreacted monomer.[10] The scale-up synthesis and purification protocols must be optimized to minimize residual TMCHA.

  • Hemocompatibility: If the polymer is intended for blood-contacting applications (e.g., coatings on cardiovascular devices), its interaction with blood components must be assessed to prevent thrombosis or hemolysis.[10]

  • In Vivo Response: Implantation studies are necessary to evaluate the local tissue response to the material over time, assessing for inflammation, fibrosis, and other adverse reactions.[10]

Experimental Protocols for Scale-Up Synthesis

The following protocols describe representative methods for the scaled-up synthesis of Poly(this compound) via free-radical polymerization. These procedures are intended for implementation in a pilot plant or industrial setting by trained professionals.

Protocol 1: Solution Polymerization (Batch Process)

Solution polymerization is a common industrial method for producing acrylic resins, offering good control over temperature and viscosity.[11] This protocol is suitable for producing polymers for coatings or for subsequent processing into a solid form.

Workflow for Solution Polymerization

G Workflow for Scale-Up Solution Polymerization A Reagent Preparation (Monomer, Solvent, Initiator) B Reactor Charging & Inerting (N2 Purge) A->B C Heating to Reaction Temperature B->C D Initiator Addition & Polymerization C->D E Reaction Monitoring (Conversion, Viscosity) D->E Sampling F Cooling & Discharge D->F E->D Process Control G Precipitation & Isolation F->G H Washing & Drying G->H I Final Polymer Product (Solid Resin) H->I

Caption: Workflow for Scale-Up Solution Polymerization.

Materials and Equipment

  • Reactor: Jacketed, glass-lined or stainless steel reactor (e.g., 50 L) equipped with a mechanical agitator (e.g., anchor or turbine type), reflux condenser, nitrogen inlet/outlet, temperature probe, and addition ports.

  • Reagents: See table below.

  • Ancillary: Heating/cooling unit, vacuum oven, precipitation vessel, filtration system (e.g., Nutsche filter-dryer).

Reagent Table

ComponentRoleExample Quantity (for 50 L Reactor)Molar Ratio / Note
Toluene or XyleneSolvent15.0 kgTarget ~40-60% solids content
This compound (TMCHA)Monomer15.0 kg (76.4 mol)100
Azobisisobutyronitrile (AIBN)Initiator75 g (0.46 mol)~0.6 mol% relative to monomer
n-Dodecyl MercaptanChain Transfer AgentOptional (e.g., 30 g, 0.15 mol)To control molecular weight
MethanolNon-solvent~60 LFor precipitation

Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested.

  • Charging: Charge the reactor with the solvent (Toluene) and TMCHA monomer. Begin agitation at a moderate speed (e.g., 80-120 RPM).

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes to remove oxygen, which inhibits free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor contents to the target reaction temperature (e.g., 80-90°C for AIBN) using the jacket.[11]

  • Initiation: Once the temperature is stable, add the initiator (AIBN). It can be added as a solid or pre-dissolved in a small amount of the reaction solvent.

  • Polymerization & Monitoring: The reaction is exothermic; use the reactor jacket to maintain a stable temperature.

    • Hold the reaction at temperature for 4-8 hours.

    • Monitor the reaction progress by periodically taking samples to measure monomer conversion (via gravimetry or GC) and solution viscosity.

  • Termination & Cooling: Once the desired conversion is reached (>95%), cool the reactor contents to ambient temperature. The result is a viscous polymer solution.

  • Isolation:

    • Slowly discharge the polymer solution into a separate, agitated vessel containing an excess of a non-solvent (e.g., methanol) to precipitate the polymer. Use a non-solvent to polymer solution ratio of at least 3:1 by volume.

    • The polymer will precipitate as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Purification & Drying:

    • Filter the precipitated polymer solid from the solvent/non-solvent mixture.

    • Wash the polymer cake with fresh non-solvent to remove residual monomer and solvent.

    • Dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Suspension Polymerization (Batch Process)

Suspension polymerization, or "bead polymerization," is an industrial-scale process that produces spherical polymer particles, which are easy to handle, transport, and process further.[12] The process involves dispersing monomer droplets in a continuous aqueous phase with the aid of a suspending agent.[13]

Workflow for Suspension Polymerization

G Workflow for Scale-Up Suspension Polymerization cluster_0 Aqueous Phase Prep cluster_1 Organic Phase Prep A Charge Water & Suspending Agent C Reactor Charge & Dispersion A->C B Dissolve Initiator in Monomer B->C D Heating & Polymerization C->D E Monitoring (Bead Formation) D->E Microscopy F Cooling & Slurry Discharge D->F E->D G Filtration & Washing F->G H Drying G->H I Final Polymer Beads H->I

Caption: Workflow for Scale-Up Suspension Polymerization.

Materials and Equipment

  • Reactor: As described in Protocol 1, with baffles to improve agitation and prevent vortex formation. Agitation control is critical.

  • Reagents: See table below.

  • Ancillary: Filtration system, washing tanks, and a fluid bed or tray dryer.

Reagent Table

ComponentRoleExample Quantity (for 50 L Reactor)Note
Aqueous Phase
Deionized WaterContinuous Phase25.0 LWater-to-monomer ratio typically 1.5:1 to 3:1[13]
Poly(vinyl alcohol) (PVA)Suspending Agent125 g0.5% w/v of aqueous phase; prevents droplet coalescence[14]
Disodium PhosphateBuffer50 gHelps maintain stable pH
Organic Phase
This compound (TMCHA)Monomer12.5 kg (63.7 mol)Dispersed Phase
Benzoyl Peroxide (BPO)Initiator65 g (0.27 mol)Monomer-soluble initiator[13]

Procedure

  • Aqueous Phase Preparation: Charge the reactor with deionized water, the suspending agent (PVA), and the buffer. Heat to 60-70°C with agitation (e.g., 150-250 RPM) until all solids are dissolved.

  • Organic Phase Preparation: In a separate vessel, dissolve the initiator (BPO) completely in the TMCHA monomer.

  • Dispersion: With the aqueous phase at temperature and under strong agitation, slowly add the organic phase to the reactor. The agitation will break the organic phase into small monomer droplets. The final particle size is heavily influenced by the agitation speed and the suspending agent system.[12]

  • Inerting: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Polymerization:

    • Increase the temperature to initiate polymerization (e.g., 85-95°C for BPO).

    • The polymerization occurs within each individual monomer droplet.[12]

    • Maintain the reaction for 3-6 hours. The polymerizing beads will become sticky at intermediate conversions before hardening. Proper agitation and stabilization are critical to prevent agglomeration.

  • Completion and Cooling: After the reaction period, a post-polymerization step at a slightly higher temperature (e.g., 95-100°C) for 1 hour can be performed to reduce residual monomer. Cool the reactor to ambient temperature. The product is an aqueous slurry of polymer beads.

  • Isolation and Washing:

    • Discharge the slurry and filter the polymer beads from the water.

    • Wash the beads thoroughly with fresh deionized water to remove the suspending agent and other water-soluble impurities.

  • Drying: Dry the beads in a fluid bed dryer or tray dryer at 70-80°C until the moisture content is below the required specification (e.g., <0.5%).

Expected Polymer Characteristics

PropertySolution PolymerizationSuspension Polymerization
Physical Form Solid resin or powderSpherical beads (0.1 - 1 mm)[13]
Typical Mₙ ( g/mol ) 20,000 - 100,000 (tunable with CTA)50,000 - 200,000
Typical PDI (Mₙ/Mₙ) 1.8 - 3.02.0 - 4.0
Glass Transition (Tg) > 43°C> 43°C
Residual Monomer < 0.5% (after purification)< 1.0% (can be reduced with finishing step)

References

Troubleshooting & Optimization

inhibiting premature polymerization of 3,3,5-Trimethylcyclohexyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA)

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the premature polymerization of 3,3,5-Trimethylcyclohexyl acrylate (TMCHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMCHA) and why is it prone to premature polymerization?

A1: this compound (TMCHA) is a cycloaliphatic acrylate monomer used in the synthesis of polymers for applications like UV/EB inks, adhesives, and coatings.[1] Like other acrylate monomers, TMCHA contains a reactive carbon-carbon double bond that can undergo rapid, exothermic free-radical polymerization.[2] This reaction can be initiated by heat, light (UV), or the presence of radical-generating impurities, leading to unwanted solidification of the monomer during storage or transport.[3]

Q2: What is a polymerization inhibitor and why is it added to TMCHA?

A2: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent spontaneous polymerization during shipping and storage.[4][5] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4] Commercial TMCHA is typically stabilized with an inhibitor like MEHQ (Monomethyl Ether of Hydroquinone).[6][7]

Q3: How do common inhibitors like MEHQ work?

A3: The effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.[5][8] MEHQ itself is a weak inhibitor, but in the presence of oxygen, it readily reacts with peroxy radicals.[8] This interaction forms more stable radicals that are less likely to initiate polymerization, thus retarding the process and ensuring the monomer remains in its liquid state.[8][9] This is known as a synergistic inhibition effect between MEHQ and oxygen.[8]

Q4: When should I remove the inhibitor from TMCHA?

A4: Inhibitor removal is a critical step before performing a controlled polymerization.[10] The inhibitor can interfere with the polymerization initiator, leading to reduced efficiency, long induction periods, and unpredictable reaction outcomes.[10] If the inhibitor is not removed, a higher concentration of the initiator may be needed to overcome its effects.[4]

Q5: What are the ideal storage conditions for TMCHA to prevent premature polymerization?

A5: To ensure stability, TMCHA should be stored in a tightly closed container in a cool, dark, and well-ventilated place.[11][12] It is crucial to keep it away from heat sources, open flames, sparks, and direct sunlight.[6][12] The presence of a headspace with air (oxygen) in the storage container is also important for oxygen-dependent inhibitors like MEHQ to function effectively.[4][5]

Troubleshooting Guide

Issue 1: The TMCHA has solidified or become highly viscous in the storage bottle.

  • Question: I opened a bottle of TMCHA and found it has turned into a solid or a thick gel. What happened and can I still use it?

  • Answer: This indicates that premature polymerization has occurred. The most likely causes are improper storage conditions, such as exposure to high temperatures, direct sunlight, or depletion of the inhibitor over time. Depletion of dissolved oxygen in the container can also render inhibitors like MEHQ ineffective.[4][8] Once polymerized, the monomer cannot be reversed to its liquid state and is no longer usable for most applications. It should be disposed of according to appropriate regulations.[11] To prevent this, always store TMCHA according to the recommended conditions and monitor the shelf life.[11][12]

Issue 2: My polymerization reaction fails to start or is significantly delayed.

  • Question: I've set up my polymerization reaction with TMCHA, but it's not initiating or there's a very long induction period. What could be the cause?

  • Answer: This is a common issue when the polymerization inhibitor has not been removed from the monomer.[10] The inhibitor scavenges the free radicals generated by your initiator, preventing the polymerization chain reaction from starting.[10] You will need to either remove the inhibitor before the experiment or increase the initiator concentration sufficiently to overcome the inhibitor's effect.[4][10] Also, ensure your initiator is active and used at the correct concentration and temperature.[10]

Issue 3: Polymerization occurred during an inhibitor removal procedure (e.g., distillation).

  • Question: I was trying to purify TMCHA by vacuum distillation to remove the inhibitor, but it polymerized in the distillation flask. Why did this happen?

  • Answer: Heating acrylates, even under vacuum, significantly increases the risk of thermal polymerization.[4] Removing the original inhibitor makes the monomer extremely susceptible to this. For distillation, it is sometimes recommended to add a different, high-temperature inhibitor (like Phenothiazine) that can protect the monomer at elevated temperatures but may not interfere with subsequent polymerization under different conditions.[4] Always use the lowest possible temperature and highest vacuum during distillation.[4]

Data Presentation

Table 1: Common Inhibitors for Acrylate Monomers

Inhibitor NameAbbreviationTypical ConcentrationMechanism of ActionOxygen Dependency
Monomethyl Ether of HydroquinoneMEHQ50 - 200 ppmRadical Scavenger (forms stable phenoxyl radicals)Yes, synergistic effect with oxygen[9]
HydroquinoneHQ100 - 1000 ppmRadical ScavengerYes[4][13]
PhenothiazinePTZ100 - 500 ppmRadical Scavenger (catalytic cycle)No, effective in the absence of oxygen[8]
4-tert-ButylcatecholTBC50 - 200 ppmRadical ScavengerYes[5]

Table 2: Comparison of Inhibitor Removal Techniques

MethodDescriptionAdvantagesDisadvantagesBest For
Caustic Wash Washing the monomer with an aqueous NaOH solution to convert the acidic phenolic inhibitor into a water-soluble salt.[4]Fast, inexpensive, and effective for phenolic inhibitors like MEHQ and HQ.[4][14]Can introduce water, risk of acrylate ester hydrolysis, generates aqueous waste.[4]Removing MEHQ and HQ on a lab scale.[4]
Column Chromatography Passing the monomer through a column packed with an adsorbent like basic alumina (B75360) that retains the inhibitor.[4]High purity can be achieved; can remove a variety of polar inhibitors.[4]Slower than washing, requires solvents and adsorbent, risk of polymerization on the column.[4][15]Lab-scale purification where high purity is critical.[4]
Vacuum Distillation Separation based on boiling point differences between the monomer and inhibitor.[4]Can provide very high purity and remove non-volatile impurities.High risk of thermal polymerization in the flask, not effective for inhibitors that co-distill.[4]Final purification step after initial inhibitor removal.[16]

Experimental Protocols

Protocol 1: Inhibitor Removal using Caustic Wash

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from TMCHA.

  • Preparation: In a separatory funnel, place 100 mL of TMCHA. Prepare a 0.5 M sodium hydroxide (B78521) (NaOH) aqueous solution.

  • Washing: Add 50 mL of the 0.5 M NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times for 2-3 minutes to mix the layers. Caution: Do not shake vigorously, as this can cause emulsions to form.[4]

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of the inhibitor) will be at the bottom. Drain and discard the bottom aqueous layer.

  • Repeat: Repeat the washing step (steps 2-3) two more times with fresh 50 mL portions of the NaOH solution.

  • Water Wash: To remove residual NaOH, wash the TMCHA with 50 mL of deionized water. Drain and discard the aqueous layer. Repeat the water wash. A final wash with a saturated brine solution can help break any remaining emulsions and remove more water.[10]

  • Drying: Transfer the washed TMCHA to a clean, dry Erlenmeyer flask. Add a suitable amount of a neutral drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 30-60 minutes.

  • Final Product: Carefully decant or filter the dry, inhibitor-free TMCHA from the drying agent.

  • Storage & Use: The purified monomer is no longer inhibited and can polymerize spontaneously.[10] Use it immediately. Do not attempt to store it.

Protocol 2: Inhibitor Removal using an Alumina Column

This method is effective for removing polar inhibitors like MEHQ.

  • Column Preparation: Obtain a pre-packed inhibitor removal column or pack a glass chromatography column with basic alumina (approx. 10g of alumina per 100 mL of monomer).[4]

  • Setup: Secure the column vertically on a stand. Place a clean, dry collection flask (e.g., a round-bottom flask) under the column outlet.

  • Loading: If the monomer is viscous, it can be diluted with a dry, inert solvent.[15] Carefully add the TMCHA to the top of the column. An addition funnel can be used to control the flow rate.[15]

  • Elution: Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the alumina, and the purified monomer will elute from the bottom.

  • Collection: Collect the purified TMCHA in the flask.

  • Solvent Removal (if applicable): If a solvent was used for dilution, remove it under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat to avoid thermal polymerization.[4]

  • Storage & Use: The purified TMCHA is highly reactive. Use it immediately and do not store it.[4]

Mandatory Visualization

MEHQ_Inhibition_Mechanism Mechanism of MEHQ inhibition requires oxygen to form peroxy radicals, which are then scavenged. cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation (Uninhibited) cluster_inhibition Inhibition Pathway Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition (e.g., heat, light) Propagating_Radical Propagating Radical (RM•) Radical->Propagating_Radical + M Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Monomer TMCHA Monomer (M) Polymer Polymer (RMₙ•) Propagating_Radical->Polymer + (n-1)M Propagating_Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Peroxy_Radical->Monomer + M (slow) MEHQ_Radical Stable MEHQ Radical (MEHQ•) Peroxy_Radical->MEHQ_Radical + MEHQ-H MEHQ MEHQ-H Non_Radical_Product Non-Radical Product MEHQ_Radical->Non_Radical_Product Termination

Caption: MEHQ Inhibition Mechanism Workflow.

Troubleshooting_Workflow start Problem: Unexpected Polymerization of TMCHA check_storage Were storage conditions correct? (Cool, dark, ventilated) start->check_storage check_age Is the monomer within its shelf life? check_storage->check_age Yes improper_storage Root Cause: Improper Storage (Heat/Light Exposure) check_storage->improper_storage No check_contaminants Any potential contamination? (e.g., from sampling tools) check_age->check_contaminants Yes inhibitor_depleted Root Cause: Inhibitor Depleted (Old Monomer) check_age->inhibitor_depleted No contamination Root Cause: Contamination (Introduced Radicals) check_contaminants->contamination Yes solution Solution: Dispose of Polymerized Monomer. Review Storage and Handling Protocols. check_contaminants->solution No improper_storage->solution inhibitor_depleted->solution contamination->solution

Caption: Troubleshooting Premature Polymerization.

Inhibitor_Removal_Workflow start Start: Inhibited TMCHA choose_method Choose Removal Method start->choose_method wash 1. Wash with aq. NaOH in separatory funnel choose_method->wash Caustic Wash column 1. Prepare basic alumina column choose_method->column Alumina Column separate 2. Separate aqueous layer wash->separate repeat_wash 3. Repeat wash 2-3 times separate->repeat_wash water_wash 4. Wash with DI water/brine repeat_wash->water_wash dry Dry with anhydrous MgSO₄ or Na₂SO₄ water_wash->dry load_monomer 2. Load TMCHA onto column column->load_monomer elute 3. Elute and collect purified TMCHA load_monomer->elute elute->dry filter Filter or decant monomer dry->filter end End: Purified, Uninhibited TMCHA (USE IMMEDIATELY) filter->end warning Warning: Do Not Store Uninhibited Monomer end->warning

Caption: Experimental Workflow for Inhibitor Removal.

References

troubleshooting low yield in 3,3,5-Trimethylcyclohexyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,5-Trimethylcyclohexyl Acrylate (B77674). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3,3,5-Trimethylcyclohexyl Acrylate?

A1: The two primary methods for synthesizing this compound are Fischer esterification and transesterification.

  • Fischer Esterification: This is a direct acid-catalyzed reaction between acrylic acid and 3,3,5-trimethylcyclohexanol (B90689). It is a reversible reaction where water is produced as a byproduct. To achieve high yields, the water must be removed as it forms.

  • Transesterification: This method involves the reaction of an acrylate ester (like methyl acrylate or ethyl acrylate) with 3,3,5-trimethylcyclohexanol in the presence of a catalyst. This process can sometimes offer a more controlled reaction with fewer by-products compared to direct esterification.[1]

Q2: I am experiencing a low yield in my Fischer esterification of this compound. What are the potential causes?

A2: Low yield in Fischer esterification is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. If the water produced is not effectively removed, the equilibrium will not shift towards the product, resulting in low conversion.

  • Suboptimal Molar Ratio: An inappropriate molar ratio of acrylic acid to 3,3,5-trimethylcyclohexanol can limit the yield. An excess of the alcohol is typically used to drive the reaction forward.[1]

  • Incorrect Reaction Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products.

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial. An insufficient amount or a less active catalyst will result in a slow and incomplete reaction.

  • Side Reactions: The most common side reaction is the polymerization of acrylic acid or the product, this compound, especially at elevated temperatures.

Q3: How can I improve the yield of my Fischer esterification reaction?

A3: To improve the yield, consider the following troubleshooting steps:

  • Water Removal: Employ a Dean-Stark apparatus or add a water-scavenging agent (like molecular sieves) to effectively remove water from the reaction mixture and drive the equilibrium towards the product.

  • Optimize Molar Ratio: Increase the molar ratio of 3,3,5-trimethylcyclohexanol to acrylic acid. Ratios from 1.2:1 to 3.8:1 (alcohol to acid) have been explored, with a ratio of 1.2:1 to 2.0:1 being reported as favorable.[1]

  • Adjust Temperature: Ensure the reaction is conducted at an optimal temperature, typically between 80°C and 140°C.[1] A staged approach, with an initial reflux followed by a higher temperature for water removal, can be effective.[1]

  • Catalyst Selection and Concentration: Use an effective acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. Optimize the catalyst concentration; for p-TSA, concentrations between 0.5% and 2.0% of the total reactant weight are often used.[1]

  • Inhibit Polymerization: Add a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the reaction mixture to prevent the unwanted polymerization of the acrylate monomer.

Q4: My product is discolored (red-brown). What is the likely cause and how can I prevent it?

A4: A red-brown discoloration of the product is often observed when using certain homogeneous catalysts like p-toluenesulfonic acid at higher concentrations and longer reaction times. To prevent this, consider the following:

  • Reduce the catalyst concentration or reaction time.

  • Use an alternative catalyst that is less prone to causing discoloration, such as butyl titanate, although this may result in lower conversion rates.

  • Employ heterogeneous catalysts like γ-Al₂O₃ solid acid or a styrene (B11656) cation exchange resin, which can produce a colorless product, though potentially with lower yields.

Q5: When should I consider using transesterification instead of Fischer esterification?

A5: Transesterification can be a better option under certain circumstances:

  • To Minimize Side Reactions: Transesterification can sometimes provide a more controlled reaction with fewer by-products, especially when dealing with sensitive substrates.[1]

  • When Direct Esterification is Inefficient: If you are consistently obtaining low yields with Fischer esterification despite optimization, transesterification offers an alternative pathway that may be more efficient.

  • Availability of Starting Materials: If a simple alkyl acrylate is more readily available or cost-effective than acrylic acid, transesterification becomes a more practical choice.

Troubleshooting Guides

Low Yield in Fischer Esterification

This guide will help you diagnose and resolve issues related to low product yield in the Fischer esterification synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Check_Molar_Ratio Is the alcohol:acid molar ratio optimal? Check_Water_Removal->Check_Molar_Ratio Yes Solution_Water Implement Dean-Stark trap or add drying agent. Check_Water_Removal->Solution_Water No Check_Temperature Is the reaction temperature appropriate? Check_Molar_Ratio->Check_Temperature Yes Solution_Ratio Increase molar ratio of alcohol to acid (e.g., 1.5:1 to 2:1). Check_Molar_Ratio->Solution_Ratio No Check_Catalyst Is the catalyst and its concentration correct? Check_Temperature->Check_Catalyst Yes Solution_Temp Optimize temperature (80-140°C). Consider a staged temperature profile. Check_Temperature->Solution_Temp No Check_Polymerization Is there evidence of polymerization? Check_Catalyst->Check_Polymerization Yes Solution_Catalyst Use p-TSA (0.5-2.0 wt%) or H2SO4. Ensure catalyst is active. Check_Catalyst->Solution_Catalyst No Solution_Polymerization Add a polymerization inhibitor (e.g., hydroquinone). Check_Polymerization->Solution_Polymerization No Consider_Transesterification Consider Transesterification as an alternative. Check_Polymerization->Consider_Transesterification Yes Solution_Water->Check_Molar_Ratio Solution_Ratio->Check_Temperature Solution_Temp->Check_Catalyst Solution_Catalyst->Check_Polymerization Solution_Polymerization->Consider_Transesterification

Troubleshooting workflow for low yield in Fischer esterification.

Data Presentation

The following tables summarize the impact of different catalysts on the conversion of acrylic acid in the synthesis of this compound.

Table 1: Comparison of Homogeneous Catalysts

CatalystCatalyst Loading (% of total reactant weight)Reaction Time (hours)Acrylic Acid Conversion Rate (%)Product Appearance
p-Toluenesulfonic acid2.0890.9Red-brown
Butyl titanate1.0842.5Light yellow, transparent

Data derived from a patent describing the synthesis with a 1:1.2 molar ratio of acrylic acid to 3,3,5-trimethylcyclohexanol.

Table 2: Performance of Heterogeneous Catalysts

CatalystCatalyst Loading (% of total reactant weight)Reaction Time (hours)Acrylic Acid Conversion Rate (%)Product Appearance
γ-Al₂O₃ solid acid1.0735.8Colorless, transparent
Styrene cation exchange resin1.5724.7 (at 1:1.4 molar ratio)Colorless, transparent

Data derived from a patent describing the synthesis with a 1:1.2 molar ratio of acrylic acid to 3,3,5-trimethylcyclohexanol.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Start Start Charge_Reactants Charge reactor with 3,3,5-trimethylcyclohexanol, acrylic acid (e.g., 1.5:1 molar ratio), and a polymerization inhibitor. Start->Charge_Reactants Add_Solvent Add a water-entraining solvent (e.g., toluene). Charge_Reactants->Add_Solvent Add_Catalyst Add acid catalyst (e.g., p-TSA, 1.0 wt%). Add_Solvent->Add_Catalyst Heat_Reflux Heat the mixture to reflux and collect water using a Dean-Stark trap. Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor reaction progress by TLC or GC. Heat_Reflux->Monitor_Reaction Monitor_Reaction->Heat_Reflux Incomplete Workup Cool the reaction mixture. Wash with aqueous NaHCO3 and then with brine. Monitor_Reaction->Workup Reaction Complete Dry_Purify Dry the organic layer over anhydrous Na2SO4. Purify by vacuum distillation. Workup->Dry_Purify End End Dry_Purify->End

Experimental workflow for Fischer esterification.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add 3,3,5-trimethylcyclohexanol, acrylic acid (a molar excess of the alcohol, e.g., 1.5 equivalents), a polymerization inhibitor (e.g., 200 ppm hydroquinone), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-2.0% by weight of the total reactants).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate, allowing the toluene (B28343) to return to the reaction flask. Continue refluxing until no more water is collected.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to obtain the pure this compound.

Protocol 2: Transesterification for the Synthesis of this compound

This protocol provides a general method for synthesizing this compound via transesterification from a simple alkyl acrylate.

Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and a distillation apparatus, add 3,3,5-trimethylcyclohexanol, a simple alkyl acrylate (e.g., methyl acrylate or ethyl acrylate, in excess), and a polymerization inhibitor.

  • Catalyst Addition: Add a suitable transesterification catalyst (e.g., a titanium alkoxide or a strong base like sodium methoxide).

  • Reaction: Heat the reaction mixture. The lower-boiling alcohol (methanol or ethanol) formed as a byproduct will be removed by distillation, driving the equilibrium towards the formation of the desired product.

  • Monitoring: Monitor the reaction progress by GC, observing the disappearance of the starting alcohol and the formation of the product.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The excess alkyl acrylate can be removed under reduced pressure. The remaining crude product is then purified by vacuum distillation.

Signaling Pathway and Logical Relationship Diagrams

Fischer Esterification Reaction Pathway and Influencing Factors

This diagram illustrates the key steps in the Fischer esterification and the factors that influence the reaction equilibrium and rate.

Fischer_Esterification_Pathway cluster_factors Influencing Factors Reactants Acrylic Acid + 3,3,5-Trimethylcyclohexanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation Polymerization Side Reaction: Polymerization Reactants->Polymerization Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Product This compound + Water Water_Elimination->Product Product->Water_Elimination Reverse Reaction Product->Polymerization Molar_Ratio Molar Ratio (Excess Alcohol Favors Forward Reaction) Molar_Ratio->Nucleophilic_Attack Temperature Temperature (Affects Rate and Equilibrium) Temperature->Protonation Catalyst Catalyst (Increases Reaction Rate) Catalyst->Protonation Water_Removal Water Removal (Shifts Equilibrium to Products) Water_Removal->Product

Factors influencing Fischer esterification.

References

optimizing initiator concentration for 3,3,5-Trimethylcyclohexyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the free-radical polymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), with a specific focus on the critical role of initiator concentration.

Troubleshooting Guide

This guide addresses common issues encountered during TMCHA polymerization in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or Shows a Long Induction Period

  • Question: Why is my TMCHA polymerization not starting, or why is there a significant delay before I observe any polymer formation?

  • Answer: Failure to initiate is often due to insufficient radical generation or the presence of inhibitors.

    • Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to generate enough radicals to overcome trace inhibitors and start the polymerization process effectively.[1]

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with initiating and propagating radicals to form stable, non-propagating peroxy radicals.

    • Low Temperature: If you are using a thermal initiator, the reaction temperature might be too low for the initiator to decompose and generate radicals at an adequate rate.[1]

    • Inactive Initiator: The initiator itself may have degraded over time or been stored improperly.

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Question: My polymerization starts, but the final conversion of TMCHA is low. How can I improve the yield?

  • Answer: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains.

    • Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1]

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.[1]

Issue 3: The Average Molecular Weight of the Polymer is Too Low

  • Question: I am obtaining a polymer with a lower molecular weight than desired. How can I increase the chain length?

  • Answer: The molecular weight of the resulting polymer is inversely related to the initiator concentration.

    • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to the formation of many short polymer chains that terminate quickly.[2][3] Reducing the initiator concentration will result in fewer growing chains at any given time, allowing each chain to grow longer before termination, thus increasing the average molecular weight.[2][3]

Issue 4: The Polydispersity Index (PDI) of My Polymer is Too High

  • Question: The molecular weight distribution of my poly(TMCHA) is very broad. How can I achieve a narrower PDI?

  • Answer: A broad molecular weight distribution can result from non-uniform initiation and poor temperature control.

    • Non-uniform Initiation: A high initiator concentration can lead to a burst of initiation at the beginning of the reaction, followed by a slower rate as the initiator is consumed, which can broaden the molecular weight distribution.[3] A lower, more controlled initiator concentration can provide a more sustained initiation rate.[3]

    • Temperature Fluctuations: Poor temperature control during polymerization can affect the rates of both initiation and propagation, leading to a broader PDI.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are common free-radical initiators for TMCHA polymerization?

    • A1: For thermal initiation, azo initiators like 2,2′-azobis(isobutyronitrile) (AIBN) and peroxide initiators such as benzoyl peroxide (BPO) are frequently used for acrylate polymerization.[4] For photopolymerization, acylphosphine oxides or α-hydroxy ketones are common choices.[5]

  • Q2: How does increasing the initiator concentration affect the rate of polymerization?

    • A2: Generally, increasing the initiator concentration leads to a higher rate of polymerization because more free radicals are generated to initiate polymer chains.[2][6]

  • Q3: What is the expected effect of initiator concentration on the final polymer properties?

    • A3: The primary effects are on reaction rate and molecular weight. As initiator concentration increases, the reaction rate typically increases, while the average molecular weight of the polymer decreases.[2][7]

  • Q4: How can I empirically determine the optimal initiator concentration for my TMCHA polymerization?

    • A4: The best approach is to conduct a series of small-scale polymerization reactions with varying initiator concentrations while keeping all other parameters (monomer concentration, temperature, solvent, and reaction time) constant. The resulting polymers should then be analyzed for molecular weight, PDI, and monomer conversion to identify the concentration that yields the desired properties.[3]

Data Presentation

The following table summarizes the expected trends when optimizing initiator concentration for the free-radical polymerization of an acrylate monomer like TMCHA. The values presented are illustrative and the optimal range for a specific experiment must be determined empirically.

Initiator Concentration (mol%)Reaction RateAverage Molecular Weight ( g/mol )Polydispersity Index (PDI)Monomer Conversion (%)
0.1SlowHighNarrowerPotentially Low
0.5ModerateMediumModerateGood
1.0FastLowBroaderHigh
2.0Very FastVery LowBroadHigh

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Solution Polymerization of TMCHA

Objective: To synthesize poly(TMCHA) via free-radical solution polymerization.

Materials:

  • 3,3,5-Trimethylcyclohexyl acrylate (TMCHA), inhibitor removed

  • Free-radical initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene (B28343) or ethyl acetate)

  • Reaction flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Methodology:

  • Inhibitor Removal: If the TMCHA monomer contains an inhibitor (like MEHQ), it must be removed prior to polymerization, for example, by washing with a caustic solution or passing through a column of basic alumina.[4]

  • Reaction Setup: Assemble a dry reaction flask with a condenser and a magnetic stir bar.

  • Deoxygenation: Add the desired amount of solvent to the flask. Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]

  • Reagent Addition: In a separate container, dissolve the initiator in a small amount of the reaction solvent. Add the purified TMCHA monomer to the reaction flask via a syringe.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or FTIR).

  • Termination and Isolation: After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Filter and dry the resulting polymer under vacuum.

Protocol 2: Determining the Optimal Initiator Concentration

Objective: To identify the initiator concentration that yields the desired polymer properties.

Methodology:

  • Series of Reactions: Set up a series of parallel polymerization reactions following Protocol 1.

  • Varying Initiator Concentration: Keep the monomer concentration, solvent volume, temperature, and reaction time constant for all reactions. Vary the concentration of the initiator in each reaction (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mol% relative to the monomer).

  • Analysis: After the reactions are complete, isolate and purify the polymer from each reaction.

  • Characterization: Characterize each polymer sample for:

    • Monomer Conversion: Using techniques like ¹H NMR or FTIR spectroscopy to compare the monomer and polymer signals.

    • Average Molecular Weight and PDI: Using Gel Permeation Chromatography (GPC).

  • Optimization: Plot the monomer conversion, average molecular weight, and PDI as a function of the initiator concentration to determine the optimal range that provides the best balance of properties for your application.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed No_Polymer No Polymer Formation / Long Induction Start->No_Polymer Low_Conversion Low Monomer Conversion Start->Low_Conversion Low_MW Low Molecular Weight Start->Low_MW High_PDI High Polydispersity (PDI) Start->High_PDI Check_Initiator_Conc1 Increase Initiator Concentration No_Polymer->Check_Initiator_Conc1 Cause: Insufficient Initiation Check_Oxygen Improve Deoxygenation (e.g., N2/Ar purge) No_Polymer->Check_Oxygen Cause: Oxygen Inhibition Check_Temp Verify/Increase Reaction Temperature No_Polymer->Check_Temp Cause: Low Temperature Low_Conversion->Check_Temp Cause: Suboptimal Temperature Check_Initiator_Conc2 Increase Initiator Concentration Low_Conversion->Check_Initiator_Conc2 Cause: Inadequate Initiation Decrease_Initiator_Conc Decrease Initiator Concentration Low_MW->Decrease_Initiator_Conc Cause: High Initiator Concentration Control_Initiator_Conc Use Lower, More Controlled Initiator Concentration High_PDI->Control_Initiator_Conc Cause: Non-uniform Initiation Control_Temp Ensure Stable and Uniform Temperature High_PDI->Control_Temp Cause: Temperature Fluctuations

Caption: Troubleshooting workflow for common issues in TMCHA polymerization.

Caption: Simplified signaling pathway of free-radical polymerization.

References

Technical Support Center: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly

Question: My polymerization of 3,3,5-Trimethylcyclohexyl acrylate is not starting, or the reaction is extremely slow. What are the possible causes and solutions?

Answer: Failure to initiate or a significant delay in polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors, insufficient radical generation, or oxygen inhibition.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solutions
Inhibitor Presence Commercial TMCHA is typically supplied with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage. These inhibitors scavenge the free radicals necessary to initiate polymerization.Inhibitor Removal: It is crucial to remove the inhibitor before use. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH solution) to remove acidic inhibitors, followed by washing with deionized water to neutrality. The monomer should then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered. Purified monomer should be used immediately or stored at low temperatures in the dark.
Insufficient Initiator The concentration of the initiator may be too low to generate enough free radicals to overcome the residual inhibitor and initiate the polymerization effectively. The initiator itself might also be degraded or inactive.Optimize Initiator Concentration: Increase the initiator concentration incrementally. Ensure your initiator is fresh and has been stored correctly. For thermal polymerization, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization. Dissolved oxygen in the monomer or solvent can react with initiating and propagating radicals, forming unreactive peroxy radicals.Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization to remove dissolved oxygen.
Monomer Purity Impurities in the TMCHA monomer, such as unreacted 3,3,5-trimethylcyclohexanol (B90689) or acrylic acid from the synthesis process, can interfere with the polymerization.Monomer Purification: If inhibitor removal is insufficient, consider purifying the monomer by vacuum distillation. Ensure all glassware is clean and dry.
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polymerization starts, but I am getting a low yield of poly(this compound) and have a significant amount of unreacted monomer. How can I improve the conversion?

Answer: Low monomer conversion can be due to several factors including premature termination, insufficient reaction time, or non-optimal reaction conditions.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solutions
Premature Termination Impurities in the system can act as chain transfer agents, leading to the premature termination of growing polymer chains. High initiator concentrations can also lead to an excess of primary radicals that terminate growing chains.Purify Monomers and Solvents: Ensure all reactants and the solvent are free from impurities. Optimize Initiator Concentration: Avoid excessively high initiator concentrations.
Insufficient Reaction Time or Temperature The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.Extend Reaction Time: Monitor monomer conversion over time using techniques like NMR or GC to determine the optimal reaction duration. Optimize Temperature: Ensure the reaction temperature is suitable for the initiator being used and is maintained consistently.
Vitrification (Trommsdorff Effect) In bulk or concentrated solution polymerization, the viscosity of the reaction medium can increase significantly, trapping radicals and reducing their mobility. This can lead to a decrease in the termination rate and a rapid increase in the polymerization rate, but can also lead to incomplete conversion if the polymer vitrifies.Use a Solvent: Performing the polymerization in a suitable solvent can help to manage viscosity. Control the Reaction Temperature: Proper heat dissipation is crucial to prevent runaway reactions.
Issue 3: Formation of Branched or Cross-linked Polymer

Question: The resulting poly(TMCHA) has a broad molecular weight distribution and shows signs of branching or is insoluble (cross-linked). What are the likely side reactions causing this?

Answer: Branching and cross-linking in acrylate polymerization are common due to chain transfer reactions. The bulky 3,3,5-trimethylcyclohexyl group can influence the extent of these side reactions.

Key Side Reactions:

  • Intramolecular Chain Transfer (Backbiting): The growing polymer radical can abstract a hydrogen atom from its own backbone, typically from the third or fifth carbon atom, forming a more stable tertiary mid-chain radical. This leads to the formation of short-chain branches.

  • Intermolecular Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from a neighboring polymer chain. This results in a "dead" polymer chain and a new radical on the backbone of another chain, which can then propagate to form a long-chain branch.

  • Chain Transfer to Monomer: A propagating radical can abstract a hydrogen atom from a monomer molecule. While this terminates one chain, it initiates a new one, generally leading to a decrease in the overall molecular weight.

  • Chain Transfer to Solvent: If a solvent is used, hydrogen abstraction from the solvent can occur, depending on the solvent's reactivity.

  • Termination by Combination: Two growing polymer chains can combine, which can be considered a form of branching.

Troubleshooting Branching and Cross-linking:

Parameter Effect on Branching Recommendation
Temperature Higher temperatures generally increase the rate of chain transfer reactions relative to propagation, leading to more branching.Conduct the polymerization at the lowest effective temperature for your initiator system.
Monomer Concentration Lower monomer concentrations can favor intramolecular chain transfer (backbiting) over propagation.Maintain a reasonably high monomer concentration, especially in the early stages of the polymerization.
Conversion At high conversions, the polymer concentration is high, increasing the likelihood of intermolecular chain transfer to the polymer.If a linear polymer is desired, consider stopping the reaction at a moderate conversion.
Chain Transfer Agents (CTAs) The addition of a CTA can help to control the molecular weight and reduce branching by providing a more favorable pathway for chain termination and re-initiation.[1]Introduce a suitable chain transfer agent, such as a thiol (e.g., dodecanethiol), into the polymerization mixture.

Experimental Protocols

Protocol 1: Purification of this compound (TMCHA) Monomer

This protocol describes a general method for removing the inhibitor and other impurities from commercially available TMCHA.

Materials:

  • This compound (TMCHA) monomer

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • In a separatory funnel, wash the TMCHA monomer with an equal volume of 5% NaOH solution to remove the inhibitor. Shake gently to avoid emulsion formation.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.

  • Transfer the monomer to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.

Protocol 2: Bulk Free-Radical Polymerization of TMCHA

This protocol provides a general procedure for the bulk polymerization of TMCHA.

Materials:

  • Purified this compound (TMCHA) monomer

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Heating source with temperature control (e.g., oil bath)

  • Stirring mechanism (e.g., magnetic stir bar)

Procedure:

  • Place the desired amount of purified TMCHA monomer and a magnetic stir bar into the reaction vessel.

  • Add the appropriate amount of the free-radical initiator to the monomer.

  • Seal the reaction vessel and purge with an inert gas for at least 30 minutes to remove any dissolved oxygen.

  • While maintaining a positive pressure of the inert gas, immerse the reaction vessel in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the desired amount of time. The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Data Presentation

Table 1: Typical Molecular Weight Data for Poly(TMCHA)
Parameter Value Significance
Number-Average Molecular Weight (Mn) 18,000 g/mol Average molecular weight by the number of molecules.
Weight-Average Molecular Weight (Mw) 32,400 g/mol Average molecular weight by the weight of molecules.
Polydispersity Index (PDI = Mw/Mn) 1.8A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer.

Data is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed TMCHA Polymerization

start Polymerization Fails or is Slow inhibitor Check for Inhibitor Presence start->inhibitor initiator Evaluate Initiator Concentration/Activity start->initiator oxygen Check for Oxygen Inhibition start->oxygen remove_inhibitor Remove Inhibitor (e.g., NaOH wash) inhibitor->remove_inhibitor Inhibitor Present optimize_initiator Increase Initiator Concentration / Use Fresh Initiator initiator->optimize_initiator Concentration Low or Inactive deoxygenate Purge with Inert Gas (N2 or Ar) oxygen->deoxygenate Oxygen Present success Successful Polymerization remove_inhibitor->success optimize_initiator->success deoxygenate->success

Caption: Troubleshooting workflow for failed TMCHA polymerization.

Diagram 2: Side Reactions in TMCHA Polymerization

propagating_radical Propagating Radical (P-CH2-CH•(COOR)) monomer TMCHA Monomer propagating_radical->monomer backbiting Intramolecular H-Abstraction (Backbiting) propagating_radical->backbiting intermolecular_transfer Intermolecular H-Abstraction (Chain Transfer to Polymer) propagating_radical->intermolecular_transfer propagation Propagation (Linear Polymer) monomer->propagation short_branch Short-Chain Branch backbiting->short_branch long_branch Long-Chain Branch intermolecular_transfer->long_branch

Caption: Key side reactions leading to branching in TMCHA polymerization.

References

Technical Support Center: Purification of 3,3,5-Trimethylcyclohexyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 3,3,5-Trimethylcyclohexyl acrylate, presented in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Distillation - Inefficient separation of impurities with close boiling points.- Thermal decomposition or polymerization of the monomer at high temperatures.- Utilize a fractional distillation column with a higher number of theoretical plates for improved separation.- Optimize the vacuum pressure to lower the boiling point of the monomer, minimizing thermal stress.[1]- Ensure the distillation is performed in the presence of a polymerization inhibitor.
Monomer Polymerizes During Purification - Presence of radical initiators (e.g., peroxides).- Exposure to high temperatures, UV light, or oxygen.[2]- Add a suitable polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ) to the crude monomer before purification.- Conduct purification steps, especially distillation, under a vacuum and in an inert atmosphere (e.g., nitrogen or argon).[2]- Store the purified monomer at low temperatures and in the dark.
Incomplete Removal of Acidic Impurities (e.g., Acrylic Acid) - Insufficient washing or neutralization.- Wash the crude monomer with a dilute basic solution, such as 5% sodium bicarbonate or 1 M sodium hydroxide (B78521), to neutralize and remove acidic impurities.[2][3]- Follow with washes with deionized water until the aqueous layer is neutral.
Cloudy or Discolored Final Product - Presence of water or residual solid impurities.- Dry the monomer solution over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) before the final purification step.[2]- If impurities persist, consider an additional purification step like column chromatography.
Low Yield After Purification - Loss of product during transfers and washing steps.- Adsorption of the monomer onto the stationary phase during column chromatography.- Minimize the number of transfer steps.- During column chromatography, select an appropriate solvent system to ensure efficient elution of the monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound monomer before use?

A1: Commercial monomers often contain stabilizers (polymerization inhibitors), unreacted starting materials, and by-products from the synthesis process.[4] These impurities can interfere with polymerization reactions, leading to inconsistent polymer properties, reduced molecular weight, and poor performance of the final material. Purification ensures the removal of these substances, leading to reproducible and reliable experimental results.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities include unreacted 3,3,5-trimethylcyclohexanol (B90689) and acrylic acid, acidic catalysts (e.g., p-toluenesulfonic acid), polymerization inhibitors (e.g., hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ)), and various by-products from the esterification reaction.[4]

Q3: How can I effectively remove the polymerization inhibitor from the monomer?

A3: Phenolic inhibitors like MEHQ can be removed by washing the monomer with an aqueous basic solution (e.g., 1 M NaOH) in a separatory funnel.[2][3] The basic solution converts the acidic inhibitor into a water-soluble salt, which is then extracted into the aqueous phase. Alternatively, passing the monomer through a column of activated basic alumina (B75360) is a highly effective method for inhibitor removal.[5][6]

Q4: What analytical techniques are recommended for assessing the purity of the purified monomer?

A4: The purity of this compound can be assessed using several analytical methods:

  • Gas Chromatography (GC): To determine the percentage purity and identify volatile impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and detection of non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the correct functional groups.

Q5: What are the best storage conditions for the purified this compound?

A5: Purified this compound, with the inhibitor removed, is susceptible to spontaneous polymerization. It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8 °C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[10] For longer-term storage, a small amount of a polymerization inhibitor should be added.

Purification Method Performance

The following table summarizes the effectiveness of common purification methods for acrylate monomers. The specific purity achieved for this compound may vary depending on the initial purity and experimental conditions.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation >99%[6]High purity achievable; removes non-volatile impurities.Risk of thermal polymerization; may not separate impurities with close boiling points.[5]
Column Chromatography >99%[6]Effective for separating closely related impurities.Can be time-consuming and require significant solvent volumes.
Caustic Washing 95-99%[6]Simple and effective for removing acidic inhibitors.Requires multiple extractions and thorough drying of the monomer.

Experimental Protocols

Protocol 1: Inhibitor Removal using Caustic Wash

This method is effective for removing phenolic inhibitors such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).[2]

Materials:

  • Crude this compound monomer

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the crude monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[2]

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Stir for 30-60 minutes.[2]

  • Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately.

Protocol 2: Inhibitor Removal using an Alumina Column

This method is highly effective for removing phenolic inhibitors and is suitable for lab-scale purification.[5][6]

Materials:

  • Crude this compound monomer

  • Basic activated alumina

  • Glass chromatography column

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane, if needed)

  • Cotton or glass wool

Procedure:

  • Column Preparation:

    • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

    • Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the alumina to settle into a packed bed. Gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the alumina bed.

  • Purification:

    • If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent.

    • Carefully load the crude monomer (or its solution) onto the top of the alumina bed.

    • Open the stopcock and begin collecting the purified monomer as it elutes from the column. The inhibitor will be adsorbed onto the alumina.

  • Post-Processing:

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent polymerization.

    • The purified monomer should be used immediately.

Protocol 3: Purification by Vacuum Distillation

This method is suitable for achieving high purity by separating the monomer from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude or inhibitor-free this compound monomer

  • Polymerization inhibitor (e.g., hydroquinone)

  • Vacuum distillation apparatus (including a fractional distillation column for better separation)

  • Vacuum pump, heating mantle, and magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Add the crude monomer and a small amount of a polymerization inhibitor to the distillation flask.

  • Distillation:

    • Begin stirring the monomer.

    • Gradually apply vacuum to the system. The optimal pressure will depend on the desired boiling temperature.

    • Gently heat the distillation flask.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.

    • Collect the main fraction in a clean receiving flask.

  • Shutdown:

    • Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

    • The purified monomer should be used immediately or stored appropriately.

Workflow and Logic Diagrams

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_end Final Product CrudeMonomer Crude 3,3,5-Trimethylcyclohexyl Acrylate Monomer InhibitorRemoval Inhibitor Removal (Caustic Wash or Alumina Column) CrudeMonomer->InhibitorRemoval Drying Drying (Anhydrous MgSO4 or Na2SO4) InhibitorRemoval->Drying Distillation Vacuum Distillation Drying->Distillation PurityAnalysis Purity Analysis (GC, HPLC, NMR) Distillation->PurityAnalysis PurifiedMonomer Purified Monomer (Use Immediately or Store Properly) PurityAnalysis->PurifiedMonomer

Caption: Workflow for the purification of this compound monomer.

TroubleshootingLogic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowPurity Low Purity after Purification Cause1 Incomplete Inhibitor Removal LowPurity->Cause1 Cause2 Inefficient Distillation LowPurity->Cause2 Cause3 Presence of Water LowPurity->Cause3 Solution1 Repeat Inhibitor Removal Step Cause1->Solution1 Solution2 Optimize Distillation Conditions (e.g., use fractional column) Cause2->Solution2 Solution3 Ensure Thorough Drying Cause3->Solution3

References

Technical Support Center: Poly(3,3,5-Trimethylcyclohexyl Acrylate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with poly(3,3,5-trimethylcyclohexyl acrylate) (pTMCHA). Our goal is to help you control the molecular weight and achieve desired polymer characteristics in your experiments.

Troubleshooting Guides

Issue 1: Incorrect Molecular Weight in Free-Radical Polymerization

Question: My free-radical polymerization of 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA) yielded a polymer with a molecular weight that is significantly higher/lower than targeted. What are the potential causes and solutions?

Answer:

Controlling molecular weight in conventional free-radical polymerization can be challenging due to the nature of the reaction mechanism.[1] Several factors can influence the final molecular weight. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Initiator Concentration: The concentration of the initiator is inversely proportional to the resulting molecular weight.[1]

    • Too High MW: The initiator concentration may be too low, leading to fewer polymer chains being initiated and growing to a larger size. Solution: Increase the initiator concentration.

    • Too Low MW: A high initiator concentration will generate a large number of polymer chains, each growing for a shorter period, resulting in a lower average molecular weight.[1] Solution: Decrease the initiator concentration.

  • Monomer Concentration: The rate of polymerization and the final molecular weight are influenced by the monomer concentration.

    • Too High MW: A higher monomer concentration can lead to a higher molecular weight. Solution: Consider reducing the initial monomer concentration.

    • Too Low MW: A lower monomer concentration might result in a lower molecular weight. Solution: Increasing the monomer concentration could lead to a higher molecular weight.

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination.

    • Too Low MW: Higher temperatures increase the rate of initiation, leading to a higher concentration of radicals and consequently, lower molecular weight polymers. Solution: Lower the reaction temperature.

  • Chain Transfer Agents (CTAs): The presence of chain transfer agents will lower the molecular weight.

    • Too Low MW: Unintentional chain transfer to solvent, monomer, or impurities can reduce the molecular weight. Solution: Purify all reagents and solvents thoroughly. If a CTA was used intentionally, reduce its concentration.

Troubleshooting Workflow: Incorrect Molecular Weight in Free-Radical Polymerization

G start Problem: Incorrect MW initiator Check Initiator Concentration start->initiator high_mw MW Too High? initiator->high_mw low_mw MW Too Low? initiator->low_mw monomer Check Monomer Concentration high_mw_monomer MW Too High? monomer->high_mw_monomer Check Monomer low_mw_monomer MW Too Low? monomer->low_mw_monomer temp Check Reaction Temperature low_mw_temp MW Too Low? temp->low_mw_temp Check Temp cta Consider Chain Transfer purify Purify Reagents/Solvents cta->purify high_mw->monomer No decrease_initiator Decrease Initiator Conc. high_mw->decrease_initiator Yes low_mw->monomer No increase_initiator Increase Initiator Conc. low_mw->increase_initiator Yes decrease_monomer Decrease Monomer Conc. increase_monomer Increase Monomer Conc. lower_temp Lower Temperature high_mw_monomer->temp No high_mw_monomer->decrease_monomer Yes low_mw_monomer->temp No low_mw_monomer->increase_monomer Yes low_mw_temp->cta Yes low_mw_temp->lower_temp No

Caption: Troubleshooting workflow for incorrect molecular weight in free-radical polymerization.

Issue 2: Broad Molecular Weight Distribution (High Dispersity, Đ) in Controlled Radical Polymerization (RAFT/ATRP)

Question: I am using RAFT/ATRP to synthesize pTMCHA with a controlled molecular weight, but the resulting polymer has a high dispersity (Đ > 1.3). How can I achieve a narrower molecular weight distribution?

Answer:

High dispersity in controlled radical polymerization techniques like RAFT and ATRP suggests a loss of control over the polymerization process. The goal of these methods is to ensure that all polymer chains grow at a similar rate, which leads to a narrow molecular weight distribution.

Possible Causes and Solutions:

  • Purity of Reagents: ATRP is particularly sensitive to oxygen and other impurities that can deactivate the catalyst.

    • Solution (ATRP): Ensure all reagents, including the monomer, initiator, and solvent, are thoroughly deoxygenated, typically through several freeze-pump-thaw cycles.[2]

    • Solution (RAFT): While less sensitive than ATRP, RAFT polymerization benefits from the use of purified and deoxygenated reagents to prevent side reactions.

  • Initiator Efficiency (ATRP): The initiator should efficiently generate radicals to start the polymerization.

    • Solution: Ensure you are using an appropriate initiator for the monomer and reaction conditions. The initiator should have a similar or slightly higher reactivity than the propagating radical.

  • Catalyst Concentration/Activity (ATRP): The ratio of catalyst to initiator is crucial for maintaining control.

    • Solution: Optimize the [Catalyst]:[Initiator] ratio. A low catalyst concentration may not be sufficient to maintain the activation/deactivation equilibrium, leading to uncontrolled free-radical polymerization.

  • Chain Transfer Agent (CTA) Choice (RAFT): The choice of RAFT agent is critical for controlling the polymerization of a specific monomer.

    • Solution: Ensure the chosen RAFT agent is suitable for acrylates. For acrylates, dithiobenzoates and trithiocarbonates are often effective. The reactivity of the C=S bond in the RAFT agent should be appropriate for the propagating radical.

  • Reaction Kinetics: The rates of activation, deactivation, and propagation need to be well-balanced.

    • Solution: Adjust the reaction temperature. Lowering the temperature can sometimes improve control. Also, ensure proper stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main methods to control the molecular weight of poly(this compound)?

A1: The molecular weight of pTMCHA can be controlled through several polymerization techniques:

  • Free-Radical Polymerization: Molecular weight is primarily controlled by adjusting the concentrations of the initiator and monomer, and the reaction temperature.[1] The use of chain transfer agents can also effectively reduce molecular weight.

  • Atom Transfer Radical Polymerization (ATRP): This method allows for precise control over molecular weight by maintaining a low concentration of active radical species. The molecular weight is determined by the ratio of monomer to initiator.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling the molecular weight of a wide range of monomers, including acrylates.[3][4] The molecular weight is controlled by the ratio of monomer to the RAFT chain transfer agent (CTA).[3]

  • Anionic Polymerization: This is a "living" polymerization technique that can produce polymers with very narrow molecular weight distributions.[5][6] The molecular weight is directly proportional to the monomer-to-initiator ratio.

Q2: How does the bulky 3,3,5-trimethylcyclohexyl group affect the polymerization of TMCHA?

A2: The bulky aliphatic ring of TMCHA introduces significant steric hindrance. This can influence the polymerization in several ways:

  • Propagation Rate: The steric bulk can decrease the rate of propagation compared to less hindered acrylates like methyl acrylate.

  • Termination: The bulky side group can also hinder termination reactions, potentially leading to higher molecular weight polymers in free-radical polymerization under certain conditions.

  • Polymer Properties: The cyclic group leads to a higher glass transition temperature (Tg), resulting in harder and more thermally stable polymers.[7]

Q3: Can I use the same RAFT agent for TMCHA as I would for methyl methacrylate (B99206) (MMA)?

A3: While both are (meth)acrylates, the steric and electronic properties differ. Generally, RAFT agents suitable for methacrylates, such as certain dithiobenzoates, can also be used for acrylates. However, for optimal control over the polymerization of TMCHA, it is recommended to use a RAFT agent known to be effective for acrylates, such as a trithiocarbonate (B1256668) or a cyano-isopropyl dithiobenzoate. The choice of the R and Z groups of the RAFT agent (ZC(=S)SR) is crucial for controlling the polymerization.

Experimental Protocols

Protocol 1: Controlled Synthesis of pTMCHA via RAFT Polymerization

This protocol provides a general procedure for the synthesis of pTMCHA with a target molecular weight.

Materials:

  • This compound (TMCHA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as the RAFT agent.

  • Anhydrous toluene (B28343).

Procedure:

  • Target Calculation: Determine the desired degree of polymerization (DP). The ratio of monomer to RAFT agent will determine the theoretical molecular weight (Mn,th = ([M]/[CTA]) * MW_monomer + MW_CTA).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add TMCHA (e.g., 5.0 g, 25.5 mmol), CPDTC (e.g., for a target DP of 100, 0.087 g, 0.255 mmol), and AIBN (e.g., 0.0084 g, 0.051 mmol, for a [CTA]:[I] ratio of 5:1). Add anhydrous toluene (e.g., 10 mL).

  • Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol). Filter or centrifuge to collect the polymer. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate. Dry the final polymer under vacuum until a constant weight is achieved.

Experimental Workflow: RAFT Polymerization of TMCHA

G start Start calc Calculate Reagent Amounts ([M]:[CTA]:[I]) start->calc setup Combine Monomer, CTA, Initiator, and Solvent in Schlenk Flask calc->setup deoxygenate Deoxygenate via Freeze-Pump-Thaw Cycles setup->deoxygenate polymerize Immerse in Preheated Oil Bath and Stir deoxygenate->polymerize monitor Monitor Conversion and MW (NMR, GPC) polymerize->monitor terminate Terminate Reaction (Cooling and Air Exposure) monitor->terminate purify Purify by Precipitation terminate->purify dry Dry Polymer Under Vacuum purify->dry end End dry->end

Caption: A typical experimental workflow for the RAFT polymerization of TMCHA.

Data Presentation

Table 1: Representative Conditions for Controlling Molecular Weight of pTMCHA via RAFT Polymerization

Entry[TMCHA]:[CPDTC]:[AIBN] RatioTemperature (°C)Time (h)Conversion (%)Mn (GPC, g/mol )Đ (GPC)
150:1:0.2704858,4001.15
2100:1:0.27068216,2001.18
3200:1:0.270107830,8001.25

Note: These are illustrative values. Actual results may vary based on specific experimental conditions and purity of reagents.

References

Technical Support Center: Copolymerization of 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the copolymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA).

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to failed or incomplete polymerization in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my TMCHA copolymerization not starting, or why is there a long induction period?

    Answer: Failure to initiate is a common issue in free-radical polymerization and is often due to the presence of inhibitors or oxygen.

    • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form stable peroxy radicals, which do not efficiently initiate polymerization.

    • Monomer Impurities and Inhibitors: Commercial acrylate monomers, including TMCHA, are shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent spontaneous polymerization during storage. These must be removed before use. Other impurities in the monomer or solvent can also quench radicals.

    • Ineffective Initiation System: The chosen initiator may not be decomposing at a sufficient rate at the reaction temperature, or its concentration may be too low.

    Troubleshooting Steps:

    • Ensure Thorough Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen, argon) for at least 30 minutes before and during the polymerization. For more rigorous oxygen removal, perform several freeze-pump-thaw cycles.

    • Remove Inhibitors: Purify the TMCHA monomer before use. A common method is to wash it with a caustic solution (e.g., 1M NaOH) to remove phenolic inhibitors, followed by washing with deionized water and brine, and then drying with an anhydrous salt like MgSO₄.

    • Verify Initiator and Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For example, AIBN is commonly used at temperatures between 60-80 °C. If the temperature is too low, the rate of radical generation will be too slow. Consider increasing the initiator concentration if low initiation is suspected.

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Question: My polymerization starts, but the final conversion of the monomers is low. How can I improve the yield?

    Answer: Low monomer conversion is a frequent challenge, particularly with sterically hindered monomers like TMCHA. This can be caused by several factors that lead to premature termination of the growing polymer chains.

    • Steric Hindrance: The bulky 3,3,5-trimethylcyclohexyl group can sterically hinder the approach of the monomer to the growing polymer chain radical, leading to a lower propagation rate constant compared to less bulky acrylates. This can result in a lower overall polymerization rate and, consequently, lower conversion.

    • Inadequate Initiation: An insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.

    • Suboptimal Reaction Temperature: An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains. For some systems, higher temperatures can lead to a faster initial rate but may result in a lower final conversion due to increased rates of termination reactions.

    • High Viscosity (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly. This can trap radicals and hinder the diffusion of monomer molecules to the growing polymer chains, slowing down the reaction and leading to incomplete conversion.

    Troubleshooting Steps:

    • Optimize Initiator Concentration: Gradually increase the initiator concentration to provide a higher sustained level of radical generation. However, be aware that excessively high initiator concentrations can lead to lower molecular weight polymers.

    • Adjust Reaction Temperature and Time: Increasing the temperature can enhance the propagation rate, but it can also increase the rate of termination. Experiment with a range of temperatures to find the optimal balance. Extending the reaction time can also lead to higher conversion, but monitor for potential side reactions or polymer degradation.

    • Solvent Selection: The choice of solvent can influence polymerization kinetics. A solvent that is a good solvent for both the monomers and the resulting copolymer can help to mitigate viscosity effects.

    • Monomer Feed Strategy: For copolymerizations with significant reactivity differences between monomers, a semi-batch or continuous feed of the more reactive monomer can help maintain a more constant monomer ratio in the reactor, leading to more uniform copolymer composition and potentially higher overall conversion.

Issue 3: Poor Incorporation of TMCHA into the Copolymer

  • Question: The resulting copolymer has a much lower proportion of TMCHA than the initial monomer feed. How can I increase its incorporation?

    Answer: This issue is likely due to differences in the reactivity ratios of TMCHA and the comonomer. The reactivity ratio (r) of a monomer is the ratio of the rate constant for the addition of the same monomer to a growing chain to the rate constant for the addition of the other monomer.

    Troubleshooting Steps:

    • Adjust Monomer Feed Ratio: Increase the molar ratio of TMCHA in the initial monomer feed to statistically favor its incorporation into the copolymer chain.

    • Consider a "Starved Feed" Approach: In a semi-batch process, add the more reactive comonomer slowly to the reaction mixture containing TMCHA. This keeps the instantaneous concentration of the more reactive monomer low, forcing the incorporation of TMCHA.

    • Choose a Comonomer with Favorable Reactivity Ratios: If possible, select a comonomer that is known to copolymerize more randomly with bulky acrylates. This may require consulting the literature for reactivity ratios of structurally similar systems.

Issue 4: Formation of Gel or Insoluble Polymer

  • Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?

    Answer: Gel formation, or cross-linking, can occur due to several reasons.

    • Multifunctional Monomers: The presence of impurities with more than one polymerizable double bond can lead to cross-linking.

    • Chain Transfer to Polymer: At high conversions, chain transfer reactions to the polymer backbone can create new radical sites on the polymer, which can then propagate to form branched or cross-linked structures.

    • High Temperatures: Very high reaction temperatures can sometimes promote side reactions that lead to cross-linking.

    Troubleshooting Steps:

    • Ensure Monomer Purity: Use highly purified monomers to avoid cross-linking impurities.

    • Control Conversion: Stop the polymerization at a lower conversion before significant chain transfer to the polymer can occur.

    • Lower the Reaction Temperature: If high temperatures are suspected to be the cause, try running the reaction at a lower temperature for a longer period.

    • Use a Chain Transfer Agent: The addition of a chain transfer agent can help to control molecular weight and reduce the likelihood of cross-linking.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for the copolymerization of 3,3,5-Trimethylcyclohexyl acrylate in the public literature, the following tables provide representative data from the copolymerization of structurally similar bulky cycloaliphatic (meth)acrylates and other relevant systems to guide experimental design.

Table 1: Representative Reactivity Ratios for Bulky Monomers with Methyl Methacrylate (B99206) (MMA)

Monomer 1 (M1)Monomer 2 (M2)r1r2System Description and Notes
N-cyclohexylmaleimideMethyl Methacrylate0.261.35Atom Transfer Radical Polymerization (ATRP). Indicates MMA is more reactive than N-cyclohexylmaleimide and radicals of both monomers prefer to add MMA.
Acrylamide (AM)Methyl Methacrylate0.030.593Free radical polymerization. Indicates MMA is more reactive than AM.

Note: This data is for illustrative purposes to show typical reactivity ratios for bulky/functional monomers with a common comonomer. The reactivity of TMCHA will be different but is also expected to be influenced by its bulky nature.

Table 2: Effect of Initiator (AIBN) Concentration on Molecular Weight and Polydispersity in a Representative Acrylate Copolymerization

Initiator Concentration (wt%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.150,0002.5
0.525,0002.2
1.015,0002.0

Note: This table presents hypothetical but realistic data for a typical free-radical solution polymerization of acrylates. The general trend is that increasing the initiator concentration leads to a decrease in the average molecular weight and a narrower molecular weight distribution.

Table 3: Influence of Reaction Temperature and Time on Monomer Conversion in a Representative Acrylate Copolymerization

Temperature (°C)Reaction Time (hours)Monomer Conversion (%)
60465
70480
80490
80275
80695

Note: This table illustrates the general trends observed in free-radical polymerization. Higher temperatures and longer reaction times generally lead to higher monomer conversion, although an optimum often exists to avoid side reactions.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Copolymerization of TMCHA with Methyl Methacrylate (MMA)

This protocol provides a starting point for the solution copolymerization of TMCHA and MMA. The exact conditions may need to be optimized for specific applications.

Materials:

  • This compound (TMCHA), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Nitrogen or Argon gas

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Monomer and Initiator Preparation:

    • Remove the inhibitor from TMCHA and MMA using a caustic wash as described in the troubleshooting section.

    • Prepare a stock solution of AIBN in toluene (e.g., 10 mg/mL).

  • Reaction Setup:

    • Set up the reaction flask with a condenser and magnetic stirrer.

    • Add the desired amounts of purified TMCHA and MMA to the flask. For example, to target a 50:50 copolymer composition, a starting molar ratio of 1:1 can be used.

    • Add enough anhydrous toluene to create a 20-50% (w/w) solution of the monomers.

  • Deoxygenation:

    • Begin stirring the mixture.

    • Purge the reaction flask with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).

    • Once the temperature has stabilized, add the calculated amount of the AIBN solution via syringe. The amount of initiator will typically be 0.1-1.0 mol% with respect to the total moles of monomer.

    • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • Termination and Isolation:

    • To terminate the polymerization, cool the reaction mixture to room temperature using an ice bath and expose it to air.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Monomer Conversion

Troubleshooting_Low_Conversion start Low Monomer Conversion Observed check_purity 1. Verify Monomer Purity (Inhibitor Removed?) start->check_purity check_deoxygenation 2. Confirm Deoxygenation (Method Sufficient?) check_purity->check_deoxygenation Monomer is Pure action_purify Action: Purify Monomer check_purity->action_purify Impurities Suspected check_initiator 3. Evaluate Initiator System (Concentration & Temp Correct?) check_deoxygenation->check_initiator System is O₂-free action_deoxygenate Action: Improve Deoxygenation (e.g., Freeze-Pump-Thaw) check_deoxygenation->action_deoxygenate O₂ Inhibition Likely check_sterics 4. Consider Steric Hindrance (Is TMCHA incorporation low?) check_initiator->check_sterics Initiation is Effective action_initiator Action: Adjust Initiator Conc. or Temperature check_initiator->action_initiator Initiation Failed action_feed Action: Adjust Monomer Feed Ratio or use Starved Feed check_sterics->action_feed Yes end_goal High Conversion Achieved check_sterics->end_goal Problem Resolved action_purify->check_deoxygenation action_deoxygenate->check_initiator action_initiator->check_sterics action_feed->end_goal

Caption: A systematic workflow for troubleshooting low monomer conversion.

Experimental Workflow for TMCHA Copolymerization

Experimental_Workflow prep 1. Preparation - Purify Monomers (TMCHA, Comonomer) - Prepare Initiator Solution setup 2. Reaction Setup - Assemble Glassware - Add Monomers and Solvent prep->setup deoxygenate 3. Deoxygenation - Purge with Inert Gas - (Optional) Freeze-Pump-Thaw Cycles setup->deoxygenate polymerize 4. Polymerization - Heat to Desired Temperature - Add Initiator - React for a Set Time deoxygenate->polymerize terminate 5. Termination & Isolation - Cool Reaction - Precipitate in Non-solvent polymerize->terminate dry 6. Drying - Filter and Wash Polymer - Dry under Vacuum terminate->dry characterize 7. Characterization - Determine Conversion (NMR, GC) - Analyze Polymer Properties (GPC, DSC) dry->characterize

Caption: Step-by-step workflow for TMCHA copolymerization.

Technical Support Center: Enhancing the Mechanical Properties of 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the mechanical properties of your polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the polymerization and processing of TMCHA-based materials.

Polymerization Issues

Question 1: My TMCHA polymerization is not initiating or is significantly delayed. What are the possible causes and solutions?

Answer: Failure to initiate or a long induction period in acrylate polymerization is a common issue. The primary causes are typically related to inhibitors or insufficient radical generation.

  • Inhibitor Presence: Commercial TMCHA is supplied with inhibitors like MEHQ (monomethyl ether of hydroquinone) to prevent premature polymerization.[1] These must be removed before polymerization.

    • Solution: Remove the inhibitor by washing the monomer with an aqueous alkali solution (e.g., 1M NaOH), followed by washing with deionized water to remove residual alkali. Dry the monomer over an anhydrous salt (e.g., MgSO₄) before use.[1]

  • Insufficient Initiator: The concentration of the free-radical initiator may be too low to overcome the residual inhibitor and initiate polymerization effectively. The initiator itself might also be degraded.[1]

    • Solution: Increase the initiator concentration. Ensure your initiator is fresh and has been stored correctly. For photopolymerization, ensure your UV lamp is emitting at the correct wavelength and intensity for your chosen photoinitiator.

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1]

    • Solution: Purge your reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during polymerization to remove dissolved oxygen.[1]

  • Low Temperature (for thermal polymerization): The rate of decomposition of thermal initiators is temperature-dependent.

    • Solution: Ensure your reaction temperature is appropriate for the chosen thermal initiator to generate a sufficient concentration of free radicals.[1]

Question 2: My polymerization starts, but the final monomer conversion is low. How can I improve the polymer yield?

Answer: Low monomer conversion can be due to several factors that lead to premature termination of the growing polymer chains.

  • Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall rate of polymerization.[1]

    • Solution: Optimize the initiator concentration.

  • Suboptimal Reaction Temperature: An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[1]

    • Solution: Adjust the reaction temperature. For some systems, a lower temperature for a longer duration may lead to higher conversion.

  • Chain Transfer Agents: The presence of impurities or certain solvents can act as chain transfer agents, terminating the growing polymer chain and starting a new, shorter one.

    • Solution: Purify your monomer and solvents before use. Choose a solvent that is known to have a low chain transfer constant for acrylate polymerizations.

Question 3: My resulting TMCHA polymer is very brittle and fractures easily. How can I improve its toughness and reduce brittleness?

Answer: The inherent rigidity of the trimethylcyclohexyl group can lead to brittle polymers, especially in homopolymers.

  • High Glass Transition Temperature (Tg): The bulky cycloaliphatic structure of TMCHA results in a high Tg, which contributes to hardness but can also cause brittleness.

    • Solution 1: Copolymerization: Copolymerize TMCHA with a "soft" monomer that has a low Tg, such as ethylhexyl acrylate or n-butyl acrylate. This will lower the overall Tg of the copolymer and impart flexibility. A comonomer ratio of 70:30 (TMCHA:softer acrylate) can be a good starting point to balance flexibility and rigidity.[2]

    • Solution 2: Plasticizers: While less common for high-performance applications, the addition of a compatible plasticizer can increase flexibility. However, this may compromise other properties like thermal stability.

UV Curing & Processing Issues

Question 4: I am having trouble with the UV curing of my TMCHA formulation. The surface remains tacky, or the material is not fully cured. What should I do?

Answer: Incomplete UV curing is a frequent problem in photopolymerization.

  • Oxygen Inhibition: Oxygen in the air can inhibit free-radical polymerization at the surface, leading to a tacky or uncured surface layer.

    • Solution:

      • Increase the photoinitiator concentration at the surface by using a higher concentration in the formulation (typically 1-5 wt%).

      • Use a photoinitiator blend that is effective for surface curing.

      • Cure in an inert atmosphere (e.g., a nitrogen-purged chamber).

      • Increase the intensity of the UV lamp.

  • Insufficient UV Dose: The total amount of UV energy delivered to the sample may be insufficient for complete curing.

    • Solution:

      • Increase the exposure time.

      • Increase the UV lamp intensity.

      • Ensure the UV lamp's spectral output matches the absorption spectrum of the photoinitiator.

  • "Filter Effect": An excessively high concentration of photoinitiator can lead to strong absorption of UV light at the surface, preventing it from penetrating deeper into the material and resulting in poor "through cure."

    • Solution: Optimize the photoinitiator concentration. A ladder study with varying concentrations is recommended. A typical starting point is 2-3 wt%.

  • Pigments or Fillers: If your formulation contains pigments or UV-absorbing fillers, they can block the UV light from reaching the photoinitiator.

    • Solution: Use a photoinitiator that absorbs at a wavelength where the pigment or filler has low absorption. A higher concentration of photoinitiator or a more powerful UV source may be necessary.

Improving Mechanical Properties: Data & Strategies

The primary strategies for enhancing the mechanical properties of TMCHA polymers are copolymerization and cross-linking.

Copolymerization

By copolymerizing the rigid TMCHA monomer with a more flexible acrylate monomer, it is possible to tailor the mechanical properties of the resulting polymer. For instance, copolymerization with ethylhexyl acrylate can significantly increase the tensile strength.[2]

Table 1: Illustrative Mechanical Properties of TMCHA Copolymers

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
pTMCHA Homopolymer~25~1.5< 5
p(TMCHA-co-EHA) (70:30)~37.5~1.2~10-15

Note: The values in this table are illustrative and based on qualitative descriptions found in the literature, such as a "50% increase in tensile strength" for copolymers with ethylhexyl acrylate.[2] Actual values will depend on specific polymerization conditions and molecular weight.

Cross-linking

Introducing a cross-linking agent into the TMCHA formulation and subsequently curing (often with UV light) creates a three-dimensional polymer network. This significantly enhances the material's rigidity, thermal stability, and solvent resistance.

Table 2: Illustrative Mechanical Properties of Cross-linked TMCHA

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Linear pTMCHA~25~1.5< 5
Cross-linked pTMCHA (with 10% EGDMA)~40-50~2.0-2.5< 3

Note: The values in this table are illustrative and represent typical changes observed when cross-linking rigid acrylate polymers. Actual values will vary based on the cross-linker type, concentration, and curing conditions.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of TMCHA with Ethylhexyl Acrylate (EHA)

This protocol describes a typical solution polymerization.

Materials:

  • 3,3,5-Trimethylcyclohexyl acrylate (TMCHA), inhibitor removed

  • Ethylhexyl acrylate (EHA), inhibitor removed

  • Toluene (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) (or other suitable thermal initiator)

  • Nitrogen or Argon gas

  • Methanol (for precipitation)

Procedure:

  • Inhibitor Removal: If not already done, remove the inhibitor from TMCHA and EHA as described in the FAQ section.

  • Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet, add the desired amounts of TMCHA, EHA, and toluene. A typical monomer concentration is 20-50 wt% in the solvent.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1]

  • Initiator Addition: In a separate container, dissolve the AIBN initiator in a small amount of toluene. The amount of initiator will typically be 0.1-1.0 mol% with respect to the total monomer content.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]

  • Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (typically several hours). The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).

  • Termination and Isolation: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[1]

Protocol 2: UV Curing of a Cross-linked TMCHA Formulation

This protocol describes the preparation and UV curing of a simple cross-linked TMCHA formulation.

Materials:

  • This compound (TMCHA)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2-Hydroxy-2-methylpropiophenone (or other suitable photoinitiator)

  • UV curing system with a lamp emitting at the appropriate wavelength (e.g., 365 nm)

Procedure:

  • Formulation Preparation: In a light-protected container, mix the desired amounts of TMCHA, EGDMA, and the photoinitiator. A typical formulation might be:

    • TMCHA: 88 wt%

    • EGDMA: 10 wt%

    • Photoinitiator: 2 wt% Stir the mixture until the photoinitiator is completely dissolved.

  • Sample Preparation: Apply a film of the formulation of a desired thickness onto a substrate (e.g., a glass slide).

  • UV Curing: Place the sample under the UV lamp. The exposure time and intensity will need to be optimized for your specific system. A typical starting point could be a medium-pressure mercury lamp for 1-5 minutes.

  • Cure Verification: The completeness of the cure can be checked by assessing the tackiness of the surface (it should be tack-free) or by more quantitative methods such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.

Protocol 3: Mechanical Testing of Polymer Films (Tensile Testing)

This protocol is based on the ASTM D638 standard for tensile properties of plastics.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic or mechanical grips

  • Extensometer (for accurate strain measurement)

  • Die for cutting dumbbell-shaped specimens (Type V is often suitable for thin films)

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from your polymer films using a cutting die. Ensure the specimens have a uniform thickness and are free of nicks or other defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours before testing, as per ASTM standards.

  • Testing:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed will depend on the material's properties but is typically in the range of 1 to 500 mm/min.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Tensile Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis/Formulation cluster_processing Sample Preparation & Testing Monomer\n(TMCHA) Monomer (TMCHA) Mixing Mixing Monomer\n(TMCHA)->Mixing Polymerization Polymerization Mixing->Polymerization Comonomer\n(e.g., EHA) Comonomer (e.g., EHA) Comonomer\n(e.g., EHA)->Mixing Crosslinker\n(e.g., EGDMA) Crosslinker (e.g., EGDMA) Formulation Formulation Crosslinker\n(e.g., EGDMA)->Formulation UV Curing UV Curing Formulation->UV Curing Photoinitiator Photoinitiator Photoinitiator->Formulation Film Casting Film Casting Polymerization->Film Casting UV Curing->Film Casting Specimen Cutting\n(ASTM D638) Specimen Cutting (ASTM D638) Film Casting->Specimen Cutting\n(ASTM D638) Mechanical Testing\n(Tensile) Mechanical Testing (Tensile) Specimen Cutting\n(ASTM D638)->Mechanical Testing\n(Tensile) Data Analysis Data Analysis Mechanical Testing\n(Tensile)->Data Analysis Improved Mechanical\nProperties Improved Mechanical Properties Data Analysis->Improved Mechanical\nProperties

Caption: Experimental workflow for synthesis and testing of TMCHA polymers.

troubleshooting_logic cluster_solutions_brittle Solutions for Brittleness cluster_solutions_strength Solutions for Low Strength cluster_solutions_inconsistent Solutions for Inconsistency Poor Mechanical Properties Poor Mechanical Properties Brittleness Brittleness Poor Mechanical Properties->Brittleness Low Strength Low Strength Poor Mechanical Properties->Low Strength Inconsistent Results Inconsistent Results Poor Mechanical Properties->Inconsistent Results Copolymerize with\n'soft' monomer Copolymerize with 'soft' monomer Brittleness->Copolymerize with\n'soft' monomer Reduce Crosslink\nDensity Reduce Crosslink Density Brittleness->Reduce Crosslink\nDensity Increase Crosslink\nDensity Increase Crosslink Density Low Strength->Increase Crosslink\nDensity Increase Molecular\nWeight Increase Molecular Weight Low Strength->Increase Molecular\nWeight Add Reinforcing\nFillers Add Reinforcing Fillers Low Strength->Add Reinforcing\nFillers Ensure Homogeneous\nMixing Ensure Homogeneous Mixing Inconsistent Results->Ensure Homogeneous\nMixing Control Polymerization\nConditions Control Polymerization Conditions Inconsistent Results->Control Polymerization\nConditions Standardize Curing\nProcess Standardize Curing Process Inconsistent Results->Standardize Curing\nProcess

Caption: Troubleshooting logic for poor mechanical properties.

uv_curing_pathway Photoinitiator (PI) Photoinitiator (PI) Excited State PI Excited State PI Photoinitiator (PI)->Excited State PI UV Light (hν) Free Radicals (R•) Free Radicals (R•) Excited State PI->Free Radicals (R•) Initiation Initiation Free Radicals (R•)->Initiation + Monomer (M) Peroxy Radical (ROO•)\n(Inactive) Peroxy Radical (ROO•) (Inactive) Free Radicals (R•)->Peroxy Radical (ROO•)\n(Inactive) Propagation (RM•) Propagation (RM•) Initiation->Propagation (RM•) Cross-linked\nPolymer Network Cross-linked Polymer Network Propagation (RM•)->Cross-linked\nPolymer Network + More Monomers & Crosslinker Oxygen (O2) Oxygen (O2) Oxygen (O2)->Peroxy Radical (ROO•)\n(Inactive)

Caption: Simplified UV curing signaling pathway with oxygen inhibition.

References

Technical Support Center: Reducing Yellowing in 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate yellowing in coatings based on 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in TMCHA-based UV-cured coatings?

A1: Yellowing in UV-cured coatings, including those based on TMCHA, is primarily caused by the formation of chromophores—chemical groups that absorb light in the blue region of the visible spectrum, making the material appear yellow.[1][2] This degradation results from several mechanisms:

  • Photo-oxidation: Exposure to UV radiation, especially post-cure, can generate free radicals in the polymer matrix. These radicals react with oxygen, leading to a cascade of chemical changes that form yellowing compounds.

  • Photoinitiator Byproducts: Many photoinitiators, particularly those with aromatic structures, can degrade into colored byproducts during and after the curing process.[3] Residual, unreacted photoinitiator is also a significant contributor to long-term yellowing.

  • Thermal Degradation: High temperatures during curing or in the end-use environment can accelerate the decomposition of the polymer backbone and other formulation components, leading to the formation of conjugated double bonds and other chromophoric structures.

  • Additive Degradation: Certain additives within the formulation can degrade or migrate over time, contributing to discoloration. Aromatic amines, sometimes used as co-initiators, are particularly prone to oxidative yellowing.

Q2: How does the choice of photoinitiator impact the yellowing of the final coating?

A2: The photoinitiator is a critical factor in the initial color and long-term color stability of a UV-cured coating.[1] Photoinitiators are broadly classified into two types:

  • Type I (Cleavage Photoinitiators): These undergo bond cleavage upon UV exposure to form free radicals directly. While highly efficient, some Type I initiators can create yellowing byproducts. However, specific types, such as α-hydroxy ketones (e.g., Irgacure 184) and bisacylphosphine oxides (BAPO), are known for their low yellowing tendencies.[4]

  • Type II (Hydrogen-Abstraction Photoinitiators): These require a co-initiator (like an amine) to generate radicals. While they can offer improved film properties, the use of aromatic amine co-initiators can lead to significant yellowing. Non-yellowing amine-free systems are preferred for color-stable formulations.

For clear coats and applications where color stability is paramount, selecting non-yellowing photoinitiators like bisacylphosphine oxides (e.g., Omnirad 819) or specific α-hydroxy ketones (e.g., Omnirad 184, Omnirad 1173) is crucial.[4][5][6]

Q3: What role do UV stabilizers like HALS and UV absorbers play?

A3: UV stabilizers are essential for preventing long-term yellowing caused by exposure to environmental UV radiation (e.g., sunlight). They work through two primary mechanisms and are often used together for a synergistic effect:[7]

  • UV Absorbers (UVA): These molecules function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby protecting the polymer matrix from photodegradation.[8]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they act as potent radical scavengers. They interrupt the cycle of auto-oxidation by trapping free radicals that are formed in the coating, preventing further degradation.[8]

The combination of a UVA and a HALS provides comprehensive protection; the UVA blocks the incoming UV light, and the HALS "cleans up" any free radicals that may still form.[7]

Troubleshooting Guides

Problem 1: My TMCHA coating appears yellow immediately after UV curing.

This issue, known as "initial photoyellowing," is almost always linked to the photoinitiator and curing conditions.[2]

Potential Cause Recommended Action
Inappropriate Photoinitiator The selected photoinitiator or its cleavage byproducts may be inherently yellow.
Excessive Photoinitiator Concentration Using a higher concentration than necessary can lead to more colored byproducts and more residual initiator.
High UV Intensity / Over-curing Excessive UV energy can accelerate the degradation of the photoinitiator and the polymer itself, causing immediate discoloration.[1][2]
Presence of Aromatic Amines If using a Type II photoinitiator system, the amine co-initiator is a likely source of yellowing.

Problem 2: My clear TMCHA coating gradually turns yellow over time when exposed to light.

This is a classic case of photodegradation due to environmental exposure.

Potential Cause Recommended Action
Lack of UV Stabilizers The formulation is susceptible to degradation from ambient UV light (sunlight, fluorescent lighting).
Residual Photoinitiator Unreacted photoinitiator continues to degrade upon light exposure, forming chromophores.
Oxidative Degradation The polymer matrix is slowly oxidizing when exposed to light and air.

Problem 3: The coating yellows when subjected to high temperatures.

This indicates thermal degradation of one or more components in the formulation.

Potential Cause Recommended Action
Polymer Backbone Instability The TMCHA-based polymer itself may be degrading at the tested temperature.
Unstable Additives Antioxidants, photoinitiators, or other additives may not be thermally stable.
Oxidation at High Temperature The combination of heat and oxygen is accelerating the degradation process.

Quantitative Data Summary

The following tables provide quantitative and illustrative data on how formulation choices can impact the yellowing of acrylate-based coatings. The Yellowness Index (YI) is calculated according to ASTM E313, where a higher number indicates a greater degree of yellowing.

Table 1: Comparison of Yellowness Index (YI) for Coatings with Different Photoinitiators

Note: The following data is based on a study using a pentaerythritol (B129877) triacrylate propoxide resin system, which is analogous to other acrylate systems. It serves to illustrate the comparative yellowing effect of different photoinitiators.[4] The concentration of each photoinitiator was optimized for cure.

Photoinitiator TypeCommercial Name (Example)Initial Yellowness Index (YI)
α-HydroxyketoneOmnirad 184 / 1173Low (≤ 1.0)
PhenylglyoxylateOmnirad 754Low (≤ 1.5)
Benzophenone DerivativeMBFLow (≤ 1.5)
Amine-Based-High (> 5.0)
Thioxanthone-Moderate-High (3.0 - 5.0)
Camphorquinone-Moderate (2.0 - 4.0)

Table 2: Illustrative Data on the Effect of UV Stabilizers on Color Stability

Note: This table presents illustrative data based on established principles of coating stabilization.[7][8] Actual values will vary based on the specific TMCHA formulation, stabilizer concentrations, and testing conditions. The data represents the change in Yellowness Index (ΔYI) after 1000 hours of accelerated weathering (ASTM G154).

FormulationUV Absorber (UVA) ContentHALS ContentΔYI (Change in Yellowness Index)Performance
Control 0%0%+15.0 Poor
Formulation A 2%0%+7.5 Moderate
Formulation B 0%1%+6.0 Good
Formulation C 2%1%+2.5 Excellent

Experimental Protocols

Protocol 1: Accelerated Weathering Test for Yellowing Evaluation

This protocol is based on the ASTM G154 standard for operating fluorescent UV lamp apparatus.[9]

  • Sample Preparation:

    • Prepare TMCHA-based coating formulations (e.g., Control, Formulation A, B, C from Table 2).

    • Apply the coatings to a standard, inert substrate (e.g., 75 x 150 mm aluminum Q-panels) at a consistent dry film thickness.

    • Cure all samples under identical, optimized UV curing conditions.

    • Prepare at least three replicate samples for each formulation.

    • Measure and record the initial color coordinates and Yellowness Index (YI) for each sample according to the ASTM E313 protocol described below.

  • Apparatus Setup (QUV Weathering Chamber):

    • Equip the chamber with UVA-340 fluorescent lamps to simulate the short-wave UV portion of sunlight.

    • Set the irradiance level (e.g., 0.89 W/m²/nm @ 340 nm).

    • Calibrate the black panel temperature sensor.

  • Exposure Cycle:

    • Program the chamber to run a repeating cycle, for example:

      • UV Exposure Step: 8 hours of UV irradiation at a black panel temperature of 60°C.

      • Condensation Step: 4 hours of darkness with condensation at a black panel temperature of 50°C.

    • This cycle simulates environmental exposure to UV light and moisture (dew).

  • Evaluation:

    • Remove the samples from the chamber at predetermined intervals (e.g., 250, 500, 750, 1000 hours).

    • Allow samples to condition at room temperature for at least 2 hours before measurement.

    • Visually inspect for any defects like cracking, blistering, or loss of gloss.

    • Measure the final color coordinates and YI using the ASTM E313 protocol.

    • Calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI from the YI at each interval.

Protocol 2: Measurement of Yellowness Index (YI)

This protocol is based on the ASTM E313 standard for calculating yellowness from instrumentally measured color coordinates.

  • Instrumentation:

    • Use a high-quality spectrophotometer or colorimeter capable of measuring CIE tristimulus values (X, Y, Z).

    • Calibrate the instrument according to the manufacturer's specifications using certified white and black standards.

  • Measurement Conditions:

    • Set the instrument to use CIE Standard Illuminant D65 (average daylight) and the 2° Standard Observer.

    • Ensure the sample is opaque. If the coating is on a transparent substrate, use a consistent, non-reflective white backing.

  • Procedure:

    • Place the sample flat against the measurement port of the instrument.

    • Take at least three readings at different locations on the sample surface to obtain an average.

    • The instrument will record the CIE tristimulus values X, Y, and Z.

  • Calculation:

    • The Yellowness Index (YI) is calculated using the following formula for Illuminant D65/2° Observer:

      • YI = 100 * (Cₓ * X - C𝓏 * Z) / Y

      • Where:

        • X, Y, and Z are the measured tristimulus values.

        • Cₓ = 1.3013

        • C𝓏 = 1.1498

Visualizations

Yellowing_Mechanism cluster_UV UV Exposure / Heat cluster_Polymer Coating Matrix UV UV Radiation (Curing & Environmental) Polymer TMCHA Polymer Chain + Photoinitiator UV->Polymer initiates Heat High Temperature Heat->Polymer accelerates degradation Radicals Free Radicals Generated Polymer->Radicals Oxidation Oxidation (Reaction with O₂) Radicals->Oxidation Chromophores Chromophore Formation (e.g., Conjugated Carbonyls) Oxidation->Chromophores Yellowing Visible Yellowing Chromophores->Yellowing causes

Caption: Simplified mechanism of UV- and heat-induced yellowing in acrylate coatings.

Troubleshooting_Workflow Start Yellowing Observed in TMCHA Coating Q_When When did yellowing occur? Start->Q_When Node_Immediate Immediately After Curing Q_When->Node_Immediate Immediately Node_Gradual Gradually Over Time Q_When->Node_Gradual Gradually Cause_PI Check Photoinitiator Type (Aromatic? Amine-based?) Node_Immediate->Cause_PI Cause_Cure Review Curing Conditions (UV dose too high?) Node_Immediate->Cause_Cure Cause_Stab Formulation Lacks UV Stabilizers (HALS/UVA) Node_Gradual->Cause_Stab Cause_Resin Consider Base Resin Stability & Antioxidant Package Node_Gradual->Cause_Resin Sol_PI Switch to non-yellowing PI (BAPO, α-hydroxy ketone) Cause_PI->Sol_PI Sol_Cure Optimize UV dose and filter out short wavelengths Cause_Cure->Sol_Cure Sol_Stab Add synergistic blend of HALS and UV Absorber Cause_Stab->Sol_Stab

Caption: A troubleshooting workflow for diagnosing the cause of yellowing.

Stabilizer_Logic cluster_stabilizers Protective Additives UV_Light Incident UV Light Polymer TMCHA Polymer Matrix UV_Light->Polymer Attacks UVA UV Absorber (UVA) UV_Light->UVA Absorbed Free_Radical Free Radical (R•) Polymer->Free_Radical Generates Degradation Degradation & Yellowing Free_Radical->Degradation Causes HALS HALS Free_Radical->HALS Scavenged

Caption: Logical relationship showing how UV Absorbers and HALS protect the polymer matrix.

References

effect of temperature on 3,3,5-Trimethylcyclohexyl acrylate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the polymerization of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA). Below are troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during experimentation, with a focus on the influence of temperature on polymerization kinetics.

Illustrative Data: Effect of Temperature on TMCHA Polymerization Kinetics

Due to the limited availability of specific kinetic data for the homopolymerization of 3,3,5-Trimethylcyclohexyl acrylate in publicly accessible literature, the following table presents illustrative data. This data is based on general principles of free-radical polymerization of cycloalkyl acrylates and is intended to demonstrate the expected trends as a function of temperature.

Table 1: Illustrative Kinetic Data for the Thermal Polymerization of this compound

Reaction Temperature (°C)Initiator (AIBN) Half-life (t½, hours)Time to Reach 90% Conversion (hours)Apparent Rate of Polymerization (Rp, mol L⁻¹ s⁻¹) (Illustrative)Resulting Polymer Glass Transition Temperature (Tg, °C) (Typical Range)
60~10~81.5 x 10⁻⁴115 - 125
70~2.5~34.0 x 10⁻⁴118 - 128
80~0.7~19.5 x 10⁻⁴120 - 130
90~0.2< 0.52.2 x 10⁻³122 - 132

Note: This data is hypothetical and for illustrative purposes only. Actual experimental results will vary based on specific reaction conditions such as initiator concentration, monomer purity, and solvent.

Experimental Protocols

A detailed methodology for a typical free-radical polymerization of this compound is provided below.

Protocol 1: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound (TMCHA), inhibitor removed

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as a thermal initiator

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Nitrogen or Argon gas (high purity)

  • Methanol (for precipitation)

Procedure:

  • Inhibitor Removal: If the monomer contains an inhibitor (like MEHQ), it should be removed by passing the monomer through a column of activated basic alumina.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is assembled and flame-dried to remove moisture.

  • Degassing: The desired amount of anhydrous toluene is added to the flask and purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1]

  • Monomer and Initiator Addition: The purified TMCHA monomer is added to the solvent. In a separate vial, the AIBN initiator is dissolved in a small amount of the reaction solvent and then added to the reaction flask.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70°C) under a positive pressure of inert gas.[1]

  • Monitoring: The progress of the polymerization can be monitored by periodically taking samples and analyzing the monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Termination: Once the desired conversion is achieved, the reaction is terminated by cooling the flask to room temperature and exposing the mixture to air.[1]

  • Polymer Isolation: The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration and dried in a vacuum oven until a constant weight is achieved.[1]

Troubleshooting Guides and FAQs

Issue 1: Polymerization Fails to Initiate or Shows a Significant Induction Period

Question: My polymerization of this compound is not starting, or there is a long delay before I observe any change in viscosity. What could be the cause?

Answer: Failure to initiate is a common issue in free-radical polymerization and can often be attributed to several factors:

  • Presence of Inhibitors: Commercial acrylate monomers are typically supplied with inhibitors to prevent premature polymerization during storage.[1] If the inhibitor is not effectively removed, it will scavenge the initial radicals generated by the initiator, thus preventing polymerization.

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals that do not efficiently propagate, leading to an induction period or complete inhibition.[1] Ensure thorough degassing of your reaction mixture.

  • Insufficient Initiator Concentration or Activity: The concentration of the initiator may be too low to overcome the effects of residual inhibitors and oxygen.[1] Additionally, the initiator itself may have degraded over time.

  • Low Reaction Temperature: Thermal initiators like AIBN have a temperature-dependent rate of decomposition.[2][3][4] If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively.[1] For AIBN, temperatures in the range of 65-80°C are generally effective.[3]

Issue 2: Low Monomer Conversion or Premature Termination

Question: My polymerization starts, but it stops at a low conversion, or the final polymer yield is lower than expected. How can I improve this?

Answer: Low monomer conversion can be a result of several factors that lead to the premature termination of growing polymer chains:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in polymerization kinetics. An inappropriate temperature can either lead to a slow reaction rate or favor side reactions that terminate the polymer chains.[1] While higher temperatures increase the initial rate, they can sometimes lead to lower final conversions due to increased rates of termination reactions.[5]

  • Initiator Burnout: At higher temperatures, the initiator may decompose too quickly, leading to a high initial concentration of radicals that terminate rapidly. Once the initiator is consumed, no new chains are initiated, and the polymerization stops.

  • Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can terminate a growing chain and initiate a new, smaller one. The bulky 3,3,5-trimethylcyclohexyl group may influence the likelihood of chain transfer to the polymer.

Issue 3: Inconsistent or Uncontrolled Polymerization Rate

Question: I am observing a very rapid, exothermic reaction that is difficult to control. What is happening and how can I manage it?

Answer: A rapid and highly exothermic polymerization is often due to the "gel effect" or "autoacceleration".

  • The Gel Effect: As the polymerization progresses, the viscosity of the reaction medium increases significantly. This increased viscosity hinders the diffusion of large polymer radicals, making it difficult for them to combine and terminate.[5] However, the smaller monomer molecules can still diffuse to the active radical sites. This leads to a decrease in the termination rate while the propagation rate remains high, resulting in a rapid increase in the overall polymerization rate and heat generation.[5]

  • Managing the Gel Effect:

    • Lowering the Reaction Temperature: Conducting the polymerization at a lower temperature will slow down the propagation rate and delay the onset of the gel effect.

    • Using a Solvent: Performing the polymerization in a solution helps to dissipate heat and can reduce the viscosity of the medium, thereby mitigating the gel effect.

    • Monomer Feed Strategy: A semi-batch process where the monomer is fed into the reactor over time can help to control the reaction rate and manage the exotherm.

Mandatory Visualization

PolymerizationKinetics cluster_temp Temperature Influence cluster_kinetics Polymerization Stages & Kinetics cluster_outcome Reaction Outcome Temp Reaction Temperature LowTemp Low Temperature (e.g., 60°C) HighTemp High Temperature (e.g., 90°C) Initiation Initiation (Radical Formation) LowTemp->Initiation Slow Initiator Decomposition Rate Polymerization Rate LowTemp->Rate Slower Rate MW Molecular Weight LowTemp->MW Higher MW (Potentially) HighTemp->Initiation Rapid Initiator Decomposition HighTemp->Rate Faster Rate HighTemp->MW Lower MW (Potentially) Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination (Chain Stoppage) Propagation->Termination Termination->MW Conversion Monomer Conversion Rate->Conversion

Caption: Logical workflow of temperature's effect on polymerization kinetics.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3,3,5-Trimethylcyclohexyl Acrylate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of monomers like 3,3,5-trimethylcyclohexyl acrylate (B77674) is critical as it directly impacts the characteristics and performance of the resulting polymers. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common analytical techniques for purity assessment. The information presented is supported by experimental data and detailed protocols to assist in selecting the most suitable method for your specific needs.

Data Presentation: Comparison of Analytical Methods

The choice of an analytical method for determining the purity of 3,3,5-trimethylcyclohexyl acrylate depends on several factors, including the volatility of the compound and its potential impurities, as well as the desired sensitivity and speed of analysis. Below is a summary of the key performance characteristics of GC-MS and HPLC with UV detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.
Sample Volatility Requires the analyte to be volatile or semi-volatile.Suitable for non-volatile and thermally sensitive compounds.[1]
Limit of Detection (LOD) Typically in the low parts-per-million (ppm) range.[1]Generally in the low to mid ppm range.[1][2]
Limit of Quantitation (LOQ) Typically in the mid to high ppm range.[1]Generally in the mid to high ppm range.[1][2]
Precision (RSD%) < 2%< 3%
Accuracy (Recovery %) 95-105%92-108%
Analysis Time ~20-30 minutes[1][3]~20 minutes[1]
Impurity Identification Excellent capability for identifying unknown volatile impurities through mass spectral library matching.Limited to chromophoric impurities; identification of unknown impurities is not straightforward.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity

This protocol is adapted from established methods for acrylate monomer analysis and is suitable for determining the purity of this compound and identifying volatile impurities.[3][4][5] The primary synthesis route for this compound is the esterification of 3,3,5-trimethylcyclohexanol (B90689) with acrylic acid, suggesting that potential impurities could include these unreacted starting materials.[6]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as acetone (B3395972) or ethyl acetate, to obtain a 2 mg/mL solution.[4]

  • Vortex the solution until the sample is completely dissolved.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is often used for good separation of acrylates.[3] A non-polar column like a 5% phenyl methyl siloxane can also be used.[7]

  • Injector Temperature: 250 °C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.[4]

    • Hold at 200 °C for 2 minutes.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 25:1.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with entries in the NIST mass spectral library.

High-Performance Liquid Chromatography (HPLC) Protocol

For non-volatile or thermally sensitive impurities, HPLC is a valuable alternative.[2][8]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

  • Purity is expressed as a weight percentage.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (NIST Library) detect->identify calculate Calculate Area % Purity integrate->calculate Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV gcms_adv Advantages: - High Resolution - Excellent for Volatiles - Definitive Impurity ID gcms_disadv Disadvantages: - Requires Volatility - Potential Thermal Degradation hplc_adv Advantages: - Suits Non-Volatiles - No Thermal Degradation Risk - Robust Quantitation hplc_disadv Disadvantages: - Lower Resolution for Some Analytes - Impurity ID is Challenging - Requires Chromophore start Purity Validation of This compound start->gcms_adv If impurities are volatile & thermally stable start->hplc_adv If impurities are non-volatile or thermally labile

References

A Comparative Analysis of the Mechanical Properties of Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Acrylate (B77674) Polymer Performance

Acrylate polymers are a versatile class of materials widely utilized in the medical, pharmaceutical, and research fields for applications ranging from drug delivery systems and medical adhesives to tissue engineering scaffolds and dental materials. Their popularity stems from their biocompatibility, optical clarity, and tunable mechanical properties. The selection of an appropriate acrylate polymer is critical to the performance and success of the final product, necessitating a thorough understanding of their mechanical characteristics.

This guide provides a comparative study of the mechanical properties of common acrylate polymers, supported by experimental data. It aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Mechanical Properties of Acrylate Polymers

The mechanical behavior of acrylate polymers is significantly influenced by the chemical structure of the monomer, particularly the alkyl ester group, as well as by factors such as polymerization technique and the presence of cross-linking agents. The following table summarizes key mechanical properties for several common acrylate polymers.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D Hardness
Poly(methyl methacrylate) (PMMA) 50 - 802.4 - 3.42 - 1085 - 95
Poly(ethyl methacrylate) (PEMA) 34 - 651.8 - 2.83 - 1575 - 85
Poly(butyl methacrylate) (PBMA) 7 - 200.6 - 1.2150 - 30050 - 60
Poly(ethyl acrylate) (PEA) 0.5 - 50.01 - 0.05> 500< 20
Poly(butyl acrylate) (PBA) 0.1 - 20.001 - 0.01> 1000< 10
Poly(2-hydroxyethyl acrylate) (PHEA) 0.1 - 10.005 - 0.02> 500< 15

Understanding the Structure-Property Relationship

The mechanical properties of acrylate polymers are intrinsically linked to the length of the alkyl ester side chain. A longer alkyl chain increases the free volume and mobility of the polymer chains, resulting in a lower glass transition temperature (Tg) and a more flexible, rubbery material. Conversely, shorter alkyl chains lead to more rigid polymers with higher tensile strength and modulus.

cluster_0 Monomer Structure cluster_1 Polymer Properties Short Alkyl Chain Short Alkyl Chain High Tg High Tg Short Alkyl Chain->High Tg Long Alkyl Chain Long Alkyl Chain Low Tg Low Tg Long Alkyl Chain->Low Tg Rigid Rigid High Tg->Rigid Flexible Flexible Low Tg->Flexible High Tensile Strength High Tensile Strength Rigid->High Tensile Strength Low Tensile Strength Low Tensile Strength Flexible->Low Tensile Strength Low Elongation Low Elongation High Tensile Strength->Low Elongation High Elongation High Elongation Low Tensile Strength->High Elongation Start Start Polymer Synthesis Polymer Synthesis Start->Polymer Synthesis Specimen Preparation Specimen Preparation Polymer Synthesis->Specimen Preparation Conditioning Conditioning Specimen Preparation->Conditioning Mechanical Testing Mechanical Testing Conditioning->Mechanical Testing Tensile Test (ASTM D638) Tensile Test (ASTM D638) Mechanical Testing->Tensile Test (ASTM D638) Flexural Test (ASTM D790) Flexural Test (ASTM D790) Mechanical Testing->Flexural Test (ASTM D790) Hardness Test (ASTM D2240) Hardness Test (ASTM D2240) Mechanical Testing->Hardness Test (ASTM D2240) Data Analysis Data Analysis Tensile Test (ASTM D638)->Data Analysis Flexural Test (ASTM D790)->Data Analysis Hardness Test (ASTM D2240)->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report End End Comparative Report->End

A Comparative Guide to the Performance of Cyclic Acrylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and advanced materials, cyclic acrylates are a critical class of monomers utilized in the formulation of high-performance polymers for a myriad of applications, including coatings, adhesives, and biomedical devices. Their unique cyclic structures impart a range of desirable properties to the resulting polymers. This guide provides an objective comparison of the performance of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA) against other common cyclic acrylates: isobornyl acrylate (IBOA), cyclohexyl acrylate (CHA), and dicyclopentanyl acrylate (DCPA). The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal monomer for their specific applications.

Key Performance Metrics: A Comparative Overview

The performance of a polymer is intrinsically linked to the properties of its constituent monomers. The following tables summarize the key quantitative data for TMCHA and its counterparts.

Monomer Properties
Property3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)Isobornyl Acrylate (IBOA)Cyclohexyl Acrylate (CHA)Dicyclopentanyl Acrylate (DCPA)
Viscosity (at 25°C, mPa·s) 6 - 10[1]~9[2]~57 - 17
Refractive Index (at 20°C) ~1.453~1.476[3][4][5][6]~1.460[7]~1.50
Surface Tension (dynes/cm) 27.3[1]Not AvailableNot AvailableNot Available
Homopolymer Properties
PropertyPoly(this compound)Poly(isobornyl Acrylate)Poly(cyclohexyl Acrylate)Poly(dicyclopentanyl Acrylate)
Glass Transition Temperature (Tg, °C) 29[1]96[8]~25[9][10]~120

In-Depth Performance Analysis

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial parameter that defines the upper service temperature of a polymer and relates to its hardness and mechanical properties. As evidenced by the data, polymers derived from these cyclic acrylates exhibit a wide range of Tg values. Dicyclopentanyl acrylate (DCPA) homopolymer possesses the highest Tg at approximately 120°C, indicating a very rigid and heat-resistant polymer network. Isobornyl acrylate (IBOA) also contributes to a high Tg of around 96°C.[8] In contrast, this compound (TMCHA) and cyclohexyl acrylate (CHA) result in polymers with significantly lower Tg values of 29°C and ~25°C, respectively, suggesting more flexible polymer chains.[1][9][10]

Viscosity

Monomer viscosity is a key factor in formulating coatings and inks, as it influences the ease of application and the amount of solvent required. TMCHA is noted for its low viscosity (6-10 mPa·s at 25°C), which is a desirable characteristic for developing high-solids or solvent-free formulations.[1][11] IBOA also exhibits a relatively low viscosity of approximately 9 mPa·s.[2] Dicyclopentanyl acrylate has a slightly wider viscosity range of 7-17 mPa·s. Lower viscosity monomers can act as effective reactive diluents, reducing the overall formulation viscosity without compromising the final cured properties.

Refractive Index

The refractive index of a monomer can be an important consideration in optical applications. Dicyclopentanyl acrylate has the highest refractive index among the compared monomers, at approximately 1.50. This is followed by isobornyl acrylate (~1.476), cyclohexyl acrylate (~1.460), and this compound (~1.453).[3][4][5][6][7]

Adhesion
Polymerization Kinetics

Cyclic acrylates readily undergo free-radical polymerization, often initiated by UV light or heat. The bulky cyclic groups can influence the polymerization rate. While detailed comparative kinetic data is sparse, the photopolymerization of acrylates is known to be a rapid process, often characterized by autoacceleration.[12][13][14][15] The specific structure of the cyclic group can sterically hinder the propagation step, potentially leading to slower reaction rates compared to linear acrylates.

Experimental Protocols

The following are summaries of standard methodologies for determining the key performance metrics discussed in this guide.

Glass Transition Temperature (Tg)

The glass transition temperature of the homopolymers can be determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 .[7][16][17][18][19]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere (e.g., nitrogen).[18][19] The heat flow to the sample is monitored relative to a reference. The Tg is identified as a step-change in the heat flow curve. To erase the thermal history, a preliminary heating and cooling cycle is often performed.[19]

Viscosity of Monomers

The kinematic viscosity of the liquid monomers can be measured using a calibrated glass capillary viscometer following ASTM D445 .[20][21][22][23][24] The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.

  • Procedure: The time taken for a fixed volume of the monomer to flow under gravity through the capillary of the viscometer is measured at a precise temperature (e.g., 25°C).[21][22] The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

Refractive Index of Monomers

The refractive index of the liquid monomers can be determined using a refractometer according to ASTM D1218 .[4][9][25][26][27]

  • Apparatus: Refractometer (e.g., Abbe refractometer).

  • Procedure: A small drop of the monomer is placed on the prism of the refractometer. The instrument measures the angle at which light is bent as it passes through the sample, from which the refractive index is calculated. The measurement is typically performed at a standard temperature, such as 20°C.[9]

Adhesion

A common method for assessing the adhesion of coatings prepared from these acrylates is the tape test, as described in ASTM D3359 .[2][10][28][29][30] For a more quantitative measure of adhesive strength in bonded joints, the apparent shear strength can be determined using a single-lap-joint specimen as per ASTM D1002 .[3][31][32][33][34]

  • Apparatus (ASTM D3359): Cutting tool with a series of parallel blades, pressure-sensitive tape.

  • Procedure (ASTM D3359, Method B - Cross-Cut): A lattice pattern is cut into the coating down to the substrate.[28][29] A specified pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is assessed by comparing the amount of coating removed to a standard scale.

  • Apparatus (ASTM D1002): Tensile testing machine.

  • Procedure (ASTM D1002): Two metal specimens are bonded together with the adhesive formulation in a single-lap joint configuration.[31][33] The assembly is then pulled to failure in a tensile testing machine, and the shear strength is calculated from the failure load and the bonded area.[33]

Visualizing Polymerization and Experimental Workflows

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the free-radical polymerization mechanism and a typical experimental workflow for material characterization.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 * Initiator Radical (I•) I2->I_rad Decomposition (Heat or UV) IM_rad Initiated Monomer (I-M•) I_rad->IM_rad Addition M Monomer (M) IM_rad_prop I-M• Polymer_rad Growing Polymer Radical (I-(M)n-M•) IM_rad_prop->Polymer_rad Chain Growth Mn n * Monomer (M) Polymer_rad1 I-(M)n-M• Dead_Polymer_comb Dead Polymer (Combination) Polymer_rad1->Dead_Polymer_comb Combination Dead_Polymer_disp1 Dead Polymer 1 Polymer_rad1->Dead_Polymer_disp1 Disproportionation Polymer_rad2 I-(M)m-M• Polymer_rad2->Dead_Polymer_comb Dead_Polymer_disp2 Dead Polymer 2 Polymer_rad2->Dead_Polymer_disp2

Caption: Free-Radical Polymerization Mechanism.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_coating Coating Formulation & Curing Monomer Cyclic Acrylate Monomer Polymerization Polymerization (Bulk or Solution) Monomer->Polymerization Viscometry Viscometry (ASTM D445) Determine Monomer Viscosity Monomer->Viscometry Refractometry Refractometry (ASTM D1218) Determine Monomer Refractive Index Monomer->Refractometry Initiator Initiator Initiator->Polymerization Purified_Polymer Purified Polymer Polymerization->Purified_Polymer Purification DSC DSC (ASTM D3418) Determine Tg Purified_Polymer->DSC Formulation Formulate Coating Purified_Polymer->Formulation Adhesion_Test Adhesion Testing (ASTM D3359 / D1002) Curing UV/Thermal Curing Formulation->Curing Coated_Substrate Coated Substrate Curing->Coated_Substrate Coated_Substrate->Adhesion_Test

Caption: Experimental Workflow for Cyclic Acrylate Performance Evaluation.

Conclusion

The selection of a cyclic acrylate monomer has a profound impact on the final properties of the resulting polymer.

  • This compound (TMCHA) offers a good balance of properties, including low viscosity, good adhesion to plastics, and contributes to polymer flexibility due to its relatively low Tg.

  • Isobornyl acrylate (IBOA) is a versatile monomer that provides a significant increase in the glass transition temperature, leading to harder and more thermally stable polymers, while maintaining good adhesion.

  • Cyclohexyl acrylate (CHA) results in polymers with low glass transition temperatures, making it suitable for applications requiring flexibility.

  • Dicyclopentanyl acrylate (DCPA) is the monomer of choice for applications demanding the highest thermal resistance and hardness, as evidenced by its very high Tg.

This guide provides a foundational comparison to assist in the material selection process. It is recommended that for specific applications, further targeted experimental validation be conducted to ascertain the optimal performance characteristics.

References

Confirming the Structure of Poly(3,3,5-Trimethylcyclohexyl Acrylate) via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for poly(3,3,5-trimethylcyclohexyl acrylate) against a similar polymer, poly(cyclohexyl acrylate). Detailed experimental protocols for polymer synthesis and NMR analysis are included to support researchers in confirming the structure of these materials.

Chemical Structures

The chemical structure of the repeating unit for poly(this compound) is presented below, alongside the structure of poly(cyclohexyl acrylate) for comparison. The key difference lies in the three methyl groups on the cyclohexyl ring of the target polymer.

Figure 1: Chemical Structures

  • A) Poly(this compound)

  • B) Poly(cyclohexyl acrylate)

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for poly(this compound) and the reported shifts for poly(cyclohexyl acrylate). These values are based on established chemical shift ranges for similar functional groups.[1][2][3][4] High-resolution NMR spectroscopy is a versatile and reliable technique for determining the microstructure of polymers.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Poly(this compound) Chemical Shift (δ, ppm) Poly(cyclohexyl acrylate) Chemical Shift (δ, ppm)
Polymer Backbone CH₂1.40 - 1.901.40 - 1.90
Polymer Backbone CH2.20 - 2.502.20 - 2.50
Cyclohexyl CH-O4.60 - 5.104.70 - 4.90
Cyclohexyl CH₂0.90 - 1.801.20 - 1.80
Cyclohexyl CH0.90 - 1.801.20 - 1.80
Gem-dimethyl CH₃0.85 - 0.95-
Single CH₃0.85 - 0.95-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Poly(this compound) Chemical Shift (δ, ppm) Poly(cyclohexyl acrylate) Chemical Shift (δ, ppm)
Carbonyl C=O174 - 176175
Polymer Backbone CH₂35 - 4235 - 42
Polymer Backbone CH41 - 4541 - 45
Cyclohexyl C-O72 - 7873
Cyclohexyl C-CH₃30 - 35-
Cyclohexyl C(CH₃)₂30 - 35-
Cyclohexyl CH₂23 - 4823 - 32
Gem-dimethyl CH₃25 - 30-
Single CH₃22 - 25-

Experimental Protocols

A detailed methodology for the synthesis of poly(this compound) and its subsequent NMR analysis is provided below.

3.1. Synthesis of Poly(this compound) via Free Radical Polymerization

  • Monomer Preparation: 3,3,5-Trimethylcyclohexyl acrylate (B77674) monomer is purified by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, add the purified monomer (e.g., 5.0 g, 25.5 mmol).

  • Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.042 g, 0.255 mmol, 1 mol% relative to the monomer).

  • Solvent: Add a suitable solvent such as toluene (B28343) (e.g., 10 mL).

  • Polymerization: The flask is subjected to three freeze-pump-thaw cycles to remove oxygen. The reaction mixture is then heated to a specific temperature (e.g., 70 °C) and stirred for a set time (e.g., 24 hours).

  • Purification: The resulting polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Isolation: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

3.2. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 20-30 mg of the dried polymer in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz). Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

Workflow Visualization

The following diagram illustrates the overall workflow from the monomer to the final NMR analysis.

G Experimental Workflow for NMR Analysis of Poly(this compound) cluster_synthesis Polymer Synthesis cluster_analysis NMR Analysis Monomer 3,3,5-Trimethylcyclohexyl Acrylate Monomer Polymerization Free Radical Polymerization (Toluene, 70°C) Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Dissolution Dissolution in CDCl₃ Drying->Dissolution H_NMR ¹H NMR Spectroscopy Dissolution->H_NMR C_NMR ¹³C NMR Spectroscopy Dissolution->C_NMR Data_Analysis Spectral Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: Workflow from monomer to NMR-based structural confirmation.

References

Cross-Validation of Analytical Methods for Acrylate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of acrylate (B77674) monomers, with a focus on method validation and performance.

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and materials. Method validation is a key process to confirm that the analytical procedure is suitable for its intended purpose. This involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Cross-validation between different analytical techniques provides a higher level of assurance in the reliability of the analytical data.

Comparative Analysis of GC-MS and HPLC Methods

Both GC-MS and HPLC are powerful techniques for the separation and quantification of chemical compounds. The choice between them often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like many acrylate monomers.[1] GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while MS provides identification and quantification based on the mass-to-charge ratio of the ionized molecules. Headspace analysis coupled with GC-MS is a common approach for determining residual monomers in various matrices.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.[1] Separation is achieved based on the analyte's affinity for the stationary and mobile phases. Diode-Array Detection (DAD) is a common detector used in HPLC for the analysis of acrylates.[1] For some acrylates, HPLC can be advantageous as it avoids potential thermal degradation or polymerization that can occur at the high temperatures used in GC.[1]

Quantitative Data Summary

The following table summarizes the performance parameters of GC-MS and HPLC methods for the analysis of various acrylate compounds as reported in the literature. This data provides a benchmark for what can be expected when developing and validating analytical methods for similar compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Analyte(s) Acrylic Acid, Ethyl Acrylate, 12 Acrylate Compounds12 Acrylate Compounds, Methyl Methacrylate, Isopropyl Methacrylate
Linearity (R²) > 0.99[2][3]> 0.999[1][4]
Limit of Detection (LOD) 0.001% w/w (Ethyl Acrylate)[5], 0.06-0.17 mg/L (Acrylic Acid)[2][3], 0.009-0.666 mg/L (12 Acrylates)[6]0.03-0.08 mg/kg[1], 0.03-0.05 mg/L[4]
Limit of Quantitation (LOQ) 0.003% w/w (Ethyl Acrylate)[5], 0.18-0.52 mg/L (Acrylic Acid)[2][3]Not explicitly stated in the provided results.
Accuracy (Recovery) 90.97-111.93%[2][3], >85%[5], 81.2%[6]85.4-110.7%[1], 88.6-105.3%[4]
Precision (RSD%) 0.12-9.61%[2][3], <10%[5], <5.15%[6]1.6-5.2%[1], 1.7-4.1%[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for GC-MS and HPLC analysis of acrylates, based on published methods.

1. GC-MS Method for Acrylic Acid Analysis [3]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace analyzer.

  • Sample Preparation: Samples are prepared and placed in headspace vials. Sonication and syringe filtering are performed before analysis.[2][3]

  • GC Conditions:

    • Column: HP-INNOWAX (30m × 0.25mm × 0.50μm) is a suitable column for such analyses.[6]

    • Carrier Gas: Helium at a flow rate of 1.3 mL/min.[3]

    • Oven Temperature Program: Initial temperature of 70°C for 1 min, then ramped to 260°C at 20°C/min and held for 5 min.[3]

    • Injection Mode: Splitless.[6]

  • MS Conditions:

    • Transfer Line Temperature: 250°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Analyzer Temperature: 150°C.[3]

    • Target and Qualifying Ions: Specific ions are monitored for the analyte and internal standard for quantification. For acrylic acid, the target ion is m/z 72, with qualifying ions at m/z 72 and m/z 55.[3]

2. HPLC Method for Acrylate Compounds Analysis [1]

  • Instrumentation: High-performance liquid chromatograph with a Diode Array Detector (DAD).

  • Sample Preparation: Plastic food contact material samples were extracted by sonication with methanol.[1]

  • HPLC Conditions:

    • Column: ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm).[1]

    • Mobile Phase: A gradient of water and acetonitrile.[1]

    • Flow Rate: Not explicitly stated.

    • Column Temperature: Not explicitly stated.

    • Detection: Diode Array Detector (DAD), with monitoring at a specific wavelength appropriate for the acrylate being analyzed.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Conclusion Method_A Develop & Validate Method A (e.g., GC-MS) Sample_Selection Select Representative Test Samples Method_A->Sample_Selection Method_B Develop & Validate Method B (e.g., HPLC) Method_B->Sample_Selection Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Data_Comparison Compare Results from Method A and Method B Analysis_A->Data_Comparison Analysis_B->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Draw Conclusion on Method Equivalency Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to 3,3,5-Trimethylcyclohexyl Acrylate in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,3,5-Trimethylcyclohexyl Acrylate's Performance Against Key Alternatives in Coatings and Dental Composites.

This guide provides a technical benchmark of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), a monofunctional acrylic monomer recognized for its unique performance characteristics. In the following sections, we will objectively compare its properties and performance with established alternatives in two key application areas: UV-curable coatings and dental composites. The information presented is supported by available experimental data to aid in material selection and formulation development.

Section 1: Performance in UV-Curable Coatings

In the realm of UV-curable coatings, TMCHA is valued for its contribution to hardness, weatherability, and low shrinkage.[1] A primary alternative for achieving similar properties is Isobornyl acrylate (IBOA). While direct comparative studies are limited, data from sealant formulations, which share similar monomer chemistry, provide valuable insights into their relative performance.

Comparative Performance Data: TMCHA vs. Alternatives in a Sealant Formulation

The following table summarizes the performance of TMCHA in comparison to Isobornyl acrylate (IBOA) and Octyldecyl acrylate (ODA) in a UV-curable sealant formulation. This data provides a useful proxy for their expected behavior in coating applications.

PropertyTMCHAIBOAODATest Method
Viscosity at 25°C (cps) 340680115Rotational Viscometer
Volumetric Shrinkage (%) LowLowLowPycnometer/Dilatometer
Shore D Hardness HighHigherLowerDurometer
Flexural Modulus ImprovedImproved-Three-Point Bending
Heat Distortion Temperature ModerateModerate-DMA/TMA

Source: Adapted from a study on UV/Peroxide Dual Cure Sealants.[2]

Key Observations:

  • Viscosity: TMCHA exhibits a significantly lower viscosity than IBOA, which can be advantageous for formulating coatings with higher solids content and better flow characteristics.[2]

  • Hardness: Both TMCHA and IBOA contribute to high hardness in the cured formulation, with IBOA showing slightly higher hardness.[2]

  • Flexural Properties: The cyclic structures of both TMCHA and IBOA lead to improved flexural modulus compared to linear acrylates.[2]

  • Shrinkage: Formulations containing monofunctional acrylates like TMCHA and IBOA generally exhibit low shrinkage due to lower crosslink density compared to multifunctional monomers.[2]

Section 2: Application in Dental Composites: A Comparative Overview

While the dental industry predominantly utilizes methacrylate-based monomers like Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) for their biocompatibility and mechanical properties, a theoretical comparison with an acrylate like TMCHA can highlight fundamental differences in polymer chemistry that are relevant to material performance.[3][4] It is important to note that TMCHA is not a standard monomer in commercial dental composites.

General Comparison: Acrylates vs. Methacrylates in Dental Resins
PropertyAcrylates (e.g., TMCHA)Methacrylates (e.g., Bis-GMA/TEGDMA)
Cure Speed FasterSlower
Polymerization Shrinkage Generally higherGenerally lower
Mechanical Properties Can offer a good balance of hardness and toughnessHigh strength and modulus are achievable
Biocompatibility Can have higher skin sensitization potentialGenerally considered more biocompatible for dental use
Water Sorption Dependent on the specific monomer structureCan be a concern, especially with TEGDMA[3]

Note: This is a generalized comparison. The specific properties of a dental composite are highly dependent on the complete formulation, including the type and loading of fillers.

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of monomers in UV-curable coatings and dental composites.

Evaluation of UV-Curable Coatings

Objective: To assess the physical and mechanical properties of a UV-cured coating.

Materials:

  • Substrate (e.g., steel panels, aluminum panels, or glass plates)

  • UV-curable formulation containing the monomer of interest

  • Photoinitiator

  • Film applicator (e.g., #5 wound wire bar)

  • UV curing system (e.g., mercury vapor lamp or UV-LED)

  • Relevant testing equipment (durometer, pendulum hardness tester, cross-hatch adhesion tester, etc.)

Procedure:

  • Formulation Preparation: Prepare the UV-curable formulation by mixing the monomer, oligomers, and photoinitiator in the desired ratios.

  • Coating Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 0.005 inches).[5]

  • UV Curing: Expose the coated substrate to a controlled dose of UV radiation. The energy density should be monitored and kept consistent for comparative studies.

  • Performance Testing:

    • Hardness: Measure the Shore D hardness using a durometer according to ASTM D2240.

    • Pendulum Hardness: Evaluate the König pendulum hardness to assess surface hardness.

    • Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359 to evaluate the coating's adhesion to the substrate.

    • Weatherability (Accelerated): Expose coated panels in a UV weathering test chamber according to ASTM G154.[1][6][7][8] Periodically evaluate for changes in gloss, color, and signs of degradation like cracking or blistering.[6]

Evaluation of Dental Composite Properties

Objective: To determine the polymerization shrinkage and degree of conversion of an experimental dental composite.

Materials:

  • Experimental dental resin formulation

  • Dental curing light

  • Gas Pycnometer or a system based on Archimedes' principle

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure for Polymerization Shrinkage (Gas Pycnometer Method): [9]

  • Place an uncured sample of the dental composite in the pycnometer to measure its initial volume.

  • Light-cure the sample according to the manufacturer's instructions.

  • After a specified time (e.g., 15 minutes), re-measure the volume of the cured sample in the pycnometer.[9]

  • Calculate the volumetric shrinkage based on the change in volume.[9][10]

Procedure for Degree of Conversion (FTIR-ATR Method): [11][12]

  • Record the FTIR spectrum of the uncured dental composite paste, paying close attention to the absorbance peak of the aliphatic C=C bond (around 1638 cm⁻¹).

  • Light-cure the sample directly on the ATR crystal.

  • Record the FTIR spectrum of the cured sample.

  • Use an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) that does not change during polymerization.

  • Calculate the degree of conversion (DC%) by comparing the ratio of the aliphatic to aromatic peak heights before and after curing.[11]

Section 4: Visualizing the Chemistry: Synthesis and Polymerization

The following diagrams illustrate the fundamental chemical processes involved in the synthesis and polymerization of this compound.

Synthesis_of_TMCHA 3_3_5_Trimethylcyclohexanol 3,3,5-Trimethyl- cyclohexanol TMCHA 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) 3_3_5_Trimethylcyclohexanol->TMCHA Acrylic_Acid Acrylic Acid Acrylic_Acid->TMCHA process Esterification (Acid Catalyst, Heat) Water Water

Caption: Synthesis of this compound via esterification.

Free_Radical_Polymerization Initiation Initiation (UV Light + Photoinitiator -> Free Radicals) Propagation Propagation (Radical attacks TMCHA monomer, chain grows) Initiation->Propagation Propagation->Propagation repeats Termination Termination (Two growing chains combine or disproportionate) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Workflow for the free-radical polymerization of TMCHA.

References

A Comparative Guide to the Thermal Analysis of Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of polymer science and material development, a comprehensive understanding of the thermal properties of polymers is crucial for their application in various industries, including pharmaceuticals, coatings, and adhesives. This guide provides a comparative thermal analysis of several common acrylate (B77674) polymers utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective of this guide is to offer researchers, scientists, and drug development professionals a clear comparison of the thermal stability and transitional behavior of these polymers, supported by experimental data and detailed methodologies.

Comparative Thermal Analysis Data

The thermal behavior of acrylate polymers, particularly their glass transition temperature (Tg) and decomposition characteristics, significantly influences their performance, including flexibility, stability, and processing conditions. The following tables summarize key quantitative data obtained from TGA and DSC analyses of various poly(alkyl acrylates).

Table 1: DSC Data for Acrylate Polymers

PolymerAlkyl GroupGlass Transition Temperature (Tg) (°C)
Poly(methyl acrylate) (PMA)Methyl~10
Poly(ethyl acrylate) (PEA)Ethyl-8 to -24[1]
Poly(n-butyl acrylate) (PBA)n-Butyl-54 to -45[2]
Poly(tert-butyl acrylate) (PtBA)tert-Butyl35 - 38[3]
Poly(isooctyl acrylate) (PIOA)Isooctyl-50 to -70[2]
Poly(2-ethylhexyl acrylate) (P2EHA)2-Ethylhexyl-65[2]
Poly(methyl methacrylate) (PMMA)Methyl~105 - 109.3[4][5]

Note: The glass transition temperature can be influenced by factors such as molecular weight and the specific measurement technique used.[1]

Table 2: TGA Data for Acrylate Polymers

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
Poly(methyl methacrylate) (PMMA)~250369.69[5][6]
Poly(ethyl acrylate) (PEA)>300Not explicitly found
Poly(n-butyl acrylate) (PBA)220 - 290[2]~400[2]
Poly(tert-butyl acrylate) (PtBA)Onset at 160 and 310Decomposition starts by elimination of C₄H₈[1]
Poly(isooctyl acrylate) (PIOA)~250[2]Not explicitly found
Poly(2-ethylhexyl acrylate) (P2EHA)~250[2]Two main stages, peaking around 370 and 430[2]

Experimental Protocols

The data presented in this guide are typically obtained through standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of polymers by measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[1]

  • Instrumentation: A TGA instrument consists of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[7]

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.[7][8] The sample should be free of impurities and handled carefully to avoid contamination.[8]

  • Instrument Setup: The instrument is calibrated using standard reference materials.[8] The desired temperature program, including the heating rate (e.g., 10°C/min or 20°C/min), is set.[9]

  • Procedure: The crucible with the sample is placed in the TGA furnace.[8] The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min).[1] The instrument continuously records the sample's weight as a function of temperature.[1]

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates, which are identified from the derivative of the TGA curve (DTG).[2]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg).[1]

  • Instrumentation: A differential scanning calorimeter equipped with a furnace, temperature sensors, and a data acquisition system is used.[2]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[2][10] An empty sealed pan serves as a reference.[2]

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.[2]

  • Procedure: A heat-cool-heat cycle is commonly used. The sample is first heated to a temperature above its expected transitions to erase its previous thermal history.[2] It is then cooled and subsequently reheated at a constant rate (e.g., 10°C/min). The data from the second heating scan is typically used for analysis.[2] The heat flow to the sample is measured relative to the reference pan as a function of temperature.[2]

  • Data Analysis: The resulting DSC thermogram, which plots heat flow versus temperature, is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline.[2]

Thermal Degradation Pathway of Acrylate Polymers

The thermal degradation of polyacrylates can proceed through several mechanisms, including random main-chain scission and side-chain reactions.[11] The specific pathway and resulting degradation products are influenced by the structure of the alkyl ester group.

G General Thermal Degradation Pathways of Acrylate Polymers Polyacrylate Poly(alkyl acrylate) MainChain Random Main-Chain Scission Polyacrylate->MainChain SideChain Side-Chain Ester Decomposition Polyacrylate->SideChain Heat Thermal Energy (Heat) Heat->Polyacrylate Initiates Degradation Monomer Monomer MainChain->Monomer Dimer Dimer MainChain->Dimer Trimer Trimer MainChain->Trimer Olefin Olefin SideChain->Olefin Alcohol Alcohol SideChain->Alcohol Aldehyde Aldehyde SideChain->Aldehyde

Caption: General degradation pathways of acrylate polymers under thermal stress.

This guide provides a foundational comparison of the thermal properties of common acrylate polymers and the standard methodologies for their analysis. For more detailed investigations, consulting primary literature is recommended, as factors like molecular weight, polymer tacticity, and specific experimental conditions can significantly impact the observed thermal behavior.[1]

References

Assessing the Biocompatibility of 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical step in the innovation of medical devices and therapeutic systems. The biocompatibility of a material—its ability to perform with an appropriate host response in a specific application—is a primary determinant of clinical success. This guide provides a framework for assessing the biocompatibility of a novel polymer, 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), by comparing it against established biomedical polymers.

Currently, there is a lack of direct, publicly available experimental data on the biocompatibility of TMCHA polymers. Therefore, this guide serves a dual purpose: to outline the standardized methodologies for evaluating the biocompatibility of a new polymer and to provide a comparative analysis based on the known properties of similar acrylate polymers and commonly used biomaterials. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices and is the foundation for the experimental protocols described herein.[1][2][3]

A Framework for Biocompatibility Assessment

The biocompatibility of a medical device is evaluated through a series of tests outlined in the ISO 10993 standards.[1][2] The specific tests required depend on the nature and duration of the device's contact with the body. For a new polymer like TMCHA, a foundational assessment would typically include in vitro cytotoxicity, hemocompatibility, and sensitization assays.

Comparative Landscape: TMCHA Polymers vs. Established Biomaterials

To provide context for the potential biocompatibility of TMCHA polymers, it is useful to compare them against well-characterized polymers widely used in biomedical applications: Polydimethylsiloxane (PDMS), Poly(methyl methacrylate) (PMMA), and Polyurethane (PU).

Polydimethylsiloxane (PDMS) is a silicone-based elastomer known for its excellent biocompatibility, flexibility, and gas permeability.[4][5][6][7][8] It is widely used in microfluidics, catheters, and as a coating for medical implants.[5][6]

Poly(methyl methacrylate) (PMMA) , an acrylic polymer, is valued for its optical clarity, rigidity, and biocompatibility.[9][10][11][12] It has a long history of use in intraocular lenses, bone cements, and dental prosthetics.[11][12][13]

Polyurethane (PU) offers a broad range of mechanical properties, from soft elastomers to rigid plastics, and generally exhibits good biocompatibility.[14][15][16][17][18] Its versatility makes it suitable for applications such as catheters, wound dressings, and cardiovascular devices.[15][16][18]

The following tables summarize the typical biocompatibility profiles of these benchmark polymers and present a predictive assessment for TMCHA polymers, based on the general behavior of acrylate-based materials.

Table 1: Comparative Biocompatibility Profiles of Selected Polymers

TestPolydimethylsiloxane (PDMS)Poly(methyl methacrylate) (PMMA)Polyurethane (PU)3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) Polymer (Predictive)
In Vitro Cytotoxicity (ISO 10993-5) Generally non-cytotoxicGenerally non-cytotoxic, but residual monomer can be a concernGenerally non-cytotoxic, but additives can leach and cause toxicityLikely non-cytotoxic, but dependent on complete polymerization and purity
Hemocompatibility (ISO 10993-4) Generally good, low platelet adhesionVariable, can activate platelets and coagulationVariable, surface modifications often required to improve blood compatibilityUnknown, likely to require surface modification for blood-contacting applications
Sensitization (ISO 10993-10) Non-sensitizingGenerally non-sensitizingGenerally non-sensitizing, though some isocyanates used in synthesis can be sensitizersPotential for sensitization if residual monomer is present

Experimental Protocols

A rigorous and standardized approach to biocompatibility testing is essential for the reliable evaluation of new materials. The following are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity: Elution Test (ISO 10993-5)

This test assesses whether a material releases substances that are toxic to cells in culture.[19][20][21][22][23]

  • Sample Preparation: The TMCHA polymer is prepared according to standardized surface area to volume ratios and sterilized.

  • Extraction: The polymer is incubated in a cell culture medium at 37°C for a specified duration (e.g., 24-72 hours) to create an extract.

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured to near confluency.

  • Exposure: The culture medium on the cells is replaced with the polymer extract.

  • Incubation: The cells are incubated with the extract for a defined period (e.g., 48 hours).

  • Assessment: Cell viability is assessed qualitatively (microscopic observation of cell morphology) and quantitatively (e.g., MTT assay, which measures metabolic activity). A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[21]

Hemocompatibility: In Vitro Hemolysis Assay (ISO 10993-4)

This assay determines the extent to which a material can damage red blood cells.[24][25][26][27]

  • Sample Preparation: The TMCHA polymer is prepared and sterilized.

  • Blood Collection: Fresh human blood is collected with an anticoagulant.

  • Incubation: The polymer is incubated with diluted blood at 37°C for a specified time.

  • Centrifugation: The samples are centrifuged to pellet intact red blood cells.

  • Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to positive (water) and negative (saline) controls. A hemolysis rate below 2% is often considered non-hemolytic.[24]

Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This in vivo test evaluates the potential of a material to cause an allergic skin reaction.[28][29][30][31]

  • Induction Phase: Guinea pigs are initially exposed to extracts of the TMCHA polymer through intradermal injections and topical application to induce a potential immune response.

  • Challenge Phase: After a rest period, the animals are challenged with a topical application of the polymer extract at a different site.

  • Observation: The challenge sites are observed for signs of a skin reaction (redness and swelling) at 24 and 48 hours after the challenge.

  • Scoring: The severity of the skin reactions is scored, and the incidence of sensitization in the test group is compared to a control group.

Visualizing Biocompatibility Assessment and Cellular Response

To further clarify the processes involved in biocompatibility assessment, the following diagrams illustrate a typical workflow and a simplified cellular response to a cytotoxic material.

Biocompatibility_Workflow cluster_planning Phase 1: Planning cluster_testing Phase 2: Testing cluster_evaluation Phase 3: Evaluation material_char Material Characterization (ISO 10993-18) risk_analysis Risk Analysis (ISO 14971) material_char->risk_analysis Input test_plan Biological Evaluation Plan (ISO 10993-1) risk_analysis->test_plan Defines Scope cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) test_plan->cytotoxicity sensitization Sensitization (ISO 10993-10) test_plan->sensitization hemocompatibility Hemocompatibility (ISO 10993-4) test_plan->hemocompatibility other_tests Other Endpoint Tests (e.g., Implantation) test_plan->other_tests data_analysis Data Analysis cytotoxicity->data_analysis sensitization->data_analysis hemocompatibility->data_analysis other_tests->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment report Final Report risk_assessment->report

Biocompatibility Testing Workflow

Cytotoxicity_Pathway cluster_material Material Interaction cluster_cell Cellular Response cluster_outcome Outcome leachable Leachable Substance cell_membrane Cell Membrane Interaction leachable->cell_membrane stress Oxidative Stress cell_membrane->stress Signal Transduction mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis/Necrosis mitochondria->apoptosis Release of Cytochrome c cell_death Cell Death apoptosis->cell_death

Simplified Cytotoxic Response Pathway

Conclusion

The biocompatibility of this compound polymers is a critical parameter that will determine their suitability for biomedical applications. While direct experimental data is not yet available, a comprehensive assessment can be conducted following the well-established guidelines of the ISO 10993 standards. Based on the general properties of acrylate polymers, it is predicted that TMCHA polymers, when fully polymerized and free of residual monomers, will likely exhibit low cytotoxicity. However, their hemocompatibility and sensitization potential will require thorough investigation. By following the detailed experimental protocols outlined in this guide and comparing the results to the performance of established biomaterials like PDMS, PMMA, and PU, researchers and developers can make informed decisions about the potential of TMCHA polymers in the advancement of medical technology.

References

A Comparative Guide to 3,3,5-Trimethylcyclohexyl Acrylate for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring high-performance polymers, the choice of monomer is critical in tailoring the final properties of the material. This guide provides a comparative analysis of 3,3,5-Trimethylcyclohexyl acrylate (B77674) (TMCHA), a cycloaliphatic acrylate monomer, with a common alternative, Isobornyl acrylate (IBOA). This comparison is based on available data from peer-reviewed studies and technical literature, offering insights into their performance characteristics and potential applications.

Performance Characteristics: 3,3,5-Trimethylcyclohexyl Acrylate vs. Isobornyl Acrylate

Both TMCHA and IBOA are known for imparting rigidity and thermal stability to polymer structures due to their bulky, cyclic nature.[1] These characteristics are highly desirable in applications requiring durability, hardness, and heat resistance.[2]

This compound (TMCHA) is recognized for its ability to produce polymers with a high glass transition temperature (Tg), low shrinkage, and good adhesion to various substrates.[1] Its bulky trimethylcyclohexyl group contributes to the hardness and thermal stability of the resulting polymer.[1] Patents have highlighted the use of TMCHA in copolymers, such as with methyl methacrylate, to create materials with high heat resistance, low moisture uptake, and excellent optical clarity, making them suitable for electronic components and automotive lenses.[3]

Isobornyl acrylate (IBOA) is another monofunctional reactive diluent that enhances the glass transition temperature of polymers. Its bicyclic structure provides a unique combination of hardness, flexibility, and impact resistance. IBOA is frequently used in coatings, inks, and adhesives where thermal resistance and adhesion to challenging substrates like polyolefins are required.[2]

The following table summarizes the key performance indicators for polymers synthesized with TMCHA and IBOA, based on data extracted from various sources. It is important to note that a direct, side-by-side comparative study under identical conditions was not available in the peer-reviewed literature. Therefore, the presented data is a composite from different studies and should be interpreted as indicative rather than absolute.

PropertyPoly(this compound) Homopolymer/CopolymerPoly(Isobornyl acrylate) Homopolymer/CopolymerSignificance in Polymer Performance
Glass Transition Temperature (Tg) High (contributes to heat resistance)[1][3]High (Tg of homopolymer is approximately 94°C)[4]A higher Tg indicates better dimensional stability and stiffness at elevated temperatures.
Mechanical Properties Provides a good balance of hardness and toughness.[1] Copolymers with ethylhexyl acrylate show a 50% increase in tensile strength.[1]Imparts hardness, resiliency, flexibility, and impact resistance.Crucial for applications requiring durability and resistance to deformation.
Thermal Stability Copolymers show an increased decomposition onset from 180°C to 220°C.[1]Copolymers exhibit enhanced thermal stability with increasing IBOA content.[4]Determines the maximum service temperature and processing conditions of the polymer.
Adhesion Promotes adhesion to plastic and metal substrates.[1]Provides increased adhesion to polyolefins.Essential for coatings, adhesives, and composite materials.
Shrinkage Low shrinkage during polymerization.[1]Low shrinkage.[5]Important for applications requiring high precision and dimensional stability, such as in 3D printing and precision optics.
Water Resistance The hydrophobic nature of the cyclohexyl ring provides good hydrolysis resistance.[1]Offers improved water resistance.[5]Critical for materials exposed to humid environments or aqueous solutions.

Experimental Protocols

To provide a framework for researchers, a detailed methodology for a key experiment—the synthesis and characterization of acrylate copolymers—is outlined below. This protocol is a composite based on typical procedures reported in the literature for free-radical polymerization of acrylate monomers.[6]

Synthesis of Acrylate Copolymers via Free-Radical Polymerization

Materials:

  • Monomers: this compound (TMCHA) or Isobornyl acrylate (IBOA), and a comonomer (e.g., n-butyl acrylate).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Toluene or another suitable organic solvent.

  • Nitrogen gas for purging.

Procedure:

  • The desired molar ratios of the acrylate monomers (e.g., TMCHA and n-butyl acrylate) are dissolved in the solvent within a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator (AIBN) is added to the reaction mixture.

  • The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70-80°C) to initiate the polymerization.

  • The reaction is allowed to proceed for a set duration (e.g., 4-24 hours) under a nitrogen atmosphere with continuous stirring.

  • After the reaction, the polymer is precipitated by pouring the solution into a non-solvent, such as methanol.

  • The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomers and initiator residues, and dried in a vacuum oven until a constant weight is achieved.

Characterization of Polymer Properties
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC). The sample is typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA), where the sample is heated at a specific rate (e.g., 10°C/min) in an inert atmosphere to determine the onset of decomposition.

  • Mechanical Properties: Evaluated using Dynamic Mechanical Analysis (DMA) to measure storage modulus, loss modulus, and tan delta as a function of temperature. Tensile testing can also be performed on polymer films to determine tensile strength and elongation at break.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating these monomers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical hierarchy for material selection.

ExperimentalWorkflow cluster_prep Monomer Preparation cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomer_A 3,3,5-Trimethylcyclohexyl acrylate (TMCHA) Polymerization Free-Radical Polymerization Monomer_A->Polymerization Monomer_B Alternative Acrylate (e.g., IBOA) Monomer_B->Polymerization Comonomer Comonomer (e.g., n-butyl acrylate) Comonomer->Polymerization GPC GPC (Molecular Weight) Polymerization->GPC DSC DSC (Glass Transition Temp.) Polymerization->DSC TGA TGA (Thermal Stability) Polymerization->TGA DMA DMA (Mechanical Properties) Polymerization->DMA Comparison Comparative Analysis of Performance Metrics GPC->Comparison DSC->Comparison TGA->Comparison DMA->Comparison

Caption: Experimental workflow for the synthesis and comparative characterization of acrylate polymers.

LogicalRelationship cluster_req Application Needs cluster_metrics Performance Evaluation cluster_monomers Candidate Monomers Application Target Application Requirements High_Temp High-Temperature Stability Application->High_Temp Mechanical Mechanical Robustness Application->Mechanical Optical Optical Clarity Application->Optical Adhesion_req Substrate Adhesion Application->Adhesion_req Performance Key Performance Metrics Tg_metric High Glass Transition Temp. Performance->Tg_metric Strength_metric Tensile Strength & Hardness Performance->Strength_metric Thermal_metric Thermal Decomposition Temp. Performance->Thermal_metric Adhesion_metric Adhesion Strength Performance->Adhesion_metric Monomer Monomer Selection TMCHA 3,3,5-Trimethylcyclohexyl acrylate (TMCHA) Monomer->TMCHA IBOA Isobornyl Acrylate (IBOA) Monomer->IBOA Other Other Acrylates Monomer->Other High_Temp->Tg_metric High_Temp->Thermal_metric Mechanical->Strength_metric Adhesion_req->Adhesion_metric Tg_metric->Monomer Strength_metric->Monomer Thermal_metric->Monomer Adhesion_metric->Monomer

Caption: Logical relationship for selecting a cycloaliphatic acrylate based on application requirements.

References

Safety Operating Guide

Safe Disposal of 3,3,5-Trimethylcyclohexyl Acrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,3,5-Trimethylcyclohexyl acrylate (B77674), a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

3,3,5-Trimethylcyclohexyl acrylate is classified as a substance that can cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is essential.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat or impervious clothing
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a respirator may be necessary.

Data sourced from multiple safety data sheets.

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are recycling or incineration at a licensed hazardous waste facility. Landfill disposal may be an option for empty, properly cleaned containers.

1. Unused or Waste Product:

  • Collection: Collect the waste chemical in a suitable, properly labeled, and securely closed container.[2][3] The container should be stored in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • Professional Disposal: Arrange for the collected waste to be disposed of by a licensed hazardous waste disposal company.[2] Inform the disposal company of the chemical's identity and associated hazards.

  • Incineration: A preferred method of disposal is chemical incineration, equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[1]

  • Recycling: If possible, the chemical may be recycled.[1] This should be done in accordance with local, state, and federal regulations.

2. Spills and Contaminated Materials:

  • Immediate Action: In the event of a spill, evacuate the area and ensure adequate ventilation.[2][3] Remove all sources of ignition.[1][2]

  • Containment: For small spills, absorb the material with an inert absorbent, such as dry sand or earth.[1] For larger spills, create a dike to prevent it from entering drains or waterways.[4]

  • Collection: Carefully collect the absorbed material and any contaminated soil or other materials into a sealed container for hazardous waste.[2][3] Use spark-proof tools for collection.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2][3]

  • Disposal: Dispose of the container with the absorbed spill material as hazardous waste, following the same procedure as for unused product.

3. Empty Containers:

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and treated as hazardous waste.

  • Disposal of Rinsed Containers: Once thoroughly cleaned and free of any liquid residue, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with local regulations.[2] Combustible packaging materials may be incinerated.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 3,3,5-Trimethylcyclohexyl acrylate for Disposal waste_type Identify Waste Type start->waste_type unused_product Unused or Waste Product waste_type->unused_product Unused Product spill_material Spill or Contaminated Material waste_type->spill_material Spill/Contaminated empty_container Empty Container waste_type->empty_container Empty Container collect_waste Collect in a Labeled, Sealed Container unused_product->collect_waste absorb_spill Absorb with Inert Material spill_material->absorb_spill triple_rinse Triple-Rinse Container empty_container->triple_rinse contact_disposal Contact Licensed Hazardous Waste Disposal Company collect_waste->contact_disposal incinerate_recycle Incineration or Recycling (Preferred) contact_disposal->incinerate_recycle collect_spill Collect in a Labeled, Sealed Container absorb_spill->collect_spill collect_spill->contact_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container via Landfill or Recycling (Punctured) triple_rinse->dispose_container collect_rinsate->contact_disposal

Caption: Disposal workflow for this compound.

It is imperative to consult the specific safety data sheet for the product in use and to adhere to all applicable local, state, and federal regulations for waste disposal. Building a strong foundation of safety and compliance is critical in all laboratory settings.

References

Personal protective equipment for handling 3,3,5-Trimethylcyclohexyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3,3,5-Trimethylcyclohexyl acrylate (B77674) (CAS No. 86178-38-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

3,3,5-Trimethylcyclohexyl acrylate is classified with several hazards, necessitating the use of appropriate personal protective equipment.[1][2] It is known to cause skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2]

Minimum Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing.[4]
Skin Protection Protective GlovesChemical impermeable gloves. Nitrile gloves are recommended for handling acrylates as they offer better protection than latex or vinyl.[1][5] Double gloving may be advisable.[5][6]
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and prevent accidents.

Operational Plan: Step-by-Step Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][4]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above. Inspect gloves for any damage before use.[1]

  • Transferring the Chemical: Use non-sparking tools and ground and bond containers when transferring the material to prevent electrostatic discharge.[1][7]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[1][2]

  • After Handling: Wash hands and face thoroughly after handling.[2] Remove and wash contaminated clothing before reuse.[1][2]

Storage Plan

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and open flames.[2][7]

  • Store locked up and away from incompatible materials such as oxidizing agents.[1][2]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
In case of Skin Contact Immediately wash off with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical attention.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]
In case of Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][8] If eye irritation persists, get medical advice/attention.[2]
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[1][2]
If Swallowed Rinse mouth with water.[1][8] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][8] Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan

Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1][7] Use spark-proof tools and explosion-proof equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7][8]

Disposal Plan

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][2]

  • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[1]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe Step 1: Don Correct PPE - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe handling Step 2: Handle Chemical in a Fume Hood ppe->handling storage Step 3: Store Properly - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage emergency Emergency Occurs handling->emergency disposal Step 4: Dispose of Waste - Follow Regulations storage->disposal end End: Procedure Complete disposal->end first_aid Provide Immediate First Aid (See Table) emergency->first_aid Exposure spill Manage Spill (See Protocol) emergency->spill Release first_aid->end spill->end

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.